3-Methyl-1-phenylpent-1-yn-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-phenylpent-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-8,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBIBEIZKLZPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883785 | |
| Record name | 1-Pentyn-3-ol, 3-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1966-65-0 | |
| Record name | 3-Methyl-1-phenyl-1-pentyn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1966-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentyn-3-ol, 3-methyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001966650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentyn-3-ol, 3-methyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Pentyn-3-ol, 3-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-phenylpent-1-yn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 3-Methyl-1-phenylpent-1-yn-3-ol
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a concise technical overview of 3-Methyl-1-phenylpent-1-yn-3-ol, focusing on its fundamental physicochemical properties. The molecular formula and weight are detailed, supported by data from reputable chemical databases. Due to the specific nature of this compound as a likely chemical intermediate, extensive biological data such as signaling pathways are not available in the public domain. However, this guide presents its core chemical data in a structured format and includes a logical diagram for its structural analysis, adhering to the specified visualization requirements.
Core Molecular Data
This compound is a tertiary alcohol containing a phenyl group and a terminal alkyne. Its identity and basic properties are well-established.
Molecular Formula and Weight
The key identifiers for this compound are its molecular formula and weight, which are crucial for any experimental or theoretical work.
| Property | Value | Citation |
| Molecular Formula | C12H14O | [1][2][3] |
| Molecular Weight | 174.24 g/mol | [2][4][5] |
| Exact Mass | 174.104465066 Da | [2][5] |
| CAS Registry Number | 1966-65-0 | [1][2][3] |
Physicochemical Properties
A summary of computed and experimental physicochemical properties is provided below. These values are essential for predicting the compound's behavior in various solvents and experimental conditions.
| Property | Value |
| Density | 1.02 g/cm³ |
| Boiling Point | 277 °C at 760 mmHg |
| Flash Point | 123.9 °C |
| Vapor Pressure | 0.00224 mmHg at 25 °C |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
Note: The data in this table is primarily sourced from LookChem and PubChem computational models[2][5].
Experimental Protocols
While specific, detailed experimental protocols for the use of this compound are not widely published in peer-reviewed literature, its synthesis generally falls under standard organic chemistry reactions.
General Synthesis Approach
The synthesis of tertiary acetylenic alcohols like this compound is typically achieved via the nucleophilic addition of an organometallic acetylide to a ketone.
Reaction: Phenylacetylide (prepared from phenylacetylene and a strong base like n-butyllithium or a Grignard reagent) is reacted with 2-butanone (methylethyl ketone).
Workflow:
-
Deprotonation: Phenylacetylene is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled. A strong base is added to form the lithium or magnesium phenylacetylide.
-
Nucleophilic Addition: 2-butanone is added to the solution of the phenylacetylide. The reaction mixture is stirred, typically at a low temperature, and then allowed to warm to room temperature.
-
Quenching: The reaction is quenched by the addition of a weak acid, such as a saturated aqueous solution of ammonium chloride (NH4Cl), to protonate the resulting alkoxide.
-
Extraction and Purification: The organic product is extracted from the aqueous layer using an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified, typically by column chromatography or distillation.
Logical and Structural Visualization
To facilitate a clear understanding of the molecule's composition, the following diagrams illustrate its structural breakdown and the logical flow of its synthesis.
Caption: Structural components of this compound.
Caption: Logical workflow for the synthesis of the target compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound [webbook.nist.gov]
- 4. 3-Methyl-1-phenyl-pent-1-yn-3-ol | #AT0440005 | Rieke Metals Products & Services [riekemetals.com]
- 5. 1-Pentyn-3-ol, 3-methyl-1-phenyl- | C12H14O | CID 102729 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Methyl-1-phenylpent-1-yn-3-ol IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1-phenylpent-1-yn-3-ol is a tertiary acetylenic alcohol with the IUPAC name This compound .[1] This document provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and a discussion of its known applications. While noted for its potential in organic synthesis, detailed pharmacological data and associated biological pathways remain an area for future investigation.
Chemical Identity and Synonyms
The compound is registered under CAS Number 1966-65-0.[1][2] It is also known by a variety of synonyms, reflecting its structural features.
Table 1: Synonyms and Identifiers
| Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 1966-65-0 |
| EC Number | 217-814-9 |
| Synonyms | 1-Phenyl-3-methyl-1-pentyn-3-ol, 3-Methyl-1-phenyl-1-pentyn-3-ol, methylethyl(phenylethynyl) carbinol |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in chemical reactions and for the development of analytical methods.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O | [2][3] |
| Molecular Weight | 174.24 g/mol | [1][3] |
| Boiling Point | 277 °C at 760 mmHg | [4] |
| Density | 1.02 g/cm³ | [4] |
| Flash Point | 123.9 °C | [4] |
| Vapor Pressure | 0.00224 mmHg at 25°C | [4] |
| XLogP3 | 2.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 3 | [4] |
Synthesis
The primary route for the synthesis of this compound is through the nucleophilic addition of a phenylacetylide to a ketone.
Favorskii Reaction / Grignard-type Reaction
A common and high-yield method for synthesizing this compound involves the reaction of phenylacetylene with butanone (methyl ethyl ketone).[3][4] This reaction can be facilitated by a strong base, such as potassium fluoride on basic alumina, or through a Grignard reagent intermediate.[4]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Preparation of the Grignard Reagent (Phenylacetylide): Phenylacetylene is reacted with a suitable Grignard reagent, such as ethylmagnesium bromide, in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). This deprotonates the terminal alkyne to form the phenylacetylide Grignard reagent.
-
Reaction with Ketone: Butanone is slowly added to the solution of the phenylacetylide Grignard reagent at a controlled temperature, typically cooled in an ice bath to manage the exothermic reaction.
-
Quenching and Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the final this compound. A reported yield for a similar synthesis using potassium fluoride on basic alumina is as high as 95.0%.[4]
Biological Activity and Potential Applications
While some sources suggest that this compound possesses significant biological activity, particularly in pharmacology and medicinal chemistry, specific, publicly available data on its mechanism of action, biological targets, or defined signaling pathways are currently lacking.[3] Its structural motifs, including the phenyl group and the tertiary alcohol, are present in various biologically active molecules. However, without dedicated studies, its pharmacological profile remains speculative.
The primary documented application of this compound is as an intermediate in organic synthesis.[3] For instance, it can serve as a precursor for the synthesis of more complex molecules through modifications of its hydroxyl and alkyne functional groups.
Future Directions
The lack of detailed biological data for this compound presents an opportunity for further research. Future studies could focus on:
-
Screening for Biological Activity: Evaluating the compound against a panel of biological targets, such as enzymes and receptors, to identify potential pharmacological effects.
-
Mechanism of Action Studies: In the event of identified biological activity, elucidating the specific molecular pathways and signaling cascades involved.
-
Analogue Synthesis: Synthesizing derivatives of this compound to explore structure-activity relationships and optimize for any desired biological effects.
A logical workflow for such an investigation is proposed below.
Caption: A proposed workflow for investigating the biological activity of this compound.
References
Spectroscopic and Synthetic Profile of 3-Methyl-1-phenylpent-1-yn-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of the tertiary alkynyl alcohol, 3-Methyl-1-phenylpent-1-yn-3-ol. The information is presented to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₁₂H₁₄O Molecular Weight: 174.24 g/mol CAS Number: 1966-65-0[1][2][3]
Synthesis
A common and effective method for the synthesis of this compound involves the nucleophilic addition of a phenylacetylide anion to butan-2-one. A specific protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenylacetylene
-
Potassium hydroxide (flake)
-
Toluene
-
Butan-2-one
-
Water
Procedure:
-
To a mixture of potassium hydroxide flakes (290 g) in toluene (3 L), add phenylacetylene (500 g, 4.2 mol).
-
Over a period of 45 minutes, add butan-2-one (425 g, 5.9 mol) to the mixture. The temperature should be maintained below 30°C, using periodic cooling as necessary.
-
The resulting mixture is agitated for 20 hours at room temperature.
-
Following the reaction period, water (1 L) is added to the mixture.
-
The toluene solution is washed until neutral and the solvent is subsequently removed by evaporation.
-
The residue is then distilled to yield 3-methyl-1-phenyl-1-pentyn-3-ol.
Yield: 517 g (71% yield) Boiling Point: 107-110°C at 3 mmHg
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Data
The following sections detail the key spectroscopic data for this compound, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch (alcohol) |
| ~2230 | C≡C stretch (alkyne) |
| ~3050, ~3020 | C-H stretch (aromatic) |
| ~2970, ~2930 | C-H stretch (aliphatic) |
| ~1600, ~1490 | C=C stretch (aromatic ring) |
| ~1150 | C-O stretch (tertiary alcohol) |
| ~750, ~690 | C-H bend (monosubstituted benzene) |
Note: The provided IR data is based on a film sample and typical values for the respective functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum provides information about the different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.2 - 7.6 | multiplet | 5H | Phenyl protons |
| 2.2 | singlet | 1H | Hydroxyl proton |
| 1.8 | quartet | 2H | Methylene protons |
| 1.6 | singlet | 3H | Methyl protons (a) |
| 1.1 | triplet | 3H | Methyl protons (b) |
Note: The ¹H NMR data was reported in CDCl₃.
| Chemical Shift (δ, ppm) | Assignment |
| ~131.7 | Phenyl C-H |
| ~128.3 | Phenyl C-H |
| ~128.2 | Phenyl C-H |
| ~123.1 | Phenyl C (quaternary) |
| ~91.3 | Alkyne C (phenyl-substituted) |
| ~85.4 | Alkyne C (alcohol-substituted) |
| ~73.0 | Quaternary C (alcohol) |
| ~36.5 | Methylene C |
| ~29.1 | Methyl C (a) |
| ~8.9 | Methyl C (b) |
Note: These are predicted chemical shifts and may vary slightly from experimental values.
The following diagram illustrates the chemical structure of this compound with labels corresponding to the NMR assignments.
Caption: Structure of this compound with NMR labels.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tertiary alcohols, the molecular ion peak is often weak or absent.[4] The fragmentation of this compound is expected to proceed through characteristic pathways for tertiary alcohols and compounds containing a phenyl group.
Expected Fragmentation Pattern:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. This would lead to the loss of an ethyl radical (M-29) or a methyl radical (M-15).
-
Dehydration: Loss of a water molecule (M-18) is also a characteristic fragmentation for alcohols.
-
Propargylic Cleavage: Cleavage of the bond beta to the triple bond can lead to a stable propargylic cation.
-
Phenyl Group Fragmentation: The phenyl group can give rise to characteristic fragments at m/z 77 (phenyl cation) and other related ions.
The following diagram illustrates a plausible mass spectrometry fragmentation pathway.
Caption: Plausible MS fragmentation of this compound.
Conclusion
This technical guide has summarized the key spectroscopic data and a reliable synthetic method for this compound. The provided information, including detailed tables and illustrative diagrams, serves as a valuable resource for scientists engaged in research and development activities involving this and related compounds. The combination of experimental and predicted spectroscopic data offers a comprehensive understanding of the molecule's structural features.
References
- 1. This compound [webbook.nist.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. 1-Pentyn-3-ol, 3-methyl-1-phenyl- | C12H14O | CID 102729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
An In-depth Technical Guide to the 1H and 13C NMR Spectrum of 3-Methyl-1-phenylpent-1-yn-3-ol
This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3-Methyl-1-phenylpent-1-yn-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the structural elucidation of this compound through NMR spectroscopy.
Data Presentation: Predicted NMR Spectral Data
Due to the limited availability of public, experimentally derived NMR data for this compound, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm). These predictions were generated using established computational algorithms and serve as a reliable reference for spectral analysis.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H (ortho, meta, para) | 7.2 - 7.5 | Multiplet | 5H |
| -OH | ~2.0 - 4.0 | Singlet (broad) | 1H |
| -CH₂- | 1.7 - 1.9 | Quartet | 2H |
| -CH₃ (on C3) | 1.5 - 1.6 | Singlet | 3H |
| -CH₃ (ethyl) | 1.0 - 1.2 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C (alkynyl, attached to phenyl) | ~90 |
| C (alkynyl, attached to C3) | ~85 |
| C3 (quaternary, with -OH) | ~70 |
| Phenyl C (ipso) | ~123 |
| Phenyl C (ortho, meta, para) | 128 - 132 |
| -CH₂- | ~35 |
| -CH₃ (on C3) | ~30 |
| -CH₃ (ethyl) | ~9 |
Experimental Protocols
The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or similar instrument.[1]
For ¹H NMR Spectroscopy:
-
Tuning and Shimming: Tune the probe for the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is usually sufficient.
-
Number of Scans: Acquire 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
For ¹³C NMR Spectroscopy:
-
Tuning and Shimming: Tune the probe for the ¹³C frequency and re-shim if necessary.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended due to the longer relaxation times of carbon nuclei.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
Molecular Structure and NMR Correlations
The following diagram illustrates the molecular structure of this compound and the logical relationships of the proton and carbon environments that give rise to the NMR signals.
Caption: Molecular structure and NMR signal correlations for this compound.
References
Infrared (IR) spectroscopy of 3-Methyl-1-phenylpent-1-yn-3-ol
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Methyl-1-phenylpent-1-yn-3-ol
This guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of this compound, a tertiary alkynyl alcohol with the chemical formula C₁₂H₁₄O[1]. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral data, experimental protocols, and a logical workflow for spectroscopic analysis.
Molecular Structure and Functional Groups
This compound is a molecule characterized by several key functional groups that give rise to a distinct infrared spectrum. These include:
-
A hydroxyl group (-OH) , characteristic of its alcohol functionality.
-
An internal carbon-carbon triple bond (C≡C) , part of the alkyne structure.
-
A phenyl group (C₆H₅) , providing aromatic characteristics.
-
Aliphatic carbon-hydrogen bonds (C-H) within the methyl and ethyl substituents.
The unique combination of these groups allows for clear identification and characterization using IR spectroscopy.
Infrared Spectral Data
The infrared spectrum of this compound exhibits a series of absorption bands that correspond to the vibrational frequencies of its constituent functional groups. The quantitative data, derived from the NIST/EPA Gas-Phase Infrared Database, is summarized in the table below[1].
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~3550 - 3200 | Strong, Broad | O-H (Alcohol) | Stretching (Hydrogen-bonded) |
| ~3030 | Variable | C-H (Aromatic) | Stretching |
| 2950 - 2850 | Medium to Strong | C-H (Alkyl) | Stretching |
| 2260 - 2100 | Weak to Medium | C≡C (Internal Alkyne) | Stretching |
| 1700 - 1500 | Medium | C=C (Aromatic) | Ring Stretching |
| 1470 - 1450 | Medium | C-H (Alkyl) | Bending |
| 1320 - 1000 | Strong | C-O (Tertiary Alcohol) | Stretching |
| 860 - 680 | Strong | C-H (Aromatic) | Out-of-plane Bending |
Note: The intensity of the C≡C stretching vibration in internal alkynes can be weak and sometimes absent if the molecule is highly symmetrical[2]. The broadness of the O-H stretch is due to intermolecular hydrogen bonding[2][3].
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
This section details a standard methodology for obtaining the IR spectrum of a liquid sample like this compound.
3.1. Instrumentation
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable for mid-IR analysis.
-
Sample Cell: For a neat liquid sample, demountable cells with salt plates (e.g., NaCl or KBr) are commonly used.
3.2. Sample Preparation (Neat Liquid)
-
Ensure the salt plates are clean, dry, and free of any residues from previous analyses. Handle them by the edges to avoid transferring moisture.
-
Place one to two drops of the this compound sample onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
Mount the assembled salt plates in the spectrometer's sample holder.
3.3. Data Acquisition
-
Background Scan: Before analyzing the sample, run a background spectrum with the empty, clean salt plates (or an empty sample compartment) in the beam path. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Scan: Place the prepared sample in the spectrometer.
-
Parameters: Set the appropriate acquisition parameters. Typical settings include:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument's software automatically performs a Fourier transform on the interferogram to generate the final IR spectrum (transmittance vs. wavenumber).
3.4. Data Analysis and Interpretation
-
The resulting spectrum is analyzed by identifying the key absorption bands.
-
Compare the wavenumbers of the observed peaks to established correlation charts and spectral databases to assign them to specific functional groups[4][5].
-
The presence of a strong, broad band around 3400 cm⁻¹ (O-H stretch), peaks in the 3000-2850 cm⁻¹ region (C-H stretches), a weak band around 2200 cm⁻¹ (C≡C stretch), and strong absorptions in the fingerprint region (including the C-O stretch) confirms the structure of this compound.
Visualized Experimental Workflow
The logical flow of the IR spectroscopy experiment, from initial preparation to final data interpretation, is illustrated in the diagram below.
Caption: Workflow for IR Spectroscopic Analysis.
References
An In-depth Technical Guide to the Mass Spectrometry of 3-Methyl-1-phenylpent-1-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the mass spectrometric behavior of 3-Methyl-1-phenylpent-1-yn-3-ol (CAS No: 1966-65-0), a tertiary alkynyl alcohol with a phenyl substituent. Understanding the fragmentation pattern of this molecule is crucial for its identification and characterization in various research and development settings, including drug metabolism studies and quality control processes.
Molecular and Chemical Properties
This compound has a molecular formula of C₁₂H₁₄O and a molecular weight of approximately 174.24 g/mol .[1][2][3] Its structure, featuring a tertiary alcohol, a phenyl group, and a carbon-carbon triple bond, dictates its characteristic fragmentation under mass spectrometric analysis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O | [1][2][3] |
| Molecular Weight | 174.24 g/mol | [1][3] |
| Exact Mass | 174.1045 u | [1][3] |
| CAS Number | 1966-65-0 | [1][2][3] |
Postulated Electron Ionization Mass Spectrometry Fragmentation
While a publicly available, detailed mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry for tertiary alcohols, alkynes, and aromatic compounds. The molecular ion (M⁺˙) is expected to be observed at m/z 174.
The primary fragmentation pathways are anticipated to be α-cleavage and dehydration (loss of water).
α-Cleavage: The bonds adjacent to the oxygen atom are susceptible to cleavage. For this compound, this can occur in two principal ways:
-
Loss of an ethyl radical (•C₂H₅): This is often a favored fragmentation for tertiary alcohols containing an ethyl group, leading to the formation of a stable oxonium ion. This would result in a fragment at m/z 145.
-
Loss of a methyl radical (•CH₃): Cleavage of the methyl group would yield a fragment at m/z 159.
-
Cleavage of the phenylalkynyl group: Loss of the C₆H₅C≡C• radical would result in a fragment at m/z 73.
Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols. This would produce a fragment ion at m/z 156 (M-18).
Other Significant Fragments:
-
Tropylium ion (C₇H₇⁺): The presence of a phenyl group often leads to the formation of the stable tropylium ion at m/z 91.
-
Phenylacetylene radical cation (C₈H₆⁺˙): A fragment corresponding to the phenylacetylene moiety may be observed at m/z 102.
-
Propargyl-type cations: Cleavage at the propargylic position can also lead to characteristic fragments.
The following table summarizes the postulated key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z | Proposed Fragment Ion | Postulated Structure |
| 174 | [C₁₂H₁₄O]⁺˙ (Molecular Ion) | [C₆H₅C≡C-C(OH)(CH₃)(C₂H₅)]⁺˙ |
| 159 | [M - CH₃]⁺ | [C₆H₅C≡C-C(OH)(C₂H₅)]⁺ |
| 156 | [M - H₂O]⁺˙ | [C₁₂H₁₂]⁺˙ |
| 145 | [M - C₂H₅]⁺ | [C₆H₅C≡C-C(OH)(CH₃)]⁺ |
| 102 | [C₈H₆]⁺˙ | [C₆H₅C≡CH]⁺˙ |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 73 | [C₄H₉O]⁺ | [(CH₃)(C₂H₅)C=OH]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative GC-MS protocol that can be adapted for the analysis of this compound.
1. Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent such as dichloromethane or methanol to a final concentration of 100 µg/mL.
-
If necessary, perform derivatization (e.g., silylation) to improve volatility and thermal stability, although this is often not required for this compound.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 min.
-
Ramp to 300 °C at 15 °C/min.
-
Hold at 300 °C for 5 min.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Visualizations
The following diagrams illustrate the postulated fragmentation pathway and a typical experimental workflow.
Caption: Postulated fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
An In-depth Technical Guide to 3-Methyl-1-phenylpent-1-yn-3-ol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-1-phenylpent-1-yn-3-ol, a tertiary acetylenic carbinol. The document details the compound's discovery and historical context, its physicochemical properties, and established experimental protocols for its synthesis. While direct biological activity and specific signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide explores the known pharmacological activities of structurally related acetylenic carbinols to provide a basis for future research.
Introduction
This compound, with the chemical formula C₁₂H₁₄O, is a member of the acetylenic carbinol family.[1][2][3][4][5] These compounds are characterized by a hydroxyl group attached to a carbon atom that is also bonded to an alkynyl group. The presence of the phenyl ring, the tertiary alcohol, and the carbon-carbon triple bond bestows upon this molecule a unique electronic and structural profile, making it a subject of interest in synthetic organic chemistry and potentially in medicinal chemistry. This guide aims to consolidate the available technical information on this compound, presenting its history, properties, and synthesis in a manner accessible to researchers and professionals in the chemical and pharmaceutical sciences.
Discovery and History
The precise historical details regarding the first synthesis and discovery of this compound are not prominently documented in readily available scientific literature. However, the synthesis of acetylenic carbinols, in general, has a rich history dating back to the early 20th century with the pioneering work on the Grignard reaction. The fundamental reaction enabling the creation of such tertiary alcohols involves the addition of an organometallic reagent, in this case, a phenylacetylide, to a ketone.
The CAS Registry Number for this compound is 1966-65-0, suggesting its formal registration and likely synthesis occurred around the mid-1960s.[1][2][3][4][5] The primary and most logical route for its synthesis, the Grignard reaction of a phenylacetylene derivative with butanone, was a well-established methodology by this period. It is therefore highly probable that the compound was first synthesized as part of broader investigations into the reactions of organometallic compounds with carbonyls or in the exploration of novel alcohol structures.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O | [1][2][3][4][5] |
| Molecular Weight | 174.24 g/mol | [1][4] |
| CAS Registry Number | 1966-65-0 | [1][2][3][4][5] |
| IUPAC Name | This compound | [1][4] |
| Boiling Point | 277 °C at 760 mmHg | [5] |
| Density | 1.02 g/cm³ | [5] |
| Vapor Pressure | 0.00224 mmHg at 25°C | [5] |
| Flash Point | 123.9 °C | [5] |
| LogP | 2.19910 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 3 | [5] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the reaction of phenylacetylene with a Grignard reagent to form the corresponding magnesium bromide derivative, which then acts as a nucleophile, attacking the carbonyl carbon of butanone.
Synthesis via Grignard Reaction
Principle: This synthesis involves a two-step, one-pot reaction. First, phenylacetylene is deprotonated by a Grignard reagent (e.g., ethylmagnesium bromide) to form phenylacetylenylmagnesium bromide. This organometallic intermediate then reacts with butanone in a nucleophilic addition to the carbonyl group. Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.
Reactants:
-
Phenylacetylene
-
Ethylmagnesium bromide (or other suitable Grignard reagent)
-
Butanone (2-butanone)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution or dilute sulfuric acid for workup
Detailed Methodology:
-
Preparation of the Grignard Reagent (if not commercially available): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A small amount of ethyl bromide is added to initiate the reaction. The remaining ethyl bromide, dissolved in anhydrous ether, is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.
-
Formation of Phenylacetylenylmagnesium Bromide: The solution of ethylmagnesium bromide is cooled in an ice bath. Phenylacetylene, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for one hour.
-
Reaction with Butanone: The flask is again cooled in an ice bath. Butanone, dissolved in anhydrous diethyl ether, is added dropwise to the solution of phenylacetylenylmagnesium bromide. The reaction is again exothermic and should be controlled by the rate of addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
-
Workup: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute sulfuric acid. This step protonates the magnesium alkoxide and dissolves the magnesium salts.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Workflow for the Grignard synthesis of the target compound.
Potential Biological Activity and Signaling Pathways (Inferred)
Historically, simpler acetylenic carbinols, such as methylpentynol, have been used as sedative-hypnotic and anticonvulsant agents.[6] The mechanism of action for these older drugs is generally believed to involve the potentiation of GABAergic neurotransmission, similar to benzodiazepines and barbiturates, by interacting with the GABA-A receptor complex. This interaction leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.
Given the structural similarity of this compound to these known CNS-active compounds, it is plausible that it may exhibit similar properties. The presence of a phenyl group could modulate its lipophilicity, affecting its ability to cross the blood-brain barrier and its affinity for potential binding sites.
Hypothesized Signaling Pathway:
Based on the known pharmacology of related compounds, a potential signaling pathway for this compound could involve the modulation of inhibitory neurotransmission.
Caption: Hypothesized signaling pathway for CNS depressant effects.
It is crucial to emphasize that this pathway is speculative and requires experimental validation through in vitro and in vivo studies, such as electrophysiological recordings, receptor binding assays, and animal models of sedation and epilepsy.
Conclusion and Future Directions
This compound is a readily synthesizable tertiary acetylenic carbinol with well-defined physicochemical properties. While its history of discovery is not prominently detailed, its synthesis is straightforward using established Grignard methodology. The lack of extensive biological data presents a clear opportunity for future research.
For drug development professionals and researchers, this compound represents a scaffold that could be explored for potential CNS activity. Future studies should focus on:
-
Pharmacological Screening: Evaluating the sedative, hypnotic, anxiolytic, and anticonvulsant properties of this compound in established animal models.
-
Mechanism of Action Studies: Investigating the interaction of the compound with key CNS targets, such as the GABA-A receptor complex, voltage-gated ion channels, and other relevant receptors.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand how modifications to the phenyl ring, the alkyl groups, and the acetylenic moiety affect its biological activity.
By systematically exploring these avenues, the scientific community can determine if this compound or its derivatives hold promise as novel therapeutic agents.
References
In Vitro Biological Activity of 3-Methyl-1-phenylpent-1-yn-3-ol: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the topic of the in vitro biological activity of the chemical compound 3-Methyl-1-phenylpent-1-yn-3-ol. Following a comprehensive review of publicly accessible scientific literature, patent databases, and chemical repositories, it has been determined that there is a significant lack of available data on the biological effects of this specific molecule.
An isolated and uncorroborated claim from a commercial chemical supplier suggests that the primary biological target of this compound is the hepatic cytochrome P450 3A (CYP3A) family of enzymes. However, extensive searches have failed to identify any primary scientific research, such as peer-reviewed articles or patents, that substantiates this assertion. There is no available data from in vitro studies, including but not limited to, cytotoxicity assays, apoptosis induction, or specific enzyme inhibition assays.
Due to this absence of foundational data, it is not feasible to construct the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, or visualizations of specific biological pathways related to this compound.
For informational purposes, this document provides a generalized experimental protocol for assessing the inhibitory potential of a compound against CYP3A4, a key enzyme in drug metabolism. This is a standard methodology that could be employed to investigate the unverified claim mentioned above.
Experimental Protocols
General Protocol: Fluorometric Cytochrome P450 3A4 (CYP3A4) Inhibition Assay
This protocol describes a common high-throughput screening method and is not based on any specific experimental data for this compound.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human CYP3A4 enzyme activity.
Principle: This assay quantifies the ability of a test compound to inhibit the metabolic activity of recombinant human CYP3A4. The enzyme metabolizes a non-fluorescent substrate, such as 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC), into a highly fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC). The inhibitory effect of a compound is measured as a decrease in the rate of fluorescence generation.
Materials:
-
Recombinant human CYP3A4 enzyme (typically in microsomal form)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorogenic substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin - BFC)
-
NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control inhibitor (e.g., Ketoconazole)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions of the test compound and positive control in the assay buffer.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Reconstitute the NADPH-generating system according to the manufacturer's specifications.
-
-
Assay Plate Setup:
-
Add the assay buffer to all wells of the 96-well plate.
-
Add the serially diluted test compound, positive control, and a vehicle control (solvent only) to the appropriate wells.
-
Add the recombinant human CYP3A4 enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for approximately 10-15 minutes to allow for the interaction between the compound and the enzyme.
-
-
Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the NADPH-generating system to all wells.
-
Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence intensity over time (kinetic read) for a duration of 30 to 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the fluorescence versus time curve for each well.
-
Normalize the reaction rates, setting the vehicle control as 100% activity and the no-enzyme or positive control at maximum inhibition as 0% activity.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the resulting data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
-
Visualizations
Given the lack of specific data for this compound, a generalized workflow for the described CYP3A4 inhibition assay is presented below using the DOT language.
Caption: A generalized workflow for a fluorometric CYP3A4 inhibition assay.
Phenylacetylenic Alcohols: A Technical Guide to Their Anticancer and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetylenic alcohols, a class of organic compounds characterized by a phenyl group attached to an acetylene-linked alcohol, are emerging as a promising scaffold in medicinal chemistry. Their unique structural features, including the rigid acetylenic bond and the aromatic phenyl ring, contribute to their diverse biological activities. This technical guide provides a comprehensive overview of the current state of research into the anticancer and antimicrobial properties of phenylacetylenic alcohols and their derivatives. We present available quantitative data on their efficacy, detail the experimental protocols for their synthesis and biological evaluation, and visualize the proposed mechanisms of action through signaling pathway and workflow diagrams. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of phenylacetylenic alcohols as a basis for novel therapeutic agents.
Introduction
The search for novel therapeutic agents with improved efficacy and reduced side effects is a constant endeavor in the field of medicine. Natural products and their synthetic analogs have historically been a rich source of new drug leads. Phenylacetylenic alcohols represent a class of compounds that combine the structural motifs of an aromatic ring and a propargyl alcohol, bestowing upon them specific steric and electronic properties that can facilitate interactions with biological targets. This guide explores the dual potential of these molecules as both anticancer and antimicrobial agents, providing a detailed look at the available scientific evidence.
Anticancer Properties of Phenylacetylenic Alcohols and Related Compounds
While research specifically targeting a broad range of phenylacetylenic alcohols is still developing, studies on structurally related synthetic aromatic alcohols and polyacetylenic alcohols have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. The data suggests that the presence of the aromatic ring and the alcohol functional group are key to their biological activity.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of several synthetic aromatic alcohols and related compounds against various cancer cell lines. It is important to note that while not all of these compounds are strictly phenylacetylenic alcohols, their structural similarities provide valuable insights into the potential of this chemical class.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide Derivative (3d) | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [1] |
| PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [1] | |
| MCF-7 (Breast Cancer) | 0.7 ± 0.4 | [1] | |
| Phenylacetamide Derivative (3c) | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [1] |
| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 (Breast Cancer) | 0.81 ± 0.04 (µg/mL) | [2] |
| MDA-MB-231 (Breast Cancer) | 1.82 ± 0.05 (µg/mL) | [2] | |
| ZR75-1 (Breast Cancer) | 1.12 ± 0.06 (µg/mL) | [2] | |
| Cyclodiprenyl Phenol (Compound 2) | MCF-7 (Breast Cancer) | Not specified, but cytotoxic | [3][4] |
| PC-3 (Prostate Cancer) | Not specified, but cytotoxic | [3][4] | |
| HT-29 (Colon Cancer) | Not specified, but cytotoxic | [3][4] | |
| Oleoyl Hybrid (Compound 1) | HCT116 (Colon Cancer) | 22.4 | [5] |
| Oleoyl Hybrid (Compound 2) | HCT116 (Colon Cancer) | 0.34 | [5] |
| HTB-26 (Breast Cancer) | 10 - 50 | [5] | |
| PC-3 (Prostate Cancer) | 10 - 50 | [5] | |
| HepG2 (Hepatocellular Carcinoma) | 10 - 50 | [5] |
Proposed Mechanisms of Anticancer Action
The anticancer activity of phenylacetylenic alcohols and related compounds is believed to be multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
-
Induction of Apoptosis: Many cytotoxic compounds exert their effects by triggering programmed cell death. Phenylacetamide derivatives, for instance, have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL, while also activating caspase-3, a key executioner enzyme in the apoptotic cascade[1].
-
Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of anticancer agents. Some synthetic derivatives have been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating[2].
-
Inhibition of Signaling Pathways: The complex network of signaling pathways that govern cell growth and survival are often dysregulated in cancer. While direct evidence for phenylacetylenic alcohols is still emerging, related compounds like perillyl alcohol are known to interfere with pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation and survival.
Antimicrobial Properties of Phenylacetylenic Alcohols
The antimicrobial potential of phenylacetylenic alcohols and their derivatives has been demonstrated against a range of pathogenic bacteria. The structural characteristics of these compounds, particularly the presence of a free hydroxyl group and the aromatic ring, appear to be crucial for their activity.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several aromatic homopropargyl alcohols, which are structurally very similar to phenylacetylenic alcohols.
| Compound | Organism | MIC (mg/mL) | Reference |
| 1-Phenyl-3-butyn-1-ol | Staphylococcus aureus | 50 | [6] |
| Escherichia coli | > 100 | [6] | |
| Pseudomonas aeruginosa | 25 | [6] | |
| 1-(4-Methoxyphenyl)-3-butyn-1-ol | Staphylococcus aureus | 25 | [6] |
| Escherichia coli | 25 | [6] | |
| Pseudomonas aeruginosa | 50 | [6] | |
| 1-(4-Chlorophenyl)-3-butyn-1-ol | Staphylococcus aureus | 50 | [6] |
| Escherichia coli | 50 | [6] | |
| Pseudomonas aeruginosa | 50 | [6] |
Proposed Mechanisms of Antimicrobial Action
The primary proposed mechanism of antimicrobial action for aromatic alcohols is the disruption of the bacterial cell membrane. The lipophilic phenyl group is thought to facilitate the insertion of the molecule into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. The hydroxyl group is also believed to play a critical role in this process.
Experimental Protocols
Synthesis of Phenylacetylenic Alcohols
A common and efficient method for the synthesis of phenylacetylenic alcohols is the Sonogashira coupling reaction .
Objective: To couple a terminal alkyne (propargyl alcohol) with an aryl halide in the presence of a palladium catalyst.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Propargyl alcohol
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., tetrahydrofuran (THF) or toluene)
Procedure:
-
To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Dissolve the reactants in the chosen solvent.
-
Add the base, followed by the propargyl alcohol.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by thin-layer chromatography).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8][9]
Objective: To determine the IC50 value of a phenylacetylenic alcohol against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Phenylacetylenic alcohol stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the phenylacetylenic alcohol in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13][14]
Objective: To determine the MIC of a phenylacetylenic alcohol against a specific microorganism.
Materials:
-
Microorganism to be tested
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Phenylacetylenic alcohol stock solution
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard).[12]
Procedure:
-
Prepare serial twofold dilutions of the phenylacetylenic alcohol in the growth medium in the wells of a 96-well plate.[11]
-
Add a standardized inoculum of the microorganism to each well.[11]
-
Include a positive control (medium with inoculum, no drug) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[11]
Conclusion and Future Directions
Phenylacetylenic alcohols represent a promising class of compounds with demonstrated potential in both cancer and infectious disease research. The available data, although still in its early stages for a broad range of these specific molecules, indicates that the phenylacetylenic scaffold is a valuable starting point for the design of new therapeutic agents. Future research should focus on the synthesis and systematic screening of a wider variety of phenylacetylenic alcohol derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization. Furthermore, in vivo studies are needed to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. The continued exploration of this chemical space holds significant promise for the development of next-generation anticancer and antimicrobial drugs.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
- 12. myadlm.org [myadlm.org]
- 13. woah.org [woah.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Unfolding Antioxidant Potential of Tertiary Propargyl Alcohols: A Technical Guide
For Immediate Release
In the relentless pursuit of novel therapeutic agents, the unique structural attributes of tertiary propargyl alcohols have garnered increasing attention. This technical guide delves into the antioxidant potential of this intriguing class of compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, antioxidant activity, and putative mechanisms of action.
Core Findings & Data Presentation
Recent research into novel N-propargyl tetrahydroquinoline derivatives, which incorporate a tertiary propargyl alcohol moiety, has provided the first quantitative insights into the antioxidant capabilities of this structural class. The antioxidant activity of a series of synthesized compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely accepted method for screening antioxidant potential.
The results, as summarized in Table 1, indicate that certain structural modifications to the tertiary propargyl alcohol backbone can lead to significant radical scavenging activity. Notably, compound 6c , a methoxy-substituted N-propargyl tetrahydroquinoline, demonstrated potent antioxidant effects, comparable to the well-established antioxidant, ascorbic acid.
| Compound ID | Structure | IC50 (µM) ‡ | Reference |
| 6a | N-propargyl tetrahydroquinoline | > 100 | [1] |
| 6b | Methyl-substituted | > 100 | [1] |
| 6c | Methoxy-substituted | Potent (Comparable to Ascorbic Acid) | [1] |
| 6d | Chloro-substituted | > 100 | [1] |
| 6e | Bromo-substituted | > 100 | [1] |
| 6f | Fluoro-substituted | > 100 | [1] |
| 6g | Nitro-substituted | > 100 | [1] |
| Ascorbic Acid | Standard Antioxidant | - | [1] |
‡ IC50 values represent the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. Precise numerical values for all compounds were not detailed in the primary available literature, with compound 6c highlighted for its potency.
Putative Mechanisms of Antioxidant Action
The antioxidant activity of tertiary propargyl alcohols is believed to be exerted through one or both of the primary mechanisms of radical scavenging: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][3]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. For tertiary propargyl alcohols, the hydroxyl proton is a potential candidate for this transfer. The stability of the resulting alkoxyl radical would be a key determinant of the efficiency of this pathway.[2]
-
Single Electron Transfer (SET): Alternatively, the antioxidant can donate an electron to the free radical, forming a radical cation from the antioxidant and an anion from the radical. The delocalization and stability of the resulting radical cation are crucial for this mechanism to be effective.[2]
Theoretical studies on the reaction of the basic propargyl alcohol structure with hydroxyl radicals suggest that the reaction can proceed via hydrogen abstraction from the hydroxyl group or the methylene group, or through the addition of the radical to the carbon-carbon triple bond. This indicates that the propargyl moiety itself may play a direct role in the radical scavenging process.
Below is a conceptual diagram illustrating the potential radical scavenging mechanisms.
Experimental Protocols
The evaluation of the antioxidant potential of tertiary propargyl alcohols relies on standardized in vitro assays. The following sections detail the methodologies for the most commonly employed assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[4][5]
Methodology:
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a concentration that yields an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Sample Preparation: The synthesized tertiary propargyl alcohol derivatives are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds. A control sample containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at the maximum wavelength of DPPH using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
The workflow for a typical DPPH assay is illustrated below.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Methodology:
-
ABTS•+ Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Test compounds are dissolved in a suitable solvent.
-
Reaction and Measurement: A small volume of the sample solution is added to a fixed volume of the diluted ABTS•+ solution, and the decrease in absorbance is recorded at 734 nm after a specific time (e.g., 6 minutes).
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Methodology:
-
FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Reaction: A small volume of the sample is mixed with the FRAP reagent and incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the reaction mixture is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as Fe²⁺ equivalents.
Conclusion and Future Directions
The preliminary evidence for the antioxidant activity of tertiary propargyl alcohols, particularly functionalized derivatives, opens a promising new avenue for antioxidant research and drug discovery. The potent activity of compound 6c underscores the potential for structure-activity relationship (SAR) studies to optimize the radical scavenging capabilities of this scaffold.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of tertiary propargyl alcohols with diverse substitutions to elucidate the key structural features required for potent antioxidant activity.
-
Mechanistic Elucidation: Employing advanced techniques, such as electron paramagnetic resonance (EPR) spectroscopy and computational modeling, to definitively determine the dominant radical scavenging mechanisms (HAT vs. SET).
-
Cellular and In Vivo Studies: Progressing beyond in vitro assays to evaluate the antioxidant effects of promising lead compounds in cellular models of oxidative stress and subsequently in preclinical in vivo models.
-
Exploration of Signaling Pathway Modulation: Investigating whether tertiary propargyl alcohols can modulate endogenous antioxidant defense pathways, such as the Nrf2-ARE pathway.
The unique combination of a hydroxyl group and an alkyne moiety in a sterically defined arrangement makes tertiary propargyl alcohols a compelling class of molecules for further investigation in the field of antioxidant science. Continued exploration in this area holds the potential to yield novel and effective agents for combating oxidative stress-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sjsci.journals.ekb.eg [sjsci.journals.ekb.eg]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methyl-1-phenylpent-1-yn-3-ol from Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-Methyl-1-phenylpent-1-yn-3-ol, a tertiary acetylenic alcohol. The primary synthetic route detailed is the nucleophilic addition of the phenylacetylide anion to 2-butanone. This compound and its analogs are of interest in medicinal chemistry and materials science. For instance, this compound has been shown to induce the activity of hepatic P4503A enzymes in mouse models, indicating its potential role in studying drug interactions and metabolism[1]. Additionally, it can serve as an initiator in ring-opening polymerization for the synthesis of specialized polymers[1]. The related compound, 3-methyl-1-pentyn-3-ol, has applications as a hypnotic and sedative, highlighting the pharmacological potential of this class of molecules[2].
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O | [3][4] |
| Molecular Weight | 174.24 g/mol | [5] |
| CAS Number | 1966-65-0 | [3][4] |
| Appearance | Colorless, viscous liquid | [6] |
| Boiling Point | 107-110 °C at 3 mmHg277 °C at 760 mmHg | [7][3] |
| Density | 1.02 g/cm³ | [3] |
| Flash Point | 123.9 °C | [3] |
| Solubility | Soluble in polar organic solvents | [8] |
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of phenylacetylene with 2-butanone. The reaction involves the deprotonation of the terminal alkyne of phenylacetylene to form a nucleophilic acetylide, which then attacks the electrophilic carbonyl carbon of 2-butanone.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Base-Catalyzed Synthesis
This protocol is adapted from a known procedure with a reported yield of 71%[7].
Materials:
-
Phenylacetylene (C₈H₆)
-
2-Butanone (CH₃COCH₂CH₃)
-
Potassium hydroxide (KOH), flake
-
Toluene
-
Water (deionized)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser, add 290 g of potassium hydroxide flake and 3 L of toluene.
-
Addition of Phenylacetylene: To this suspension, add 500 g (4.2 mol) of phenylacetylene.
-
Addition of 2-Butanone: Slowly add 425 g (5.9 mol) of 2-butanone through the addition funnel over a period of 45 minutes. Maintain the internal temperature of the reaction mixture below 30°C using a water bath for cooling as needed.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 20 hours.
-
Work-up:
-
After the reaction is complete, add 1 L of water to the flask to quench the reaction and dissolve the potassium hydroxide.
-
Transfer the mixture to a large separatory funnel and separate the organic layer.
-
Wash the toluene solution with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the toluene solution using a rotary evaporator.
-
Distill the residue under reduced pressure. Collect the fraction boiling at 107°-110°C / 3 mmHg to obtain the pure this compound.
-
Alternative Synthetic Routes
Grignard Reaction: An alternative and widely used method for forming carbon-carbon bonds is the Grignard reaction[9][10]. This would involve the preparation of a phenylacetylide Grignard reagent, such as phenylacetylenylmagnesium bromide, by reacting phenylacetylene with a suitable Grignard reagent like ethylmagnesium bromide. This is then reacted with 2-butanone to form the desired tertiary alcohol[11][12].
Solvent-Free Synthesis: Research has also indicated that the synthesis can be performed efficiently using potassium tert-butoxide under solvent-free conditions, achieving yields of over 70%[1]. This method offers a more environmentally friendly and cost-effective approach.
Data Summary and Characterization
The following table summarizes the quantitative data from the base-catalyzed synthesis protocol.
| Parameter | Value | Reference |
| Yield | 71% | [7] |
| Boiling Point (Purified) | 107°-110 °C / 3 mmHg | [7] |
| IR (film, cm⁻¹) | 3400, 1150, 1000, 920 | [7] |
| ¹H NMR (CDCl₃, δ) | 1.1 (3H, t), 1.6 (3H, s), 1.8 (2H, q), 2.2 (1H, s), 7.2-7.6 (5H, m) | [7] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Toluene is flammable and toxic; handle with care.
-
Potassium hydroxide is corrosive; avoid contact with skin and eyes.
-
The reaction with 2-butanone is exothermic; maintain temperature control during addition.
-
Vacuum distillation should be performed with a safety screen.
Disclaimer: The procedures described are intended for use by trained professionals. All experiments should be conducted with appropriate safety measures in place.
References
- 1. This compound | 1966-65-0 | Benchchem [benchchem.com]
- 2. 3-Methyl-1-pentyn-3-ol | C6H10O | CID 6494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound [webbook.nist.gov]
- 5. 1-Pentyn-3-ol, 3-methyl-1-phenyl- | C12H14O | CID 102729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. aroonchande.com [aroonchande.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: Synthesis of Tertiary Propargyl Alcohols via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides detailed protocols for the synthesis of tertiary propargyl alcohols, a critical functional group in many biologically active molecules and synthetic intermediates. The methodologies described herein focus on the addition of Grignard reagents to ketones, specifically alkynyl ketones, and the in-situ preparation of propargyl Grignard reagents for reaction with ketones. Detailed experimental procedures, data presentation in tabular format, and workflow diagrams are provided to facilitate the successful implementation of these synthetic strategies in a research and development setting.
Introduction
Tertiary propargyl alcohols are valuable building blocks in medicinal chemistry and materials science due to the unique reactivity of the alkynyl and hydroxyl functionalities. The Grignard reaction offers a robust and straightforward approach to these structures. The fundamental principle involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon of a ketone. Subsequent acidic workup yields the desired tertiary alcohol.[1][2][3] Two primary strategies for the synthesis of tertiary propargyl alcohols using this methodology are:
-
Addition of an Alkyl or Aryl Grignard Reagent to an Alkynyl Ketone: This approach involves the reaction of a pre-formed Grignard reagent with a ketone bearing a terminal or internal alkyne.
-
Addition of a Propargyl Grignard Reagent to a Ketone: This method utilizes a Grignard reagent derived from a propargyl halide, which then reacts with a suitable ketone.
This document outlines detailed experimental procedures for both approaches, providing quantitative data and visual workflows to guide the user.
Reaction Mechanism
The Grignard reaction proceeds via a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tetravalent magnesium alkoxide intermediate. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent.[4] The final tertiary propargyl alcohol is obtained upon protonation of the alkoxide intermediate during an aqueous acidic workup.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1,5-hexadiyn-3-ol via in-situ Propargyl Grignard Reaction[5]
This protocol describes the synthesis of a tertiary propargyl alcohol through the in-situ generation of propargylmagnesium bromide and its subsequent reaction with an acetylenic ketone, 3-butyn-2-one.
Materials:
-
Propargyl bromide (3-bromopropyne), freshly distilled
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Mercuric chloride (catalyst)
-
3-Butyn-2-one, redistilled
-
Ammonium chloride
-
Tetrahydrofuran (THF), dry
Equipment:
-
One-liter three-neck flask
-
Mechanical stirrer
-
Heating mantle
-
Dropping funnel
-
Nitrogen inlet
-
Friedrich water condenser
-
Calcium chloride drying tube
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: An oven-dried one-liter three-neck flask is equipped with a mechanical stirrer, heating mantle, dropping funnel, nitrogen inlet, Friedrich water condenser, and a calcium chloride drying tube. The flask is charged with 0.1 g of mercuric chloride, 24 g (1 mol) of magnesium turnings, 200 ml of dry diethyl ether, and 4 g of redistilled propargyl bromide.
-
Initiation of Grignard Formation: The mixture is stirred and gently warmed until the reaction commences, which is indicated by the formation of a white solution and moderate ether reflux (typically after 10 minutes).
-
Reaction Execution: The flask is then cooled in a dry ice/acetone bath maintained at approximately -20 °C. A solution of 56 g of redistilled propargyl bromide (total 0.50 mol) and 23 g (0.34 mole) of 3-butyn-2-one in 200 ml of dry ether is added drop-wise with vigorous stirring over a four-hour period. The bath temperature is maintained at approximately -10 °C during the addition.
-
Complex Solubilization: After the addition is complete, 10 ml of dry THF is added to dissolve the precipitated Grignard complex.
-
Work-up: The mixture is allowed to come to room temperature over one hour. The contents of the flask are then poured into a two-liter beaker containing a well-mixed slurry of approximately 500 g of crushed ice and 500 g of ammonium chloride. The mixture is stirred manually until two clear layers are present and all excess magnesium has dissolved.
-
Extraction and Purification: The upper ether layer is separated using a separatory funnel, and the aqueous layer is extracted three times with 10 ml portions of ether. The combined ether layers are then processed for purification of the final product.
Protocol 2: General Synthesis of Tertiary Alcohols from a Ketone and a Grignard Reagent[6]
This protocol provides a general and adaptable method for the synthesis of tertiary alcohols, which can be applied to the synthesis of tertiary propargyl alcohols by using an appropriate alkynyl Grignard reagent or an alkynyl ketone.
Materials:
-
Alkyl or Alkynyl Halide (e.g., 1-bromopropyne)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ketone (e.g., acetone)
-
1 M Sulfuric acid
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
Equipment:
-
100-mL round-bottom flask
-
Magnetic stirring bar
-
Claisen adapter
-
Separatory funnel
-
Condenser
-
Ice bath
-
Distillation apparatus
Procedure:
-
Grignard Reagent Preparation:
-
In an oven-dried 100-mL round-bottom flask equipped with a magnetic stirrer, Claisen adapter, separatory funnel, and condenser, place 0.88 g (36 mmol) of magnesium turnings.
-
In the separatory funnel, place a solution of the alkyl or alkynyl halide (33 mmol) in 15 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the halide/ether solution to the magnesium turnings to initiate the reaction, which is evidenced by cloudiness, warming, and bubbling.
-
Once the reaction starts, add the remaining halide/ether solution dropwise to maintain a continuous reflux. After the addition is complete, warm the flask gently and stir for another 15 minutes.
-
-
Reaction with Ketone:
-
Cool the flask containing the Grignard reagent in an ice bath.
-
Slowly add a solution of the ketone (30 mmol) in 5 mL of anhydrous ether from the dropping funnel, controlling the rate to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 15 minutes.
-
-
Work-up:
-
Cool the reaction flask in an ice bath and slowly add 15 mL of 1 M sulfuric acid with stirring to quench the reaction and dissolve the magnesium salts.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with an additional 10 mL of ether.
-
Combine the organic layers and wash with 10 mL of saturated NaHCO3 solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and isolate the tertiary alcohol product by simple distillation.[5]
-
Data Presentation
Table 1: Reagents and Yields for the Synthesis of 3-Methyl-1,5-hexadiyn-3-ol[5]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Magnesium | 24.31 | 24 | 1 | 2.94 |
| Propargyl Bromide | 118.96 | 60 | 0.50 | 1.47 |
| 3-Butyn-2-one | 68.07 | 23 | 0.34 | 1 |
| Product | Yield Range | |||
| 3-Methyl-1,5-hexadiyn-3-ol | 50-70% |
Table 2: Spectroscopic Data for a Representative Tertiary Propargyl Alcohol (3-Methyl-1,5-hexadiyn-3-ol)[5]
| Spectroscopic Technique | Key Peaks/Signals |
| Infrared (IR) (neat film, cm⁻¹) | 3400 (s, -OH), 3300 (s, ≡C-H), 2120 (w, -C≡C-) |
| ¹H NMR (CDCl₃, δ ppm) | Data not explicitly provided in the source, but would expect signals for the hydroxyl proton, methyl protons, and acetylenic protons. |
Table 3: Spectroscopic Data for a Representative Grignard Adduct (2-methylene-4-penten-1-ol)[7]
| Spectroscopic Technique | Key Peaks/Signals |
| Infrared (IR) (neat, cm⁻¹) | 3400(s), 3050(m), 1650(m), 920(s) |
| ¹H NMR (δ scale, CDCl₃) | 1.92 (1H, s, -OH), 2.82 (2H, d, allylic), 4.10 (2H, s, aliphatics), 5.1 (4H, m, terminal vinyl), 5.8 (1H, m, internal olefinic) |
Note: While 2-methylene-4-penten-1-ol is not a tertiary propargyl alcohol, its detailed spectroscopic data from a related Grignard reaction is provided for illustrative purposes.
Visualizations
Grignard Reaction Workflow
Caption: General workflow for the synthesis of tertiary propargyl alcohols using the Grignard reaction.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the Grignard synthesis of tertiary propargyl alcohols.
References
Application Notes and Protocols: Synthesis of 3-Methyl-1-phenylpent-1-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 3-Methyl-1-phenylpent-1-yn-3-ol, a tertiary acetylenic alcohol with applications in organic synthesis. The primary method detailed is the nucleophilic addition of a phenylacetylide to 2-butanone, a variation of the Favorskii reaction, which is a robust and efficient method for laboratory-scale preparation. This protocol offers a high yield and straightforward purification process. All quantitative data are presented in a clear, tabular format, and the experimental workflow is visualized using a diagram.
Introduction
This compound is a valuable intermediate in organic chemistry. Its structure, featuring a phenyl group, a tertiary alcohol, and an alkyne moiety, makes it a versatile building block for the synthesis of more complex molecules.[1] Tertiary acetylenic alcohols, in general, are important precursors for the creation of a variety of organic compounds, including those with potential pharmaceutical applications. The synthesis protocol described herein is based on the reaction of phenylacetylene with 2-butanone in the presence of a strong base.
Chemical Properties and Data
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O[2][3][4] |
| Molecular Weight | 174.24 g/mol [2][5] |
| Boiling Point | 277 °C at 760 mmHg[1][2], 107-110 °C at 3 mmHg[6] |
| Density | 1.02 g/cm³[1][2] |
| Refractive Index | 1.545[1] |
| Yield (under optimized conditions) | 71%[6] |
| CAS Number | 1966-65-0[3][4] |
Experimental Protocol
This protocol details the synthesis of this compound via the reaction of phenylacetylene and 2-butanone.
Materials:
-
Phenylacetylene (C₈H₆)
-
2-Butanone (MEK, C₄H₈O)
-
Potassium hydroxide (KOH), flake
-
Toluene (C₇H₈)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 290 g of potassium hydroxide flake and 3 L of toluene.
-
Addition of Phenylacetylene: To this suspension, add 500 g (4.2 mol) of phenylacetylene.
-
Addition of 2-Butanone: Cool the mixture in an ice bath. Slowly add 425 g (5.9 mol) of 2-butanone through a dropping funnel over a period of 45 minutes. It is crucial to maintain the reaction temperature below 30°C.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 20 hours.[6]
-
Quenching: After 20 hours, carefully add 1 L of water to the reaction mixture to quench the reaction and dissolve the potassium hydroxide.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer with water until it is neutral.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is purified by vacuum distillation to yield this compound.[6] The product is collected at a boiling point of 107-110°C at a pressure of 3 mmHg.[6] The final yield is approximately 517 g (71%).[6]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Potassium hydroxide is corrosive and should be handled with care.
-
Toluene, phenylacetylene, and 2-butanone are flammable. Avoid open flames and sparks.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The protocol described provides an effective method for the synthesis of this compound with a good yield. This procedure is suitable for laboratory-scale production and can be a valuable addition to the synthetic chemist's toolkit, particularly for those involved in the development of novel organic compounds and potential drug candidates.
References
Application Notes and Protocols for the Enantioselective Synthesis of 3-Methyl-1-phenylpent-1-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the enantioselective synthesis of 3-Methyl-1-phenylpent-1-yn-3-ol, a chiral tertiary propargylic alcohol. Chiral propargylic alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and complex natural products. The presented methodology focuses on the asymmetric addition of a phenylacetylide nucleophile to 2-butanone, facilitated by a chiral catalyst. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for producing this important chiral intermediate with high enantioselectivity.
Introduction
Chiral tertiary propargylic alcohols are key structural motifs in numerous biologically active molecules and serve as versatile intermediates in organic synthesis. Their synthesis in an enantiomerically pure form is of significant interest. One of the most direct and efficient methods to access these compounds is through the enantioselective alkynylation of prochiral ketones. This reaction involves the addition of a terminal alkyne, in this case, phenylacetylene, to a ketone, such as 2-butanone, in the presence of a chiral catalyst to yield the desired enantiomer of the tertiary alcohol.
Several catalytic systems have been developed for the enantioselective alkynylation of ketones, often employing chiral ligands in conjunction with metal centers like zinc, copper, or rhodium.[1] A particularly effective and practical approach involves the use of a pre-formed titanium phenylacetylide in the presence of a chiral BINOL (1,1'-bi-2-naphthol) ligand.[2] This method offers high enantioselectivity for the synthesis of tertiary propargylic alcohols from both aromatic and aliphatic ketones.[3]
This application note details a specific protocol for the enantioselective synthesis of this compound, providing researchers with a step-by-step guide to achieving high yield and enantiomeric excess.
Signaling Pathways and Logical Relationships
The enantioselective synthesis of this compound is achieved through a catalyst-controlled carbon-carbon bond formation. The logical workflow of this process is depicted below, outlining the key stages from catalyst preparation to product isolation and analysis.
Caption: Experimental workflow for the enantioselective synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical results obtained for the enantioselective addition of phenylacetylene to 2-butanone using the (S)-BINOL-Ti catalyst system.
| Catalyst System | Ketone Substrate | Alkyne Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-BINOL/Ti(O-i-Pr)4 | 2-Butanone | Phenylacetylene | 85 | 82 | [2] |
Experimental Protocols
Materials and Methods
Materials:
-
(S)-(-)-1,1'-Bi(2-naphthol) [(S)-BINOL]
-
Titanium(IV) isopropoxide [Ti(O-i-Pr)4]
-
Phenylacetylene
-
2-Butanone
-
Anhydrous Toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes (HPLC grade)
-
Isopropanol (HPLC grade)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD-H or equivalent)
Protocol for the Enantioselective Synthesis of this compound:
-
Catalyst Preparation:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (S)-BINOL (0.2 mmol).
-
Add anhydrous toluene (5 mL) to dissolve the (S)-BINOL.
-
To this solution, add Ti(O-i-Pr)4 (0.2 mmol) dropwise at room temperature.
-
Stir the resulting solution at room temperature for 1 hour to allow for the formation of the chiral titanium complex.
-
-
Preparation of Titanium Phenylacetylide:
-
In a separate oven-dried Schlenk flask under an inert atmosphere, dissolve phenylacetylene (2.2 mmol) in anhydrous toluene (5 mL).
-
To this solution, add Ti(O-i-Pr)4 (1.1 mmol) dropwise at room temperature.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Enantioselective Alkynylation Reaction:
-
To the pre-formed chiral titanium-BINOL catalyst solution, add the freshly prepared titanium phenylacetylide solution via cannula or syringe.
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Add 2-butanone (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 24 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, e.g., starting with 98:2) to afford the pure this compound.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. A typical mobile phase is a mixture of hexanes and isopropanol.
-
Conclusion
The protocol detailed in this application note provides a reliable and effective method for the enantioselective synthesis of this compound. The use of the readily available and inexpensive (S)-BINOL ligand in combination with titanium(IV) isopropoxide offers a practical approach for obtaining this valuable chiral building block in high yield and with good enantioselectivity. This methodology is expected to be a valuable tool for researchers engaged in the synthesis of complex chiral molecules for pharmaceutical and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. BINOL catalyzed enantioselective addition of titanium phenylacetylide to aromatic ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Highly enantioselective phenylacetylene additions to ketones catalyzed by (S)-BINOL-Ti complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methyl-1-phenylpent-1-yn-3-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-Methyl-1-phenylpent-1-yn-3-ol as a versatile building block in organic synthesis. This tertiary acetylenic alcohol serves as a valuable precursor for the synthesis of various organic molecules, primarily through transformations of its alkyne and hydroxyl functional groups. The key applications covered in this document are its synthesis via the Favorskii reaction, its conversion to α,β-unsaturated ketones through the Meyer-Schuster rearrangement, and its use in the preparation of vinyl ethers.
Synthesis of this compound via the Favorskii Reaction
The Favorskii reaction is a well-established method for the synthesis of acetylenic alcohols from the reaction of an alkyne with a ketone in the presence of a base. In the case of this compound, phenylacetylene reacts with methyl ethyl ketone.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on a generalized Favorskii reaction; specific conditions may require optimization.
-
Materials:
-
Phenylacetylene
-
Methyl ethyl ketone (MEK)
-
Potassium hydroxide (KOH) or Cesium Fluoride (CsF)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred suspension of powdered potassium hydroxide in anhydrous DMSO, add a solution of phenylacetylene in DMSO dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, stir the mixture for 30 minutes.
-
Cool the reaction mixture in an ice bath and add a solution of methyl ethyl ketone in DMSO dropwise, maintaining the temperature below 25°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Base/Solvent | Yield (%) | Reference |
| Phenylacetylene | Methyl Ethyl Ketone | CsF/DMSO | 72.1 | [1] |
Application in Meyer-Schuster Rearrangement
Tertiary propargyl alcohols like this compound can undergo a Meyer-Schuster rearrangement in the presence of an acid catalyst to yield α,β-unsaturated ketones. This reaction is a valuable tool for the synthesis of enones.
Reaction Scheme:
Figure 2: Meyer-Schuster rearrangement pathway.
Experimental Protocol: General Procedure for Meyer-Schuster Rearrangement
This is a general protocol and requires optimization for the specific substrate.
-
Materials:
-
This compound
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Solvent (e.g., dioxane, toluene)
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., dioxane).
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting α,β-unsaturated ketone by column chromatography or distillation.
-
Quantitative Data:
While a specific yield for the Meyer-Schuster rearrangement of this compound was not found in the literature, a similar rearrangement of a different propargyl alcohol in a complex synthesis was reported to have a yield of 70%.
Application in the Synthesis of Vinyl Ethers
The vinylation of alcohols with acetylene is a common method for the synthesis of vinyl ethers. This reaction is typically carried out in the presence of a strong base.
Reaction Scheme:
Figure 3: Vinylation of this compound.
Experimental Protocol: General Procedure for Vinylation of Tertiary Alcohols
This is a general protocol and should be adapted and optimized.
-
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Acetylene gas or a suitable acetylene source (e.g., calcium carbide)
-
Inert solvent (e.g., toluene)
-
-
Procedure:
-
Prepare a suspension of potassium hydroxide in DMSO in a pressure-rated reactor.
-
Add a solution of this compound in a minimal amount of DMSO.
-
Seal the reactor and purge with an inert gas.
-
Introduce acetylene gas to the desired pressure.
-
Heat the reaction mixture with vigorous stirring. The reaction temperature and time will need to be optimized.
-
Monitor the reaction progress by analyzing aliquots by GC or TLC.
-
After completion, cool the reactor to room temperature and cautiously vent the excess acetylene.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the vinyl ether by vacuum distillation or column chromatography.
-
Quantitative Data:
Disclaimer: These protocols are intended for guidance and should be performed by qualified professionals in a suitable laboratory setting. All reactions should be carried out with appropriate safety precautions. Reaction conditions may require optimization for best results.
References
Application Notes and Protocols: 3-Methyl-1-phenylpent-1-yn-3-ol as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3-methyl-1-phenylpent-1-yn-3-ol as a versatile precursor for the synthesis of substituted heterocyclic compounds. The protocols focus on a reliable two-step pathway for the preparation of a substituted pyrazole, a valuable scaffold in medicinal chemistry and drug development. This methodology involves an initial acid-catalyzed Meyer-Schuster rearrangement to form an α,β-unsaturated ketone, followed by a classical condensation-cyclization reaction with a hydrazine derivative.
Introduction
Tertiary propargyl alcohols, such as this compound, are valuable building blocks in organic synthesis. The presence of both a hydroxyl group and an alkyne functionality allows for a variety of chemical transformations. One of the key reactions of propargyl alcohols is the Meyer-Schuster rearrangement, which provides access to α,β-unsaturated carbonyl compounds.[1] These intermediates can then be utilized in various cyclization reactions to construct a diverse range of heterocyclic systems. Pyrazoles, in particular, are a class of five-membered nitrogen-containing heterocycles that are frequently found in the core structure of many pharmaceutical agents.[2][3][4]
This document outlines a representative protocol for the synthesis of 3-ethyl-5-methyl-3-phenyl-3H-pyrazole from this compound.
Section 1: Synthesis of 3-Ethyl-5-methyl-3-phenyl-3H-pyrazole
The synthesis is a two-step process:
-
Step 1: Meyer-Schuster Rearrangement - Acid-catalyzed rearrangement of this compound to 3-methyl-1-phenylpent-2-en-1-one.
-
Step 2: Pyrazole Formation - Cyclocondensation of the α,β-unsaturated ketone with hydrazine to yield the target pyrazole.
Reaction Pathway
Caption: Overall synthetic scheme for the conversion of this compound to a substituted pyrazole.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Acetic acid (CH₃COOH)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Protocol 1: Meyer-Schuster Rearrangement of this compound
This protocol describes the acid-catalyzed rearrangement to form the α,β-unsaturated ketone intermediate.
Caption: Experimental workflow for the Meyer-Schuster rearrangement.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 - 0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-methyl-1-phenylpent-2-en-1-one.
Protocol 2: Synthesis of 3-Ethyl-5-methyl-3-phenyl-3H-pyrazole
This protocol outlines the cyclocondensation of the enone intermediate with hydrazine.
Caption: Experimental workflow for the synthesis of the pyrazole.
Procedure:
-
Dissolve 3-methyl-1-phenylpent-2-en-1-one (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 - 1.5 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the two-step synthesis. Please note that yields are highly dependent on specific reaction conditions and purification methods.
Table 1: Meyer-Schuster Rearrangement of this compound
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH | Dichloromethane | 25 | 2-4 | 70-85 |
| 2 | H₂SO₄ (conc.) | Dioxane | 25 | 1-3 | 65-80 |
| 3 | InCl₃ | Dichloromethane | 25 | 2-5 | 75-90 |
Yields are based on literature for similar tertiary propargyl alcohols and may vary.[1]
Table 2: Synthesis of 3-Ethyl-5-methyl-3-phenyl-3H-pyrazole from 3-Methyl-1-phenylpent-2-en-1-one
| Entry | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine Hydrate | Ethanol | Reflux | 4-8 | 80-95 |
| 2 | Phenylhydrazine | Ethanol | Reflux | 6-12 | 75-90 |
Yields are based on established methods for pyrazole synthesis from enones.[2][3]
Conclusion
This compound serves as a readily accessible precursor for the synthesis of substituted pyrazoles through a reliable two-step sequence involving a Meyer-Schuster rearrangement and subsequent cyclocondensation. This methodology provides a valuable route for the generation of heterocyclic scaffolds of interest to the pharmaceutical and agrochemical industries. Further exploration of different catalysts and reaction conditions may lead to the development of one-pot procedures and the synthesis of a wider array of heterocyclic derivatives from this versatile starting material.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of the Alkyne Group in 3-Methyl-1-phenylpent-1-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of the alkyne functional group in 3-Methyl-1-phenylpent-1-yn-3-ol, a tertiary propargylic alcohol. The protocols outlined below are based on established synthetic methodologies for this class of compounds and are intended to serve as a guide for the synthesis of novel derivatives for applications in medicinal chemistry and materials science.
Introduction
This compound is a versatile building block in organic synthesis. Its structure, featuring a terminal phenyl-substituted alkyne and a tertiary alcohol, allows for a diverse range of chemical transformations. The alkyne group, in particular, can participate in various addition, rearrangement, and coupling reactions, providing access to a wide array of functionalized molecules. This document details the experimental protocols for several key reactions involving the alkyne moiety of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1966-65-0[1][2] |
| Molecular Formula | C₁₂H₁₄O[1] |
| Molecular Weight | 174.24 g/mol [2] |
| Boiling Point | 277 °C at 760 mmHg[3] |
| Density | 1.02 g/cm³[3] |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Solubility | Soluble in common organic solvents |
Reactions of the Alkyne Group
The reactivity of the alkyne group in this compound is rich and varied. Key transformations include rearrangements, hydration, reduction, oxidation, and coupling reactions.
Meyer-Schuster and Rupe Rearrangements
Under acidic conditions, tertiary propargylic alcohols like this compound can undergo rearrangement to form α,β-unsaturated carbonyl compounds. Two competing pathways exist: the Meyer-Schuster rearrangement and the Rupe rearrangement.[4][5][6] The Meyer-Schuster rearrangement involves a 1,3-hydroxyl shift to yield an α,β-unsaturated ketone. In contrast, the Rupe rearrangement proceeds through an enyne intermediate to also furnish an α,β-unsaturated ketone.[5] The reaction outcome can be influenced by the choice of catalyst and reaction conditions. While strong acids have been traditionally used, milder conditions employing transition metal catalysts have been developed to improve selectivity.[5]
Experimental Protocol: General Procedure for Meyer-Schuster Rearrangement
This protocol is adapted from a general method for the rearrangement of tertiary propargylic alcohols using a phosphorus-containing Brønsted acid catalyst.[7]
Materials:
-
This compound (1.0 mmol)
-
Aqueous phosphinic acid (50 wt% in H₂O, 5-10 mol%)
-
Toluene (1.0 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating block, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound in toluene in a round-bottom flask, add the aqueous phosphinic acid catalyst.
-
Stir the reaction mixture at 90-110 °C using a heating block for approximately 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The reaction is expected to yield a mixture of the Meyer-Schuster and potentially the Rupe rearrangement products. For a tertiary alcohol with a methyl group at the alpha-carbon, decomposition or formation of an enyne intermediate via the Rupe pathway might be observed, especially at higher temperatures.[7]
| Reactant | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tertiary Propargylic Alcohols (general) | α,β-Unsaturated Ketones | (OH)P(O)H₂ | Toluene | 90-110 | 18 | Varies | [7] |
Hydration
The hydration of the alkyne group in this compound can lead to the formation of α-hydroxy ketones or β-hydroxy ketones, depending on the regioselectivity of the water addition. Gold-catalyzed hydration has been shown to be a highly effective method for this transformation.
Experimental Protocol: Gold-Catalyzed Hydration
This protocol is based on the gold-catalyzed hydration of a similar propargylic alcohol, 1-phenylprop-2-yn-1-ol.[8]
Materials:
-
This compound
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
Acetonitrile (CH₃CN)
-
Water
-
Standard laboratory glassware for organic synthesis.
Procedure:
-
Dissolve this compound in aqueous acetonitrile.
-
Add the gold catalyst to the solution.
-
Stir the reaction mixture at an elevated temperature (e.g., 60 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired hydroxy ketone product.
Expected Outcome: The reaction is expected to yield the corresponding hydroxy ketone. The regioselectivity may be influenced by the specific gold catalyst and reaction conditions employed.
| Reactant | Product | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-phenylprop-2-yn-1-ol | Corresponding hydroxy ketone | NaAuCl₄·2H₂O | aq. CH₃CN | 60 | High | [8] |
Reduction
The alkyne group can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, depending on the choice of reducing agent and reaction conditions.
-
Partial Reduction to a cis-Alkene: This can be achieved using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline).[9][10]
-
Partial Reduction to a trans-Alkene: Dissolving metal reduction (e.g., sodium in liquid ammonia) typically yields the trans-alkene.
-
Complete Reduction to an Alkane: Catalytic hydrogenation using catalysts like platinum or palladium on carbon will fully reduce the alkyne to the corresponding alkane.
References
- 1. This compound [webbook.nist.gov]
- 2. 1-Pentyn-3-ol, 3-methyl-1-phenyl- | C12H14O | CID 102729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. synarchive.com [synarchive.com]
- 5. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Catalytic Applications of 3-Methyl-1-phenylpent-1-yn-3-ol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of 3-Methyl-1-phenylpent-1-yn-3-ol and its derivatives. This tertiary propargylic alcohol serves as a versatile substrate in a variety of catalytic transformations, primarily in the synthesis of α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis and drug development.
Introduction
This compound is a tertiary propargylic alcohol characterized by a phenyl-substituted alkyne and a tertiary alcohol functional group. Its derivatives are primarily utilized as substrates in catalytic rearrangements and other transformations, rather than as catalysts themselves. The key reactive sites, the hydroxyl group and the carbon-carbon triple bond, allow for a range of catalytic activations, leading to structurally diverse products. The most prominent catalytic applications involve acid-catalyzed rearrangements, such as the Meyer-Schuster and Rupe rearrangements, which transform the propargylic alcohol into an α,β-unsaturated ketone. Additionally, derivatives of this compound can participate in metal-catalyzed reactions, including cyclizations and nucleophilic additions.
Application Note 1: Acid-Catalyzed Isomerization (Meyer-Schuster and Rupe Rearrangements)
The acid-catalyzed rearrangement of tertiary propargylic alcohols like this compound is a fundamental transformation that leads to the formation of α,β-unsaturated ketones. This reaction can proceed through two competing pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement.[1]
-
Meyer-Schuster Rearrangement: This pathway involves a 1,3-hydroxyl shift to form an allene intermediate, which then tautomerizes to the α,β-unsaturated ketone.[1]
-
Rupe Rearrangement: This pathway is often observed with tertiary propargylic alcohols and proceeds via an initial dehydration to an enyne intermediate, followed by hydration to form the α,β-unsaturated ketone.[1]
The choice of catalyst and reaction conditions can influence the predominant pathway and the efficiency of the transformation. While strong acids have traditionally been used, modern methods often employ milder Lewis acids or transition metal catalysts to improve selectivity and yields.[2]
Quantitative Data for Analogous Tertiary Propargylic Alcohol Rearrangements
| Substrate (Analog) | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,1-Diphenylprop-2-yn-1-ol | InCl₃ | Toluene | 80 | 0.5 | 1,1-Diphenylprop-2-en-1-one | 95 | [2] |
| 1-Ethynylcyclohexan-1-ol | p-TsOH | Benzene | Reflux | 2 | 1-Acetylcyclohexene | 85 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Rearrangement of a Tertiary Propargylic Alcohol
This protocol is a general guideline for the Meyer-Schuster/Rupe rearrangement of tertiary propargylic alcohols, adaptable for this compound.
Materials:
-
Tertiary propargylic alcohol (e.g., this compound)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid, or a Lewis acid like InCl₃)
-
Anhydrous solvent (e.g., toluene, benzene, or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a solution of the tertiary propargylic alcohol (1.0 eq) in the chosen anhydrous solvent (0.1-0.5 M), add the acid catalyst (0.05-0.2 eq).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated ketone.
Diagrams
Reaction Mechanism: Meyer-Schuster Rearrangement
Caption: Mechanism of the Meyer-Schuster Rearrangement.
Experimental Workflow: Acid-Catalyzed Rearrangement
Caption: General workflow for acid-catalyzed rearrangement.
References
Application Notes and Protocols: 3-Methyl-1-phenylpent-1-yn-3-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-phenylpent-1-yn-3-ol is a tertiary propargyl alcohol with a chemical structure that suggests potential applications in medicinal chemistry. Propargyl alcohols are versatile intermediates in organic synthesis and can be found in various biologically active molecules. The presence of the phenylacetylene moiety and a tertiary alcohol group makes this compound a subject of interest for investigating its pharmacological properties, particularly its interaction with metabolic enzymes such as the cytochrome P450 (CYP) superfamily. Understanding the synthesis, biological activity, and relevant experimental protocols is crucial for exploring its potential in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O | [1][2][3] |
| Molecular Weight | 174.24 g/mol | [1][2][3] |
| CAS Number | 1966-65-0 | [1][2][3] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | Not specified | |
| Solubility | Not specified (expected to be soluble in organic solvents) | |
| LogP | Not specified |
Synthesis Protocol
The following is a plausible protocol for the synthesis of this compound based on the general synthesis of propargyl alcohols. This method involves the nucleophilic addition of a phenylacetylide anion to a ketone.
Reaction Scheme:
Synthesis Workflow
Materials:
-
Phenylacetylene
-
2-Butanone (Methyl ethyl ketone)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reactant Addition: Under an inert atmosphere, add phenylacetylene (1.0 equivalent) to anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution via the dropping funnel. The formation of the lithium phenylacetylide may result in a color change. Stir the mixture at -78 °C for 30 minutes.
-
Nucleophilic Addition: Add 2-butanone (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Potential Biological Activity: Cytochrome P450 Induction
The induction of CYP enzymes is a key consideration in drug development as it can lead to drug-drug interactions and altered pharmacokinetic profiles of co-administered drugs. The primary mechanism of CYP induction involves the activation of nuclear receptors such as the Pregnane X Receptor (PXR), which in turn upregulates the transcription of CYP genes.
Hypothetical In Vitro CYP3A4 Induction Data:
The following table presents hypothetical data for the induction of CYP3A4 by this compound in a human hepatocyte model. This data is for illustrative purposes to guide experimental design, as specific experimental values for this compound are not currently published.
| Compound | Concentration (µM) | Fold Induction (vs. Vehicle Control) | EC₅₀ (µM) | Eₘₐₓ (Fold Induction) |
| This compound | 1 | 1.5 | ~10-20 | ~5-10 |
| 5 | 3.2 | |||
| 10 | 5.8 | |||
| 20 | 7.5 | |||
| 50 | 8.1 | |||
| Rifampicin (Positive Control) | 10 | ~20-40 | ~0.1-0.5 | ~30-50 |
Note: The values for this compound are hypothetical and should be determined experimentally. Rifampicin is a well-characterized potent inducer of CYP3A4 and is commonly used as a positive control.
Experimental Protocol: In Vitro CYP3A4 Induction Assay in Human Hepatocytes
This protocol describes a standard method to assess the potential of a test compound, such as this compound, to induce CYP3A4 expression and activity in cultured human hepatocytes.
CYP Induction Assay Workflow
Materials:
-
Cryopreserved human hepatocytes from at least three different donors
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate growth factors and antibiotics)
-
Collagen-coated culture plates (e.g., 24- or 48-well plates)
-
This compound (test compound)
-
Rifampicin (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
CYP3A4 probe substrate (e.g., Midazolam)
-
LC-MS/MS system for metabolite analysis
-
Reagents for RNA isolation and qRT-PCR (optional, for mechanistic studies)
Procedure:
-
Hepatocyte Plating: Thaw cryopreserved human hepatocytes according to the supplier's protocol and plate them onto collagen-coated culture plates at a suitable density. Allow the cells to attach and form a monolayer for 24-48 hours.
-
Compound Preparation: Prepare stock solutions of this compound and rifampicin in DMSO. Serially dilute the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) and consistent across all wells.
-
Treatment: After the attachment period, replace the medium with fresh medium containing the test compound at various concentrations, the positive control (e.g., 10 µM rifampicin), or the vehicle control (DMSO). Typically, a 6- to 8-point concentration-response curve is generated for the test compound.
-
Incubation: Incubate the treated cells for 48-72 hours. It is recommended to replace the medium with freshly prepared compound-containing medium every 24 hours.
-
CYP3A4 Activity Assay:
-
After the incubation period, wash the cells with warm, serum-free medium.
-
Add medium containing a specific CYP3A4 probe substrate (e.g., midazolam at a concentration around its Km value) to each well.
-
Incubate for a defined period (e.g., 15-60 minutes).
-
Collect the supernatant for analysis of metabolite formation (e.g., 1'-hydroxymidazolam).
-
-
Sample Analysis: Analyze the concentration of the metabolite in the supernatant using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the rate of metabolite formation in each well.
-
Determine the fold induction by dividing the rate of metabolite formation in the compound-treated wells by the rate in the vehicle control wells.
-
Plot the fold induction against the concentration of the test compound to generate a concentration-response curve.
-
If possible, fit the data to a sigmoidal dose-response model to determine the EC₅₀ and Eₘₐₓ values.
-
-
(Optional) mRNA Analysis: For mechanistic insights, cells can be lysed after the 48-72 hour incubation period for RNA isolation. The relative expression of CYP3A4 mRNA can be quantified using qRT-PCR, with a housekeeping gene (e.g., GAPDH) for normalization.
Signaling Pathway
The induction of CYP3A4 by xenobiotics is primarily mediated by the Pregnane X Receptor (PXR). The following diagram illustrates the proposed signaling pathway.
CYP3A4 Induction Pathway
Conclusion
This compound represents a chemical scaffold with potential relevance in medicinal chemistry, particularly in the context of drug metabolism. While direct biological data is currently limited, its structure warrants investigation into its effects on cytochrome P450 enzymes. The provided synthesis and in vitro assay protocols offer a framework for researchers to produce and characterize the pharmacological profile of this compound. Further studies are necessary to elucidate its specific biological activities, structure-activity relationships, and potential therapeutic or toxicological implications.
References
Application Note: Derivatization of 3-Methyl-1-phenylpent-1-yn-3-ol for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemical derivatization of 3-Methyl-1-phenylpent-1-yn-3-ol, a tertiary propargyl alcohol, to generate novel ester and ether analogs for biological evaluation.[1][2][3] The objective is to explore the structure-activity relationships (SAR) of this chemical scaffold, potentially identifying compounds with enhanced biological activity. Detailed methodologies for in vitro cytotoxicity screening using the MTT assay and subsequent apoptosis analysis via Annexin V staining are provided to assess the therapeutic potential of the synthesized compounds, particularly in the context of oncology.[4][5]
Synthesis and Characterization of Derivatives
The tertiary hydroxyl group of this compound (Parent Compound, PC ) serves as a key handle for derivatization. Due to the steric hindrance and potential for elimination reactions characteristic of tertiary alcohols, specific synthetic strategies are required.[6][7] Here, we detail protocols for esterification using an acid anhydride and etherification under iron-catalyzed conditions.[8][9][10]
Protocol 1.1: Esterification via Acetic Anhydride
This protocol describes the synthesis of 3-methyl-1-phenylpent-1-yn-3-yl acetate (Derivative A ). The use of an acid anhydride is often effective for esterifying tertiary alcohols where Fischer esterification may fail.[10]
Materials:
-
This compound (PC )
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous copper sulfate (CuSO₄) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (2.0 eq) followed by the dropwise addition of acetic anhydride (1.5 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated CuSO₄ solution (to remove pyridine), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield Derivative A .
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: Iron-Catalyzed Etherification
This protocol details the synthesis of 3-methoxy-3-methyl-1-phenylpent-1-yne (Derivative B ) using an iron-based catalyst, which facilitates the etherification of sterically hindered alcohols.[8][9]
Materials:
-
This compound (PC )
-
Methanol (anhydrous)
-
Iron(III) triflate [Fe(OTf)₃]
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add anhydrous methanol (3.0 eq).
-
Add Iron(III) triflate (5 mol %) and ammonium chloride (5 mol %) to the mixture.[8][9]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Wash the mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield Derivative B .
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening Protocols
The synthesized derivatives, along with the parent compound, are subjected to a tiered biological screening process to evaluate their potential as cytotoxic agents.
Protocol 2.1: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] It is a standard primary screen for cytotoxic compounds.[5]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (PC , Derivative A , Derivative B ) dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12][13]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).[13]
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11][14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11][14] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2.2: Apoptosis Induction Analysis (Annexin V-FITC/PI Assay)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane. It is used as a secondary assay to determine the mechanism of cell death for active compounds.
Materials:
-
Human cancer cell line (selected based on MTT assay results)
-
Complete culture medium
-
Test compounds at predetermined concentrations (e.g., 1x and 2x IC₅₀)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat the cells with the test compounds at their respective IC₅₀ concentrations for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 500 x g for 5 minutes).[15][16]
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[15]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17]
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Quantify the cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Data Presentation & Analysis
Quantitative data from the biological screens should be summarized for clear comparison.
Table 1: Cytotoxicity of this compound Derivatives IC₅₀ values represent the mean ± standard deviation from three independent experiments.
| Compound | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| PC | 55.2 ± 4.1 | 78.5 ± 6.3 | > 100 |
| Derivative A (Ester) | 12.7 ± 1.5 | 25.3 ± 2.9 | 35.8 ± 3.4 |
| Derivative B (Ether) | 38.6 ± 3.2 | 51.9 ± 4.8 | 62.1 ± 5.5 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 0.5 ± 0.08 | 1.1 ± 0.2 |
Table 2: Apoptosis Induction in HeLa Cells by Derivative A (24h Treatment) Data presented as the percentage of total cells in each quadrant.
| Treatment | Viable (AnnV-/PI-) | Early Apoptotic (AnnV+/PI-) | Late Apoptotic (AnnV+/PI+) |
| Vehicle Control | 94.5% | 2.1% | 3.0% |
| Derivative A (12.7 µM) | 45.2% | 35.8% | 18.1% |
| Derivative A (25.4 µM) | 15.7% | 48.9% | 34.5% |
Workflows and Pathways
Visualizing the Experimental Workflow
The following diagram outlines the comprehensive workflow from synthesis to biological hit validation.
Caption: Experimental workflow from derivatization to hit identification.
Hypothetical Signaling Pathway for Compound-Induced Apoptosis
This diagram illustrates a potential mechanism by which a cytotoxic derivative could induce apoptosis.
References
- 1. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rawsource.com [rawsource.com]
- 3. researchgate.net [researchgate.net]
- 4. pasteur-network.org [pasteur-network.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for the Scale-up Synthesis of 3-Methyl-1-phenylpent-1-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-phenylpent-1-yn-3-ol is a tertiary propargyl alcohol with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Its structure, featuring a phenyl-substituted alkyne and a tertiary alcohol, makes it a versatile building block for the introduction of steric bulk and conformational rigidity in target molecules. The scale-up of its synthesis is a critical step in transitioning from laboratory-scale research to pilot plant and industrial production. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on practical considerations for safety, yield optimization, and purification at a larger scale.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for process design, including reactor selection, solvent choice, and purification methods.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O | [1][2] |
| Molecular Weight | 174.24 g/mol | [1][2] |
| CAS Number | 1966-65-0 | [1][2] |
| Boiling Point | 277 °C at 760 mmHg | [3] |
| Density | 1.02 g/cm³ | [3] |
| Flash Point | 123.9 °C | [3] |
| Appearance | Colorless liquid | |
| Solubility | Soluble in common organic solvents (e.g., ethers, toluene) |
Synthesis Overview
The primary and most direct route for the synthesis of this compound is the nucleophilic addition of a phenylacetylide anion to 2-butanone. This can be achieved using various bases to deprotonate phenylacetylene, with Grignard reagents and strong alkali metal hydroxides being common choices for industrial applications.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Two detailed protocols for the synthesis of this compound are provided below. Protocol A utilizes a Grignard reagent, a common and highly effective method for forming carbon-carbon bonds. Protocol B employs potassium hydroxide, offering a viable alternative that may present different considerations for scale-up in terms of cost and handling.
Protocol A: Grignard-Mediated Synthesis
This protocol is based on the well-established Grignard reaction, which is a versatile method for the formation of alcohols from carbonyl compounds. The process involves the in-situ preparation of the phenylacetylide Grignard reagent followed by the addition of 2-butanone.
Materials:
-
Phenylacetylene (1.0 eq)
-
Ethylmagnesium bromide (1.05 eq, solution in THF)
-
2-Butanone (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Toluene (for extraction)
Equipment:
-
Jacketed glass reactor with overhead stirring, thermocouple, and condenser
-
Addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Cooling/heating circulator
Procedure:
-
Reactor Setup: The reactor is dried and purged with an inert gas. Anhydrous THF is charged to the reactor.
-
Grignard Reagent Formation: Phenylacetylene is added to the THF. The ethylmagnesium bromide solution is then added dropwise via the addition funnel while maintaining the temperature between 15-25 °C. The reaction is exothermic and requires cooling. The mixture is stirred for 1 hour after the addition is complete to ensure the complete formation of the phenylacetylide Grignard reagent.
-
Addition of Ketone: A solution of 2-butanone in THF is added dropwise to the reactor, again maintaining the temperature between 15-25 °C. The reaction is stirred for an additional 2-3 hours at room temperature upon completion of the addition.
-
Quenching: The reaction mixture is cooled to 0-5 °C and slowly quenched by the addition of a saturated aqueous ammonium chloride solution. This step is also exothermic and requires careful temperature control.
-
Work-up: The layers are separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Process Workflow:
Caption: Workflow for the Grignard-mediated synthesis of this compound.
Protocol B: Potassium Hydroxide-Mediated Synthesis
This protocol offers an alternative to the Grignard-based method, utilizing a strong base, potassium hydroxide, to generate the phenylacetylide anion.
Materials:
-
Phenylacetylene (4.2 mol)
-
Potassium hydroxide, flake (290 g)
-
2-Butanone (5.9 mol)
-
Toluene (3 L)
-
Water
Equipment:
-
Jacketed glass reactor with overhead stirring, thermocouple, and condenser
-
Addition funnel
-
Cooling/heating circulator
Procedure:
-
Reactor Setup: Charge the reactor with potassium hydroxide flakes and toluene.
-
Addition of Phenylacetylene: Add phenylacetylene to the mixture.
-
Addition of Ketone: Add 2-butanone dropwise over a period of 45 minutes, ensuring the internal temperature is maintained below 30 °C with cooling.
-
Reaction: The resulting mixture is agitated for 20 hours at room temperature.
-
Work-up: Add 1 L of water to the reaction mixture. The toluene solution is then washed with water until neutral.
-
Purification: The solvent is evaporated under reduced pressure. The residue is then distilled under vacuum (e.g., 107-110 °C at 3 mmHg) to yield the final product.[4]
Scale-up Considerations and Data
The transition from a laboratory scale to a pilot or industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Key Scale-up Considerations:
-
Heat Management: The formation of the Grignard reagent and the subsequent addition of the ketone are highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with a reliable cooling system is essential. The rate of addition of reagents must be carefully controlled to prevent a thermal runaway.
-
Mass Transfer: In heterogeneous reactions like the Grignard synthesis (solid magnesium), efficient stirring is crucial to ensure good mass transfer. On a larger scale, the impeller design and stirring speed must be optimized.
-
Safety: Grignard reagents are highly reactive and pyrophoric. All operations must be conducted under a strict inert atmosphere. The use of less volatile and safer solvents, such as 2-methyltetrahydrofuran (2-MeTHF), should be considered as an alternative to THF.
-
Quenching: The quenching of a large-scale Grignard reaction is a critical and potentially hazardous step. The quenching agent must be added slowly and with efficient cooling to control the exotherm.
-
Purification: Vacuum distillation is a suitable method for purifying this compound on a large scale. The efficiency of the distillation column (number of theoretical plates) and the vacuum level will determine the final purity of the product.
Comparative Data (Illustrative):
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (500 kg) |
| Batch Size | 100 g | 10 kg | 500 kg |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Reaction Time | 4-6 hours | 6-10 hours | 10-16 hours |
| Purity (post-distillation) | >99% | >98% | >97% |
| Key Challenge | Precise reagent addition | Heat removal, mixing | Safety, process control |
Conclusion
The scale-up synthesis of this compound can be successfully achieved using either a Grignard-based or a potassium hydroxide-mediated protocol. Careful consideration of heat management, mass transfer, safety, and purification is paramount for a successful and efficient scale-up. The protocols and considerations outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to transition this synthesis from the laboratory to a larger scale. It is highly recommended that a thorough process safety assessment be conducted before attempting any large-scale synthesis.
References
Laboratory safety procedures for handling 3-Methyl-1-phenylpent-1-yn-3-ol
Application Notes and Protocols for 3-Methyl-1-phenylpent-1-yn-3-ol
Abstract
These application notes provide detailed laboratory safety procedures, handling protocols, and emergency measures for this compound (CAS: 1966-65-0). The document is intended for researchers, scientists, and drug development professionals. It outlines the known properties and potential hazards of the compound, offering systematic guidance to ensure a safe laboratory environment. All procedures are based on established best practices for handling tertiary propargyl alcohols and similar chemical structures.
Chemical and Physical Properties
Proper handling of a chemical substance begins with a thorough understanding of its physical and chemical properties. This data is essential for risk assessment and for designing safe experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 1966-65-0 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₄O | [1][2][3][4] |
| Molecular Weight | 174.24 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [1][2] |
| Boiling Point | 277 °C at 760 mmHg | [4] |
| Flash Point | 123.9 °C | [4] |
| Density | 1.02 g/cm³ | [4] |
| Vapor Pressure | 0.00224 mmHg at 25 °C | [4] |
| Synonyms | 1-Phenyl-3-methyl-1-pentyn-3-ol, Methylethyl(phenylethynyl) carbinol | [2][4] |
Hazard Identification and GHS Classification
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[5][6] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[6] |
| Hazardous to the Aquatic Environment, Acute | Category 3 | H402: Harmful to aquatic life[6] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects[6] |
Precautionary Statements (Selected):
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][6][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P273: Avoid release to the environment.[5]
Application Notes: Safe Handling and Storage
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, dispensing, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8][9]
-
Ventilation: Ensure the laboratory is well-ventilated, with a minimum of 6-10 air changes per hour.[9]
-
Ignition Sources: Prohibit all sources of ignition, such as open flames, hot plates, and non-intrinsically safe electrical equipment, from the immediate area of use.[8][9]
Personal Protective Equipment (PPE)
A risk assessment should precede all work. The following PPE is mandatory for handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[10]
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[10]
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, well-ventilated area designated for flammable liquids.[7]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.[6][7]
Waste Disposal
-
Dispose of waste containing this compound in a designated, labeled hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Experimental Protocols
Protocol: Weighing and Dispensing
This protocol outlines the standard procedure for safely handling and measuring the compound for experimental use.
-
Preparation: Don all required PPE (safety goggles, face shield, gloves, lab coat).
-
Fume Hood Setup: Ensure the chemical fume hood is operational. Place an analytical balance and all necessary glassware (beaker, spatula, weigh paper) inside the hood.
-
Container Handling: Retrieve the stock container of this compound from its storage location.
-
Dispensing: Inside the fume hood, carefully open the container. Using a clean spatula, dispense the required amount of the compound onto weigh paper or directly into a tared flask.
-
Sealing: Immediately and securely close the stock container.
-
Cleanup: Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., isopropanol). Dispose of contaminated wipes and weigh paper in the designated hazardous waste container.
-
Transfer: Proceed with the experimental work within the fume hood.
Caption: Workflow for weighing and dispensing the compound.
Protocol: Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | First Aid / Spill Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6] |
| Minor Spill | (Less than 100 mL, inside a fume hood) Alert others in the area. Remove all ignition sources.[7] Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal. Clean the area with soap and water. |
| Major Spill | (Outside a fume hood or large volume) Evacuate the laboratory immediately. Alert laboratory supervisor and institutional safety personnel. Close the laboratory door and prevent entry. |
Visualizations: Safety Logic and Relationships
Caption: Relationship between hazards and control measures.
Caption: Logic diagram for emergency response procedures.
References
- 1. This compound [webbook.nist.gov]
- 2. 1-Pentyn-3-ol, 3-methyl-1-phenyl- | C12H14O | CID 102729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 9. methanol.org [methanol.org]
- 10. artsci.usu.edu [artsci.usu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1-phenylpent-1-yn-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-1-phenylpent-1-yn-3-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Grignard reaction, which is a primary synthetic route.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SYN-001 | Low or No Product Yield | 1. Inactive Grignard Reagent: The phenylethynylmagnesium bromide may have been deactivated by moisture or acidic protons. 2. Poor Quality Reagents: Degradation of butanone or phenylacetylene. 3. Incorrect Reaction Temperature: Temperature may be too low for reaction initiation or too high, leading to side reactions. | 1. Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly. Use fresh, high-quality magnesium turnings. 2. Verify Reagent Purity: Use freshly distilled butanone and phenylacetylene. 3. Optimize Temperature: Initiate the reaction at 0°C and then allow it to warm to room temperature or gently heat as needed. |
| SYN-002 | Formation of Biphenyl Impurity | Wurtz-type Coupling: The Grignard reagent may react with unreacted bromobenzene (if prepared in situ) or with itself. | 1. Slow Addition of Alkyl Halide: When preparing the Grignard reagent, add the bromobenzene slowly to the magnesium turnings to maintain a low concentration. 2. Use a Stoichiometric Amount of Phenylacetylene: Ensure complete conversion of the initial Grignard reagent to phenylethynylmagnesium bromide. |
| SYN-003 | Presence of Unreacted Butanone | 1. Insufficient Grignard Reagent: Not enough Grignard reagent was added to react with all of the butanone. 2. Poor Mixing: Inefficient stirring may lead to localized reactions and incomplete mixing of reactants. | 1. Use a Slight Excess of Grignard Reagent: A 1.1 to 1.2 molar excess of the Grignard reagent is often recommended. 2. Ensure Vigorous Stirring: Use a mechanical stirrer for larger scale reactions to ensure homogeneity. |
| SYN-004 | Formation of a Viscous, Insoluble Residue | Polymerization: Acidic workup conditions can sometimes lead to polymerization of the product or starting materials. | 1. Use a Buffered Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride instead of a strong acid. 2. Maintain Low Temperatures During Workup: Perform the workup in an ice bath to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Grignard reaction. This involves the nucleophilic addition of a phenylethynylmagnesium halide (a Grignard reagent) to butanone.
Q2: How can I prepare the phenylethynylmagnesium bromide Grignard reagent?
A2: Phenylethynylmagnesium bromide is typically prepared by reacting phenylacetylene with a pre-formed Grignard reagent, such as ethylmagnesium bromide. The acidic proton of the terminal alkyne is abstracted by the Grignard reagent to form the desired acetylide.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, other methods include:
-
Sonogashira Coupling: This involves the coupling of a terminal alkyne (like 3-methyl-1-pentyn-3-ol) with an aryl halide (such as iodobenzene) using a palladium catalyst and a copper co-catalyst.
-
Reaction with a Solid Base: The reaction of phenylacetylene and butanone can also be facilitated by a solid base like potassium fluoride on alumina.
Q4: What are the critical parameters to control for a high-yield Grignard reaction?
A4: The most critical parameters are:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water. All glassware, solvents, and starting materials must be scrupulously dried.
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0°C) and then allowed to proceed at room temperature. Exothermic reactions may require external cooling.
-
Purity of Reagents: The purity of the magnesium, alkyl halide, and carbonyl compound is crucial for optimal yield.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture, you can observe the consumption of the starting materials and the formation of the product.
Data on Reaction Yields
The following table summarizes reported yields for the synthesis of this compound and related compounds under various conditions.
| Synthesis Method | Reactants | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield | Reference |
| Phenylacetylene + Butanone | Phenylacetylene, Butanone | Potassium Fluoride on Alumina | Not Specified | 20°C | 20h | 95.0% | DOI: 10.1081/SCC-200054195[1] |
| Sonogashira Coupling | Iodobenzene, Meparfynol | PdCl₂(PPh₃)₂, CuI | Triethylamine | Heating | Not Specified | Not Specified | DOI: 10.1016/j.tet.2012.01.093[1] |
| Grignard Reaction | Phenylethynylmagnesium Bromide, Butanone | N/A | THF or Ether | 0°C to RT | 1-2h | Typically Good to High | General Grignard Protocol |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
Phenylacetylene
-
Butanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine to initiate the reaction.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should start spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the magnesium is consumed, cool the flask to 0°C in an ice bath.
-
Add a solution of phenylacetylene in anhydrous diethyl ether dropwise to the freshly prepared ethylmagnesium bromide solution. Stir for 30 minutes at 0°C and then for 1 hour at room temperature.
-
Cool the reaction mixture back to 0°C and add a solution of butanone in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Sonogashira Coupling for Tertiary Propargyl Alcohols (Generalized)
Materials:
-
3-Methyl-1-pentyn-3-ol (Meparfynol)
-
Iodobenzene
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (as solvent and base)
-
Triphenylphosphine (as ligand)
Procedure:
-
To a sealed flask under an inert atmosphere (e.g., argon), add the palladium catalyst, copper(I) iodide, and triphenylphosphine.
-
Add a solution of iodobenzene and 3-methyl-1-pentyn-3-ol in triethylamine.
-
Heat the reaction mixture with stirring. The optimal temperature and time will depend on the specific substrates and catalyst loading.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizations
Caption: Workflow for the Grignard Synthesis of this compound.
References
Common side reactions in the synthesis of 3-Methyl-1-phenylpent-1-yn-3-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 3-Methyl-1-phenylpent-1-yn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through a nucleophilic addition of a phenylacetylide species to 2-butanone. This is typically achieved using a Grignard reagent, where phenylacetylene is first deprotonated by a stronger Grignard reagent (like ethylmagnesium bromide) or a strong base (like n-butyllithium) to form the nucleophilic acetylide. This acetylide then attacks the electrophilic carbonyl carbon of 2-butanone.
Q2: What are the most critical parameters for a successful synthesis?
The success of this synthesis hinges on several key factors:
-
Anhydrous Conditions: Grignard reagents and acetylides are extremely strong bases and will react readily with any protic sources, especially water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching the nucleophile, which would significantly lower the yield.
-
Temperature Control: The formation of the Grignard reagent is exothermic and should be controlled. The subsequent addition of 2-butanone should also be done at a controlled temperature (often starting at 0°C) to minimize side reactions.
-
Purity of Reagents: The magnesium used for the Grignard formation should be of high purity. The other reagents and solvents should be free of water and other reactive impurities.
Q3: My reaction yield is very low. What are the likely causes?
Low yields can stem from several issues. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential problems and their solutions. Common culprits include wet glassware or solvents, inefficient formation of the Grignard reagent, or competing side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Wet Glassware/Solvents | Re-examine the drying procedure for glassware. Check the water content of the solvent. | Flame-dry all glassware under vacuum or in a stream of inert gas before use. Use freshly distilled or commercially available anhydrous solvents. |
| Inactive Magnesium | The Grignard reaction does not initiate (no cloudiness or exotherm). | Activate the magnesium turnings by gentle heating, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. |
| Inefficient Acetylide Formation | The reaction of phenylacetylene with the initial Grignard reagent is incomplete. | Ensure the stoichiometry is correct. Phenylacetylene is a weak acid and will react with the Grignard reagent. |
| Degraded Reagents | The Grignard reagent or n-butyllithium may have degraded upon storage. | Use freshly prepared or recently purchased reagents. Titrate the Grignard reagent or n-butyllithium to determine its exact concentration before use. |
Problem 2: Presence of Significant Impurities in the Crude Product
The table below summarizes common side reactions and the resulting byproducts.
| Side Reaction | Byproduct | Reason for Formation | Impact on Synthesis | Mitigation Strategy |
| Enolization of Ketone | 2-Butanone (recovered starting material) | Phenylacetylide acts as a base, abstracting an α-proton from 2-butanone.[1] | Reduces the yield of the desired tertiary alcohol. | Add the ketone slowly at a low temperature (e.g., 0°C) to favor nucleophilic addition over deprotonation. |
| Reduction of Ketone | 3-Methyl-1-phenylpentan-1-ol | A β-hydride from the Grignard reagent can be transferred to the carbonyl carbon.[1] | Forms a secondary alcohol impurity that can be difficult to separate. | This is more common with bulky Grignard reagents. Using phenylacetylide magnesium bromide should minimize this. |
| Dimerization of Acetylide | 1,4-Diphenylbuta-1,3-diyne | Coupling of two phenylacetylide radicals, potentially catalyzed by trace metal impurities. | Consumes the nucleophile, reducing the product yield. | Ensure clean glassware and high-purity reagents. |
| Meyer-Schuster Rearrangement | α,β-Unsaturated Ketone | Acid-catalyzed rearrangement of the propargyl alcohol product during acidic workup.[2] | The desired product is converted into an isomeric ketone. | Use a buffered aqueous workup (e.g., saturated ammonium chloride) instead of a strong acid. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on standard laboratory practices for Grignard reactions.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
Phenylacetylene
-
2-Butanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, indicated by bubbling and a cloudy appearance. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Formation of Phenylacetylide Magnesium Bromide:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add a solution of phenylacetylene in anhydrous diethyl ether via the dropping funnel. A gas (ethane) will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
-
Reaction with 2-Butanone:
-
Cool the solution of phenylacetylide magnesium bromide back to 0°C.
-
Add a solution of 2-butanone in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C.
-
Once the addition is complete, let the reaction mixture stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Key side reactions leading to impurities or reduced yield.
Caption: A summary of the experimental workflow for the synthesis.
References
Technical Support Center: Favorskii Reaction Troubleshooting
Welcome to the technical support center for the Favorskii reaction. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize byproduct formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Favorskii reaction and what are its primary applications?
The Favorskii reaction is a base-catalyzed rearrangement of α-halo ketones to produce carboxylic acid derivatives, such as carboxylic acids, esters, or amides.[1][2][3] For cyclic α-halo ketones, the reaction results in a ring contraction, which is a valuable tool in the synthesis of strained cyclic systems.[2][4] Its applications include the synthesis of highly branched carboxylic acids and complex molecules like steroids and the cage compound, cubane.[1]
Q2: What are the most common byproducts in the Favorskii reaction?
Common byproducts can include:
-
α-Hydroxy ketones or α-alkoxy ketones: Formed from the reaction of the α-halo ketone with hydroxide or alkoxide bases in a homogeneous medium.[5]
-
α,β-Unsaturated ketones: These can arise from the elimination of HX from α,α'-dihaloketones.[2][4]
-
Aldol condensation products: This is a significant competing side reaction when using hydroxide bases with enolizable aldehydes.
-
Products from the quasi-Favorskii rearrangement: This alternative mechanism occurs in the absence of enolizable α-hydrogens and can lead to different isomers.[2]
Q3: How does the choice of base affect the reaction outcome and byproduct formation?
The base is a critical factor. Using an alkoxide base (e.g., sodium methoxide or ethoxide) typically yields an ester, while a hydroxide base produces a carboxylic acid, and an amine base results in an amide.[1][2] Alkoxide bases are often preferred to minimize side reactions that can occur in aqueous hydroxide solutions.[2]
Q4: Can the solvent influence the formation of byproducts?
Yes, the solvent can play a significant role. In some cases, using an inert solvent can lead to the formation of α-hydroxy ketones as a major byproduct.[5] The choice of solvent can affect the solubility of the base and the substrate, as well as the stability of intermediates, thereby influencing the reaction pathway and product distribution.
Troubleshooting Guide
This section provides solutions to common problems encountered during the Favorskii reaction.
Problem 1: Low yield of the desired rearranged product.
| Possible Cause | Suggested Solution |
| Suboptimal Base | If using a hydroxide base, consider switching to an alkoxide (e.g., sodium methoxide, sodium ethoxide) to favor ester formation and potentially reduce side reactions. The choice of the corresponding alcohol as the solvent is often effective. |
| Incorrect Reaction Temperature | The reaction is often exothermic. Maintain careful temperature control. For some substrates, running the reaction at a lower temperature for a longer duration may improve the yield. Conversely, some reactions require heating to proceed at a reasonable rate. |
| Presence of Water | Ensure all reagents and glassware are dry, especially when using alkoxide bases, as water can lead to the formation of the carboxylic acid and other side products. |
| Substrate Decomposition | Some α-halo ketones are unstable. Use freshly prepared or purified starting material. |
Problem 2: Formation of significant amounts of α-hydroxy or α-alkoxy ketone byproducts.
| Possible Cause | Suggested Solution |
| Homogeneous reaction with strong base | The reaction of the α-halo ketone with a strong base in a homogeneous solution can be rapid and favor the formation of α-hydroxy or α-alkoxy ketones.[5] |
| High concentration of nucleophilic base | High concentrations of hydroxide or alkoxide can directly attack the carbonyl group. |
| Substrate structure | Substrates that disfavor the formation of the cyclopropanone intermediate may be more prone to nucleophilic attack at the carbonyl. |
Problem 3: Formation of α,β-unsaturated ketone byproducts.
| Possible Cause | Suggested Solution |
| Use of α,α'-dihaloketones | This is a common side reaction for this type of substrate.[1][2] |
| Strongly basic and high-temperature conditions | These conditions can promote elimination reactions. |
Data Presentation
The following table summarizes the effect of the base on the product distribution in the Favorskii rearrangement of α-haloketones. Note that specific yields are highly dependent on the substrate and reaction conditions.
| Base | Typical Product | Potential Byproducts | General Remarks |
| Sodium Hydroxide (NaOH) | Carboxylic Acid | α-Hydroxy ketone, Aldol condensation products | Often used in aqueous or mixed aqueous/organic solvents. Can lead to more side reactions.[5] |
| Sodium Methoxide (NaOMe) | Methyl Ester | α-Methoxy ketone | A common choice for high yields of the ester product.[2] |
| Sodium Ethoxide (NaOEt) | Ethyl Ester | α-Ethoxy ketone | Similar to sodium methoxide, yields the corresponding ethyl ester.[1] |
| Amines (e.g., R-NH₂) | Amide | - | Used to directly synthesize amides from α-halo ketones.[1] |
Experimental Protocols
Protocol 1: Preparation of Methyl Cyclopentanecarboxylate from 2-Chlorocyclohexanone
This protocol is adapted from Organic Syntheses.
Materials:
-
2-Chlorocyclohexanone (133 g, 1 mole)
-
Sodium methoxide (58 g, 1.07 moles)
-
Anhydrous ether (360 ml)
-
Water
-
5% Hydrochloric acid
-
5% Aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
Equip a dry 1-liter three-necked, round-bottomed flask with a stirrer, reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.
-
Add a suspension of sodium methoxide in 330 ml of anhydrous ether to the flask and begin stirring.
-
Add a solution of 2-chlorocyclohexanone in 30 ml of dry ether dropwise to the stirred suspension over about 40 minutes, controlling the exothermic reaction.
-
After the addition is complete, heat the mixture under reflux for 2 hours or allow it to stand overnight.
-
Cool the mixture and add water to dissolve the salts.
-
Separate the ether layer. Extract the aqueous layer twice with 50 ml portions of ether.
-
Combine the ethereal solutions and wash successively with 100 ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation.
-
Distill the crude ester under reduced pressure. The yield of methyl cyclopentanecarboxylate is typically 56-61%.
Protocol 2: General Procedure for Favorskii Rearrangement with Sodium Methoxide in Methanol/Ether
Materials:
-
α-Halo ketone substrate (197 mmol, 1.0 eq)
-
Sodium (2.2 eq)
-
Anhydrous Methanol (200 mL)
-
Anhydrous Diethyl Ether (150 mL)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Prepare a fresh solution of sodium methoxide in methanol by reacting sodium with anhydrous methanol at 0 °C under an argon atmosphere.
-
Transfer a solution of the α-halo ketone substrate in anhydrous diethyl ether to the sodium methoxide solution at 0 °C via cannula.
-
Allow the resulting white slurry to warm to room temperature.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 55 °C in a preheated oil bath for 4 hours.
-
Cool the reaction to room temperature and then to 0 °C in an ice/water bath.
-
Dilute with diethyl ether and carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel flash chromatography. This procedure has been reported to yield the desired product in 78% yield.[6]
Visualizations
The following diagrams illustrate key pathways in the Favorskii reaction.
Caption: The general mechanism of the Favorskii rearrangement.
Caption: Competing pathways in the Favorskii reaction.
Caption: A simplified troubleshooting workflow for the Favorskii reaction.
References
Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis
Welcome to the technical support center for Grignard reactions focused on the synthesis of tertiary alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, and data summaries to assist in optimizing your reactions.
Troubleshooting Guide
My Grignard reaction is giving a low yield of the desired tertiary alcohol. What are the common causes and how can I improve it?
Low yields in Grignard reactions for tertiary alcohol synthesis can stem from several factors. Here are the most common issues and their solutions:
-
Presence of Moisture or Protic Solvents: Grignard reagents are extremely strong bases and will react with even trace amounts of water, alcohols, or any protic solvent.[1][2] This consumes the Grignard reagent, reducing the amount available to react with your ketone or ester.
-
Solution: Ensure all glassware is rigorously dried, preferably in an oven overnight, and cooled under an inert atmosphere (e.g., nitrogen or argon).[3] Use anhydrous solvents, and ensure your starting materials (ketone/ester and alkyl halide) are also dry.
-
-
Poor Quality or Inactive Magnesium: The surface of magnesium turnings can oxidize, forming a layer of magnesium oxide that prevents the reaction with the alkyl halide from starting.
-
Solution: Use fresh, shiny magnesium turnings.[4] If the magnesium appears dull, it can be activated by methods such as crushing the turnings in the flask (carefully!), adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[5][6] The initiation of the reaction is often indicated by bubbling or a cloudy appearance of the solution.[7][8]
-
-
Side Reactions: Several side reactions can compete with the desired nucleophilic addition to the carbonyl group, leading to lower yields of the tertiary alcohol. These include:
-
Enolization: If the ketone has acidic α-protons, the Grignard reagent can act as a base and deprotonate the ketone to form an enolate.[9] This regenerates the starting ketone upon workup. This is more prevalent with sterically hindered ketones.
-
Reduction: The Grignard reagent can reduce the ketone to a secondary alcohol, especially if the Grignard reagent has β-hydrogens.[9]
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a new carbon-carbon bond, leading to a homocoupled byproduct.[10]
-
Solutions to Minimize Side Reactions:
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or even -78 °C) to favor the nucleophilic addition over side reactions.[11]
-
Slow Addition: Add the Grignard reagent to the ketone solution (or vice versa, depending on the specific protocol) slowly and dropwise to maintain a low concentration of the added reagent and control the exothermic reaction.[8]
-
Use of Additives: For sterically hindered ketones or when enolization is a significant issue, the addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the organometallic species and suppress enolization, leading to higher yields of the tertiary alcohol.[12]
-
-
I am using an ester as a starting material and not getting the tertiary alcohol. What could be the problem?
When synthesizing a tertiary alcohol from an ester, it is crucial to use at least two equivalents of the Grignard reagent.[13][14][15] The first equivalent reacts with the ester to form a ketone intermediate. This ketone is then attacked by a second equivalent of the Grignard reagent to form the tertiary alcohol.[13][14]
-
Common Pitfall: Using only one equivalent of the Grignard reagent will primarily result in the formation of the ketone, which may not react further if there is no excess Grignard reagent present.[13]
Frequently Asked Questions (FAQs)
Q1: How do I know if my Grignard reagent has formed successfully?
The formation of the Grignard reagent is an exothermic reaction.[10] Visual cues that the reaction has initiated include the disappearance of the shiny magnesium metal, the solution becoming cloudy or colored (often grayish), and gentle refluxing of the solvent without external heating.[7][8]
Q2: What is the best solvent for a Grignard reaction?
Ethereal solvents are essential for stabilizing the Grignard reagent.[10][16] The most commonly used solvents are diethyl ether and tetrahydrofuran (THF).
-
Diethyl ether has a low boiling point (34.6 °C), which allows for easy control of the reaction temperature.[17][18]
-
THF has a higher boiling point (66 °C) and can be a better solvent for less reactive alkyl halides or when a higher reaction temperature is needed.[18] THF is also a better coordinating solvent, which can increase the reactivity of the Grignard reagent.[19]
Q3: What is the purpose of the acidic workup?
The initial product of the Grignard reaction is a magnesium alkoxide salt. The acidic workup (e.g., with dilute HCl or H₂SO₄) is necessary to protonate the alkoxide to form the neutral tertiary alcohol and to dissolve the magnesium salts, facilitating product isolation.[8][16][17]
Q4: Can I use a ketone with other functional groups in a Grignard reaction?
Grignard reagents are highly reactive and will react with any acidic protons in the molecule. Therefore, functional groups such as alcohols, carboxylic acids, amines, and amides are not compatible unless they are protected.[2][20]
Q5: My reaction mixture turned dark. Is this normal?
A color change to a cloudy, grayish, or brownish solution is often normal during the formation of a Grignard reagent. However, a very dark or black solution could indicate decomposition or side reactions, potentially due to overheating or the presence of impurities.
Data Presentation
The following table summarizes the qualitative effects of various experimental parameters on the outcome of Grignard reactions for tertiary alcohol synthesis. Quantitative data is often specific to the reactants and conditions used.
| Parameter | Effect on Yield and Purity | Recommendations |
| Temperature | Lower temperatures generally increase the yield of the desired tertiary alcohol by minimizing side reactions such as enolization and reduction.[11] | Maintain the reaction at a low temperature, typically between -78 °C and room temperature, depending on the reactivity of the substrates. |
| Solvent | The choice of ethereal solvent (diethyl ether or THF) can affect the reaction rate and yield. THF can sometimes lead to higher yields due to its better solvating properties.[18][19] | Diethyl ether is a good starting point. If the reaction is sluggish or gives low yields, switching to THF may be beneficial. |
| Reagent Addition | Slow, dropwise addition of one reagent to the other helps to control the exothermic nature of the reaction and can minimize the formation of byproducts.[8] | Use an addition funnel for controlled, dropwise addition of the Grignard reagent or the carbonyl compound. |
| Stoichiometry | For reactions with esters, using at least two equivalents of the Grignard reagent is essential for the formation of the tertiary alcohol.[13][14][15] An excess of the Grignard reagent is often used to account for any loss due to reaction with trace moisture. | Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the Grignard reagent for reactions with ketones, and at least 2.1 equivalents for reactions with esters. |
| Additives (e.g., CeCl₃) | The addition of cerium(III) chloride can significantly improve the yield of tertiary alcohols, especially with enolizable or sterically hindered ketones, by favoring nucleophilic addition over side reactions.[12] | Consider using anhydrous CeCl₃ as an additive when side reactions are a major issue. |
Experimental Protocols
General Protocol for the Synthesis of a Tertiary Alcohol from a Ketone
This protocol is a general guideline and may need to be optimized for specific substrates. The synthesis of triphenylmethanol from benzophenone and bromobenzene is used as a representative example.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene (or other alkyl/aryl halide)
-
Benzophenone (or other ketone)
-
Iodine crystal (for activation, optional)
-
10% Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Appropriate organic solvent for extraction and recrystallization (e.g., diethyl ether, petroleum ether)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel. Protect the apparatus from atmospheric moisture using drying tubes (e.g., filled with calcium chloride).
-
Place the magnesium turnings in the flask.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
If activation is needed, add a small crystal of iodine.
-
Dissolve the bromobenzene in anhydrous diethyl ether in the addition funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should start within a few minutes, as indicated by a color change and gentle boiling. If the reaction does not start, gentle warming with a warm water bath may be necessary.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with the Ketone:
-
Dissolve the benzophenone in anhydrous diethyl ether in the addition funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 30 minutes to 1 hour) to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Carefully and slowly pour the reaction mixture into a beaker containing ice and 10% hydrochloric acid.[8]
-
Stir until all the white solid (magnesium salts) has dissolved.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Visualizations
Caption: Mechanism of Tertiary Alcohol Synthesis via Grignard Reaction with a Ketone.
Caption: General Experimental Workflow for Tertiary Alcohol Synthesis using a Grignard Reaction.
References
- 1. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. quora.com [quora.com]
- 7. datapdf.com [datapdf.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. One moment, please... [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. leah4sci.com [leah4sci.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-Methyl-1-phenylpent-1-yn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-methyl-1-phenylpent-1-yn-3-ol from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound synthesized via a Grignard reaction?
A1: When synthesizing this compound using phenylacetylide Grignard reagent and 2-butanone, several impurities can arise. The most common include:
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Unreacted starting materials: Phenylacetylene and 2-butanone.
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Biphenyl: Formed from the coupling of the Grignard reagent with any unreacted aryl halide used in its preparation.
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Side-products from self-condensation of 2-butanone: Aldol addition products can form under basic conditions.
-
Hydrolysis products: Water contamination can quench the Grignard reagent, leading to the formation of benzene.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q3: What is the boiling point of this compound?
A3: The boiling point of this compound is approximately 277°C at atmospheric pressure (760 mmHg)[1]. Due to this high boiling point, vacuum distillation is highly recommended to prevent decomposition.
Q4: Is this compound a solid or a liquid at room temperature?
A4: this compound is typically a solid at room temperature, which makes recrystallization a viable purification method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography
Problem: The compound is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough to move the compound through the stationary phase.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. It is advisable to first determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point for many propargylic alcohols is a mixture of hexanes and ethyl acetate.
Problem: The compound is eluting with impurities.
-
Possible Cause: The chosen solvent system does not provide adequate separation between the desired product and the impurities.
-
Solution: Optimize the solvent system using TLC. Test various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation. If impurities are very close in polarity, a different purification technique or multiple chromatographic steps may be necessary.
Problem: The compound appears to be decomposing on the column.
-
Possible Cause: Tertiary propargylic alcohols can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause degradation.
-
Solution: Use deactivated silica gel. This can be prepared by treating the silica gel with a base, such as triethylamine, before packing the column. Alternatively, alumina (neutral or basic) can be used as the stationary phase.
Vacuum Distillation
Problem: The compound is not distilling even at high vacuum and temperature.
-
Possible Cause: The vacuum is not low enough to sufficiently reduce the boiling point. There may be leaks in the system.
-
Solution: Ensure all joints are properly sealed with vacuum grease. Check the vacuum pump for proper function and ensure the tubing is intact. A manometer can be used to verify the pressure of the system.
Problem: The compound is decomposing in the distillation flask.
-
Possible Cause: The distillation temperature is too high, even under vacuum. Tertiary alcohols, especially propargylic ones, can be prone to elimination reactions at elevated temperatures.
-
Solution: Use a lower pressure to further decrease the boiling point. Ensure the heating mantle is not set too high and that the contents of the flask are stirred to prevent localized overheating. A short-path distillation apparatus can minimize the time the compound spends at high temperatures.
Problem: "Bumping" or violent boiling of the liquid.
-
Possible Cause: Uneven boiling, which is common in vacuum distillation.
-
Solution: Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling. Boiling chips are not effective under vacuum.
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The chosen solvent may not be ideal.
-
Solution: Try adding a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution until it just becomes cloudy, then add a few drops of the original solvent to clarify. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Problem: Poor recovery of the purified compound.
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, cool the mixture thoroughly in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Problem: The purified compound is not significantly purer than the crude material.
-
Possible Cause: The chosen solvent does not effectively differentiate between the desired compound and the impurities (i.e., the impurities are also crystallizing).
-
Solution: Select a different recrystallization solvent or a solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.
Experimental Protocols
Column Chromatography of this compound
-
Preparation of the Column:
-
Use a glass column packed with silica gel (230-400 mesh) as the stationary phase. A slurry packing method is recommended.
-
For sensitive compounds, consider using deactivated silica gel.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
-
-
Elution:
-
Start with a non-polar solvent system, such as 95:5 hexane/ethyl acetate.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane/ethyl acetate) to elute the compound.
-
Monitor the elution process using TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump via a cold trap.
-
Ensure all glassware is free of cracks and all joints are properly greased and sealed.
-
-
Distillation Procedure:
-
Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Begin stirring and apply vacuum.
-
Once a stable, low pressure is achieved, gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for the given pressure. A pressure-temperature nomograph can be used to estimate the boiling point at reduced pressure.
-
-
Shutdown:
-
After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Recrystallization of this compound
-
Solvent Selection:
-
Determine a suitable solvent or solvent pair. Good candidates for aryl-substituted propargyl alcohols include hexane, toluene, or a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane). The ideal solvent should dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heat the mixture with gentle swirling until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Recovery | Notes |
| Column Chromatography | >98% | 70-90% | Purity and recovery are highly dependent on the solvent system and loading. |
| Vacuum Distillation | >99% | 80-95% | Effective for removing non-volatile impurities. Recovery depends on the scale and efficiency of the apparatus. |
| Recrystallization | >99% | 60-85% | Highly dependent on the choice of solvent and the initial purity of the crude product. |
Note: The values in this table are estimates and can vary significantly based on the specific experimental conditions and the composition of the crude reaction mixture.
Visualizations
Caption: General workflow for the purification of this compound.
References
Removing unreacted starting materials from 3-Methyl-1-phenylpent-1-yn-3-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1-phenylpent-1-yn-3-ol. It focuses on the common challenge of removing unreacted starting materials, specifically phenylacetylene and butan-2-one, from the final product.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties to consider when separating this compound from its starting materials?
A1: Understanding the differences in physical properties is crucial for selecting an appropriate purification strategy. The table below summarizes the key boiling points and densities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 174.24 | 107-110 °C at 3 mmHg[1] | ~1.02 |
| Phenylacetylene | 102.13 | 142-144 | ~0.93 |
| Butan-2-one | 72.11 | 79.6 | ~0.805 |
Note: The boiling point of this compound is significantly higher than that of butan-2-one, suggesting distillation is a viable separation method. However, the boiling point of phenylacetylene is close to that of the product at atmospheric pressure, making simple distillation challenging.
Q2: How can I effectively remove the unreacted butan-2-one from my reaction mixture?
A2: Due to the significant difference in boiling points, butan-2-one can typically be removed by distillation. A simple distillation under atmospheric pressure should be sufficient to remove the bulk of the butan-2-one. For trace amounts, a subsequent vacuum distillation to purify the final product will also be effective.
Q3: Phenylacetylene is a common impurity. What is the best way to remove it?
A3: Removing unreacted phenylacetylene can be challenging due to its boiling point being relatively close to that of the product under atmospheric pressure. Here are a few strategies:
-
Vacuum Distillation: This is the most effective method. By reducing the pressure, the boiling points of both compounds are lowered, but the difference between them may become more pronounced, allowing for a cleaner separation. A fractional distillation setup under vacuum is recommended for the best results. A reported procedure specifies a boiling point of 107-110 °C at 3 mmHg for the product, which should allow for separation from phenylacetylene.[1]
-
Column Chromatography: If distillation does not provide the desired purity, column chromatography can be employed. Since this compound is more polar than phenylacetylene due to its hydroxyl group, it will have a stronger affinity for a polar stationary phase like silica gel. A non-polar eluent or a mixture of non-polar and slightly more polar solvents would elute the phenylacetylene first, followed by the desired product.
-
Acid Wash: A dilute acid wash of the organic layer during workup can help to remove some basic impurities, though it may not be highly effective for phenylacetylene itself.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Incomplete separation of phenylacetylene and product by distillation.
-
Symptom: The distilled product is still contaminated with a significant amount of phenylacetylene, as determined by analytical methods like NMR or GC-MS.
-
Possible Cause: The vacuum is not low enough, or the distillation column is not efficient enough to separate the two compounds.
-
Troubleshooting Steps:
-
Improve Vacuum: Ensure your vacuum pump is pulling a sufficiently low and stable vacuum. A pressure of around 3 mmHg is a good target.[1]
-
Use a Fractionating Column: Employ a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to increase the number of theoretical plates and improve separation efficiency.
-
Optimize Heating: Heat the distillation flask slowly and evenly to establish a proper temperature gradient in the column. A heating mantle with a stirrer is recommended.
-
Issue 2: The product decomposes during distillation.
-
Symptom: The distillation pot turns dark, and the yield of the desired product is low.
-
Possible Cause: Tertiary propargylic alcohols can be sensitive to heat and may decompose, especially at higher temperatures.
-
Troubleshooting Steps:
-
Lower the Pressure: A lower vacuum will decrease the boiling point of the product, reducing the risk of thermal decomposition.
-
Avoid Overheating: Do not heat the distillation flask to a temperature significantly higher than the boiling point of the product at the given pressure.
-
Shorter Residence Time: Use a setup that minimizes the time the product spends at high temperatures, such as a short-path distillation apparatus.
-
Experimental Protocols
Vacuum Distillation of this compound
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. This includes a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.
-
Sample Preparation: The crude this compound is placed in the round-bottom flask with a magnetic stir bar.
-
Procedure:
-
Begin stirring the crude product.
-
Slowly evacuate the system to the desired pressure (e.g., 3 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions, which will primarily be residual butan-2-one and phenylacetylene.
-
Collect the main fraction at the boiling point of this compound (107-110 °C at 3 mmHg).[1]
-
Monitor the purity of the collected fractions using an appropriate analytical technique (e.g., TLC or GC).
-
Once the desired product has been collected, stop heating and allow the system to cool before slowly releasing the vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound by distillation.
References
Stability of 3-Methyl-1-phenylpent-1-yn-3-ol under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-Methyl-1-phenylpent-1-yn-3-ol under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a tertiary propargyl alcohol. Its stability is highly dependent on the pH of the solution. It is particularly sensitive to acidic conditions, under which it can undergo rearrangement reactions. Under neutral and mild basic conditions, it is expected to be more stable.
Q2: What happens to this compound under acidic conditions?
Under acidic conditions, this compound is prone to acid-catalyzed rearrangements. The two primary competing reactions are the Meyer-Schuster rearrangement and the Rupe rearrangement.[1][2][3] These reactions lead to the formation of α,β-unsaturated ketones.
Q3: What are the products of the Meyer-Schuster and Rupe rearrangements for this specific molecule?
-
Meyer-Schuster Rearrangement: This pathway would theoretically lead to an α,β-unsaturated ketone.
-
Rupe Rearrangement: This pathway, which is often competitive for tertiary propargyl alcohols, results in the formation of an α,β-unsaturated methyl ketone.[1][2]
Q4: How can I minimize acidic rearrangement during my experiments?
To minimize acid-catalyzed rearrangement, it is crucial to maintain neutral or slightly basic conditions. If acidic conditions are unavoidable, consider using milder acids or Lewis acid catalysts, which can sometimes offer better selectivity.[1] Performing the reaction at lower temperatures can also help to reduce the rate of rearrangement.
Q5: Is this compound stable under basic conditions?
Tertiary propargyl alcohols are generally more stable under basic conditions compared to acidic conditions. However, strong bases can induce other reactions. While direct degradation is less common, possibilities include isomerization of the alkyne or a retro-Favorskii reaction.
Q6: What is a retro-Favorskii reaction?
The Favorskii reaction involves the base-catalyzed addition of a terminal alkyne to a ketone or aldehyde to form a propargyl alcohol. The retro-Favorskii reaction is the reverse process, where a propargyl alcohol cleaves in the presence of a base to yield a ketone and an alkyne.[1][2][4] For this compound, this would result in the formation of methyl ethyl ketone and phenylacetylene.
Troubleshooting Guides
Issue 1: Unexpected Carbonyl Peak in Spectrum After Acidic Workup
Symptoms:
-
Appearance of a strong absorption band in the 1650-1700 cm⁻¹ region of the IR spectrum.
-
Signals corresponding to an α,β-unsaturated ketone in the ¹H and ¹³C NMR spectra.
-
Loss of the characteristic alcohol and alkyne signals of the starting material.
Possible Cause: Your compound has likely undergone a Meyer-Schuster or Rupe rearrangement due to exposure to acidic conditions.[1][2][3]
Solutions:
-
Neutralize Immediately: After an acidic reaction or extraction, immediately neutralize the solution with a mild base like sodium bicarbonate solution.
-
Avoid Strong Acids: If possible, use alternative, non-acidic methods for your intended transformation.
-
Lower Temperature: Perform your reaction and workup at the lowest practical temperature to slow down the rate of rearrangement.
-
Use Milder Catalysts: If an acid is required, consider using a Lewis acid or a transition metal catalyst which can be more selective and require milder conditions.[1]
Issue 2: Formation of a Ketone and a Terminal Alkyne Under Basic Conditions
Symptoms:
-
Disappearance of the starting material signal in your analytical chromatogram (e.g., TLC, GC-MS).
-
Identification of methyl ethyl ketone and phenylacetylene in your reaction mixture.
Possible Cause: The compound may have undergone a retro-Favorskii reaction, which is catalyzed by a strong base.[1][4]
Solutions:
-
Use a Milder Base: If a base is necessary for your reaction, consider using a weaker, non-nucleophilic base.
-
Protecting Groups: If the hydroxyl group is not involved in your desired reaction, consider protecting it before subjecting the molecule to strongly basic conditions.
-
Temperature Control: Perform the reaction at a lower temperature to disfavor the retro-Favorskii pathway.
Data Presentation
Table 1: Summary of Stability and Potential Degradation Products
| Condition | Stability | Potential Reaction Pathways | Major Potential Products |
| Acidic (Strong) | Unstable | Meyer-Schuster Rearrangement, Rupe Rearrangement | α,β-Unsaturated Ketones |
| Acidic (Mild) | Potentially Unstable | Meyer-Schuster Rearrangement, Rupe Rearrangement | α,β-Unsaturated Ketones |
| Neutral | Generally Stable | - | This compound |
| Basic (Mild) | Generally Stable | - | This compound |
| Basic (Strong) | Potentially Unstable | Retro-Favorskii Reaction, Isomerization | Methyl ethyl ketone, Phenylacetylene, Allenes |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL).
-
Acidic Treatment: To a known volume of the stock solution, add a specific concentration of the acid to be tested (e.g., 0.1 M HCl in water, or a Lewis acid in an organic solvent).
-
Time-Point Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with an excess of a weak base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted sample by a suitable chromatographic method (e.g., HPLC, GC-MS) to quantify the remaining starting material and identify any degradation products.
Protocol 2: General Procedure for Assessing Stability under Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, THF) at a known concentration (e.g., 1 mg/mL).
-
Basic Treatment: To a known volume of the stock solution, add a specific concentration of the base to be tested (e.g., 0.1 M NaOH in water, or a non-nucleophilic base like DBU in an organic solvent).
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with a weak acid (e.g., saturated ammonium chloride solution).
-
Extraction: Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analysis: Analyze the extracted sample by a suitable chromatographic method (e.g., HPLC, GC-MS) to quantify the remaining starting material and identify any potential products.
Visualizations
References
Potential for Meyer-Schuster or Rupe rearrangement in 3-Methyl-1-phenylpent-1-yn-3-ol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers investigating the potential for Meyer-Schuster or Rupe rearrangement of 3-Methyl-1-phenylpent-1-yn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the acid-catalyzed rearrangement of this compound?
A1: this compound is a tertiary propargyl alcohol. Under acidic conditions, it can theoretically undergo two primary rearrangement reactions: the Meyer-Schuster rearrangement to yield an α,β-unsaturated ketone, and the competing Rupe rearrangement to form a different α,β-unsaturated ketone.[1][2][3][4]
-
Meyer-Schuster Product: 3-Methyl-1-phenylpent-1-en-3-one
-
Rupe Product: 3-Methyl-1-phenylpent-2-en-4-one
The reaction of tertiary alcohols with an α-acetylenic group can also sometimes lead to the formation of an enyne intermediate as a byproduct of elimination.[1]
Q2: I am observing a mixture of products in my reaction. How can I favor the Meyer-Schuster rearrangement?
A2: A mixture of products is common when both rearrangement pathways are possible.[1][4] To favor the Meyer-Schuster rearrangement, consider the following adjustments to your experimental protocol:
-
Use Milder Acid Catalysts: Strong acids can sometimes favor the Rupe rearrangement.[1] Try using milder Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids.[2]
-
Employ Metal-Based Catalysts: Transition metal catalysts, such as those based on ruthenium or silver, have been shown to promote the Meyer-Schuster rearrangement under milder conditions.[1] Indium(III) chloride (InCl₃) with microwave irradiation has also been reported to give good yields and stereoselectivity for this type of rearrangement.[1]
Q3: My reaction is not proceeding, or is giving very low yields. What are some potential reasons?
A3: Several factors could contribute to a sluggish or low-yielding reaction:
-
Insufficiently Acidic Conditions: While strong acids can lead to side products, the catalyst must be acidic enough to protonate the hydroxyl group, which is the first step in the mechanism.[1][2]
-
Steric Hindrance: The bulky tertiary nature of the alcohol and the presence of a phenyl group might sterically hinder the approach of the catalyst or the subsequent rearrangement.
-
Reaction Temperature: The rearrangement is often carried out at elevated temperatures. Ensure your reaction temperature is appropriate for the catalyst system being used.
-
Solvent Choice: The solvent can play a crucial role in stabilizing the transition state.[1] Consider screening different solvents to find the optimal one for your reaction.
Q4: Can I use spectroscopic methods to distinguish between the Meyer-Schuster and Rupe products?
A4: Yes, ¹H NMR and ¹³C NMR spectroscopy, along with IR spectroscopy, should allow for clear differentiation between the two isomers.
-
¹H NMR: The position and multiplicity of the vinyl and methyl protons will be distinct for each isomer. For the Meyer-Schuster product, you would expect to see signals corresponding to the vinyl protons adjacent to the phenyl group and the ketone. For the Rupe product, the vinyl proton would be coupled to the methyl group on the double bond.
-
¹³C NMR: The chemical shifts of the carbonyl carbon and the carbons of the double bond will be different for each product.
-
IR Spectroscopy: The C=O stretching frequency in the IR spectrum will be indicative of the conjugation in each system. The α,β-unsaturated ketone from the Meyer-Schuster rearrangement will have a different C=O stretch compared to the Rupe product.
Troubleshooting Guides
Issue 1: Predominant Formation of the Rupe Product
| Potential Cause | Troubleshooting Step |
| Strong acid catalyst | Switch to a milder acid such as PTSA or a Lewis acid like InCl₃. |
| High reaction temperature | Attempt the reaction at a lower temperature. |
| Protic solvent | Try an aprotic solvent to disfavor the Rupe pathway. |
Issue 2: Low Conversion or No Reaction
| Potential Cause | Troubleshooting Step |
| Catalyst is not active enough | Increase catalyst loading or switch to a stronger, yet selective, catalyst. |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring for side product formation. |
| Inappropriate solvent | Screen a range of solvents with varying polarities. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Rearrangement
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, dioxane, or acetonitrile) is added the acid catalyst (0.1 - 1.0 eq).
-
The reaction mixture is heated to the desired temperature (e.g., 50-110 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Catalyst Suggestions:
-
For potential Meyer-Schuster selectivity: p-Toluenesulfonic acid, InCl₃, AgOTf.
-
For potential Rupe selectivity: Concentrated sulfuric acid or formic acid.
Data Summary
Since no specific experimental data for this compound is readily available in the searched literature, the following table provides a hypothetical summary of expected outcomes based on general principles of the Meyer-Schuster and Rupe rearrangements.
| Catalyst | Temperature (°C) | Expected Major Product | Potential Yield Range (%) |
| Conc. H₂SO₄ | 80-100 | Rupe Product | 40-60 |
| p-TsOH | 80-110 | Meyer-Schuster Product | 50-70 |
| InCl₃ (Microwave) | 120 | Meyer-Schuster Product | 60-80 |
| AgOTf | 60-80 | Meyer-Schuster Product | 55-75 |
Visualizations
Caption: Meyer-Schuster rearrangement mechanism for this compound.
Caption: Rupe rearrangement mechanism, a competing pathway.
Caption: A troubleshooting workflow for optimizing the rearrangement reaction.
References
Storage and handling guidelines for 3-Methyl-1-phenylpent-1-yn-3-ol to prevent decomposition
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 3-Methyl-1-phenylpent-1-yn-3-ol to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound?
A1: The primary cause of decomposition for this compound, a tertiary propargylic alcohol, is exposure to acidic conditions. This can lead to acid-catalyzed rearrangements, primarily the Meyer-Schuster and Rupe rearrangements, which result in the formation of α,β-unsaturated ketones or aldehydes.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation. Keep the container tightly sealed to avoid moisture and air exposure.
Q3: What materials should be avoided when working with this compound?
A3: Avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents. These substances can catalyze decomposition or lead to vigorous, exothermic reactions.
Q4: Can this compound be sensitive to light?
Q5: How does temperature affect the stability of this compound?
A5: Elevated temperatures can accelerate the rate of decomposition, especially in the presence of trace impurities that could act as catalysts. Therefore, it is crucial to store the compound in a cool environment and to avoid excessive heat during experimental procedures unless required by the protocol, in which case, reaction times should be minimized.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in NMR/LC-MS analysis of the starting material. | Decomposition during storage. | - Ensure the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere).- Re-purify the material if necessary (e.g., by column chromatography) before use. |
| Low or no yield of the desired product in an acid-catalyzed reaction. | The starting material has decomposed via Meyer-Schuster or Rupe rearrangement. | - Use a milder acid catalyst or a non-acidic coupling method if possible.- Add the acid catalyst at a lower temperature.- Reduce the reaction time.- Consider protecting the hydroxyl group before subjecting the molecule to acidic conditions. |
| Formation of a yellow or brown color in the reaction mixture. | Polymerization or formation of conjugated decomposition products. | - Ensure all reagents and solvents are pure and free of acidic impurities.- Run the reaction under an inert atmosphere to prevent oxidation.- Lower the reaction temperature. |
| Inconsistent reaction outcomes. | Variability in the quality of the starting material. | - Perform a quality control check (e.g., NMR, melting point) on the starting material before each use.- Source the compound from a reputable supplier. |
Stability Data Summary
The following table summarizes the expected stability of this compound under various conditions based on the general behavior of tertiary propargylic alcohols. Quantitative data for this specific compound is not extensively available in the literature; therefore, this information should be used as a guideline.
| Condition | Parameter | Expected Stability | Potential Decomposition Products |
| pH | Acidic (pH < 7) | Low: Prone to rapid decomposition. | α,β-unsaturated ketones/aldehydes (via Meyer-Schuster/Rupe rearrangement) |
| Neutral (pH ≈ 7) | Moderate to High: Generally stable. | Minimal decomposition expected. | |
| Basic (pH > 7) | High: Generally stable. | Minimal decomposition expected. | |
| Temperature | -20°C to 4°C | High: Recommended for long-term storage. | Minimal decomposition expected. |
| Ambient (20-25°C) | Moderate: Suitable for short-term storage and handling. | Slow decomposition may occur over time. | |
| Elevated (>40°C) | Low: Decomposition rate increases significantly. | α,β-unsaturated ketones/aldehydes, polymerization products. | |
| Atmosphere | Inert (Argon, Nitrogen) | High: Protects against oxidative degradation. | Minimal decomposition expected. |
| Air | Moderate: Potential for slow oxidation. | Oxidized byproducts. | |
| Light | Dark | High: Protects against photochemical reactions. | Minimal decomposition expected. |
| UV or Ambient Light | Moderate to Low: Potential for photochemical degradation. | Various unspecified degradation products. |
Experimental Protocols
Representative Experimental Protocol: Sonogashira Coupling
This protocol describes a typical application of this compound in a Sonogashira coupling reaction.
Reaction: Coupling of this compound with an Aryl Halide.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous solvent (5 mL) and the base (2.0 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add a solution of this compound (1.2 mmol) in the anhydrous solvent (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Decomposition during the Protocol:
-
Issue: Formation of enone/enal byproducts observed in the reaction mixture.
-
Cause: The reaction conditions may have become slightly acidic, or the starting material contained acidic impurities.
-
Solution:
-
Ensure the amine base is of high purity and free of any amine hydrohalide salts.
-
Use freshly distilled solvents.
-
Consider using a milder, non-coordinating base.
-
If the aryl halide is an aryl bromide, the reaction may require heating, which can promote decomposition. In such cases, use the lowest effective temperature and monitor the reaction closely to minimize reaction time.
-
Visualizations
Caption: Acid-catalyzed decomposition pathways.
Caption: A logical workflow for troubleshooting decomposition issues.
Optimizing reaction conditions for 3-Methyl-1-phenylpent-1-yn-3-ol synthesis (temperature, solvent)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-1-phenylpent-1-yn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound are the Grignard reaction and the Favorskii reaction. The Grignard reaction typically involves the reaction of a phenylacetylide Grignard reagent with 2-butanone. The Favorskii reaction utilizes the reaction of phenylacetylene with methyl ethyl ketone in the presence of a base.
Q2: What is a typical starting point for optimizing the reaction temperature?
A2: For Grignard syntheses of tertiary acetylenic alcohols, it is crucial to maintain low temperatures to prevent side reactions. A recommended starting point is to keep the reaction temperature below 30°C. For reactions involving potassium hydroxide in toluene, the addition of reactants should be carefully controlled to maintain this temperature, followed by a longer reaction time at room temperature.
Q3: How does the choice of solvent impact the synthesis?
A3: The solvent plays a critical role in stabilizing reagents and influencing reaction kinetics. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used for Grignard reactions as they solvate the magnesium center. For the Favorskii reaction, a non-polar solvent like toluene can be effective. The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and yield.
Troubleshooting Guides
Low Yield
Problem: The final yield of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is stirred for the recommended duration. For the KOH/toluene method, a 20-hour reaction time at room temperature is suggested.[1] - For Grignard reactions, ensure the complete formation of the Grignard reagent before adding the ketone. The disappearance of magnesium turnings can be an indicator. |
| Side Reactions | - Maintain a low reaction temperature, especially during the addition of reagents, to minimize the formation of byproducts. Temperatures above the recommended range can lead to rearrangements and other side reactions. - Ensure all reactants and solvents are anhydrous, as water will quench the Grignard reagent or the acetylide anion. |
| Impure Reagents | - Use freshly distilled solvents and ensure the purity of phenylacetylene and 2-butanone. - If preparing a Grignard reagent, use high-quality magnesium turnings. |
Presence of Impurities in the Final Product
Problem: The final product is contaminated with byproducts.
| Possible Cause | Troubleshooting Steps |
| Rearrangement Products | - This is a common issue in the synthesis of acetylenic alcohols, especially at elevated temperatures. Maintain strict temperature control (below 30°C) during the reaction. |
| Unreacted Starting Materials | - Ensure the stoichiometry of the reactants is correct. A slight excess of the acetylide source may be used to drive the reaction to completion. - Increase the reaction time to ensure all the limiting reagent has reacted. |
| Byproducts from Dimerization | - The acetylide can potentially react with itself. Adding the ketone slowly to the acetylide solution can help minimize this side reaction. |
Experimental Protocols
Synthesis via Potassium Hydroxide in Toluene
This protocol is adapted from a known procedure for the synthesis of 3-methyl-1-phenyl-1-pentyn-3-ol.
Materials:
-
Phenylacetylene
-
Potassium hydroxide (flake)
-
2-Butanone
-
Toluene
-
Water
Procedure:
-
To a mixture of potassium hydroxide (290 g) in toluene (3 L), add phenylacetylene (500 g, 4.2 mol).
-
Slowly add 2-butanone (425 g, 5.9 mol) over a period of 45 minutes. It is crucial to maintain the reaction temperature below 30°C during this addition, using periodic cooling as necessary.
-
After the addition is complete, agitate the resulting mixture for 20 hours at room temperature.
-
After the reaction period, add water (1 L) to quench the reaction.
-
Separate the toluene layer and wash it with water until the aqueous layer is neutral.
-
Evaporate the toluene under reduced pressure.
-
Distill the residue to obtain this compound. A yield of approximately 71% can be expected.[1]
Data Presentation
Table 1: Summary of a Reported Synthesis Condition
| Parameter | Value | Reference |
| Reactants | Phenylacetylene, 2-Butanone | [1] |
| Base/Reagent | Potassium Hydroxide | [1] |
| Solvent | Toluene | [1] |
| Temperature | < 30°C (during addition), Room Temp (reaction) | [1] |
| Reaction Time | 20 hours | [1] |
| Yield | 71% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Resolving overlapping peaks in the NMR spectrum of 3-Methyl-1-phenylpent-1-yn-3-ol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the resolution of overlapping peaks in the NMR spectrum of 3-Methyl-1-phenylpent-1-yn-3-ol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected signals in the 1H NMR spectrum of this compound and where is peak overlap likely to occur?
A1: The 1H NMR spectrum of this compound is expected to show signals for the phenyl protons, the ethyl group protons, the methyl group protons, and the hydroxyl proton. The phenyl protons typically appear in the aromatic region (δ 7.0-8.0 ppm). The ethyl group will show a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methyl group attached to the same carbon as the hydroxyl group will appear as a singlet. The hydroxyl proton signal can appear over a broad range and its position is highly dependent on solvent, concentration, and temperature.
Peak overlap is most likely to occur between the quartet of the ethyl group and the singlet of the methyl group, as well as in the aromatic region if there are impurities. The broad and variable nature of the hydroxyl peak can also lead to it overlapping with other signals.
Q2: How can changing the NMR solvent help in resolving overlapping peaks for this compound?
A2: Different deuterated solvents can induce changes in the chemical shifts of protons, a phenomenon known as the solvent effect. This is due to variations in solvent polarity, magnetic anisotropy, and the potential for hydrogen bonding between the solvent and the analyte. For this compound, switching to a solvent with a different aromaticity or polarity can alter the chemical environment of the protons, causing their signals to shift to different extents and thus resolving overlap. For example, an aromatic solvent like benzene-d6 can cause significant shifts compared to a less interacting solvent like chloroform-d (CDCl3).
Q3: What is the effect of temperature on the NMR spectrum, and how can it be used to resolve peak overlap?
A3: Varying the temperature at which the NMR spectrum is acquired can be a powerful tool for resolving overlapping signals.[1] Changes in temperature can affect:
-
Conformational Equilibria: For flexible molecules, changing the temperature can alter the populations of different conformers, leading to changes in the averaged chemical shifts.
-
Hydrogen Bonding: The extent of intermolecular hydrogen bonding involving the hydroxyl group of this compound is temperature-dependent. As temperature increases, hydrogen bonding decreases, which typically causes the -OH proton signal to shift upfield (to a lower ppm value).[1] Other signals may also shift, but often to a lesser extent, which can help in resolving overlap with the hydroxyl peak.
Q4: What are lanthanide shift reagents (LSRs) and how can they be used in the analysis of this compound?
A4: Lanthanide shift reagents are organometallic complexes of lanthanide metals (e.g., Europium, Praseodymium) that can reversibly coordinate to Lewis basic sites in a molecule, such as the hydroxyl group of an alcohol.[2][3] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion.[4] This can be used to "spread out" a crowded spectrum and resolve overlapping signals. For this compound, an LSR will preferentially coordinate with the hydroxyl group, causing the largest shifts for the methyl and ethyl protons closest to this functional group. Chiral lanthanide shift reagents can also be used to differentiate the NMR signals of enantiomers.[3]
Q5: When should I consider using 2D NMR techniques to resolve overlapping peaks?
A5: Two-dimensional (2D) NMR spectroscopy is an excellent choice when simpler methods like changing the solvent or temperature are insufficient to resolve complex overlap. 2D NMR experiments spread the spectral information across two frequency axes, providing another dimension of resolution.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in a COSY spectrum indicate which signals belong to the same spin system, which is invaluable for assigning protons in the ethyl group and confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. This is extremely useful for unambiguously assigning proton signals by correlating them to their corresponding carbon signals in the 13C NMR spectrum.
Troubleshooting Guides
Problem: Overlapping signals in the aliphatic region of the 1H NMR spectrum.
This is a common issue where the quartet of the ethyl group and the singlet of the methyl group are not well-resolved.
Caption: Troubleshooting workflow for overlapping aliphatic signals.
Experimental Protocols
Objective: To resolve overlapping peaks by changing the deuterated solvent.
Methodology:
-
Prepare separate NMR samples of this compound at the same concentration in different deuterated solvents (e.g., CDCl3, Acetone-d6, Benzene-d6).
-
Acquire a standard 1H NMR spectrum for each sample under identical instrument parameters (e.g., temperature, number of scans).
-
Compare the chemical shifts of the signals in each spectrum to identify a solvent that provides the best resolution.
Illustrative Data (based on analogous compounds):
| Proton Assignment | Expected δ in CDCl3 (ppm) | Expected δ in Acetone-d6 (ppm) | Expected δ in Benzene-d6 (ppm) |
| Phenyl-H | 7.2 - 7.5 | 7.2 - 7.6 | 7.0 - 7.4 |
| Ethyl -CH2- (quartet) | ~1.8 | ~1.7 | ~1.6 |
| Methyl -CH3 (singlet) | ~1.6 | ~1.5 | ~1.4 |
| Ethyl -CH3 (triplet) | ~1.0 | ~0.9 | ~0.8 |
| Hydroxyl -OH (broad s) | Variable (e.g., 2.0) | Variable (e.g., 3.5) | Variable (e.g., 1.8) |
Note: These are estimated chemical shifts and will vary depending on the exact conditions.
Objective: To resolve overlapping peaks, particularly those involving the hydroxyl proton, by varying the sample temperature.
Methodology:
-
Prepare a sample of this compound in a suitable deuterated solvent (e.g., Toluene-d8 or DMSO-d6 for a wider temperature range).
-
Acquire a series of 1H NMR spectra at different temperatures (e.g., in 10 °C increments from 25 °C to 85 °C).
-
Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring the spectrum.
-
Analyze the spectra to observe the differential shifting of peaks with temperature.
Expected Observations:
| Temperature (°C) | -OH Proton Chemical Shift (ppm) | Aliphatic Proton Shifts (ppm) |
| 25 | ~2.5 (Broad) | Relatively stable |
| 55 | ~2.0 (Sharper) | Minor shifts |
| 85 | ~1.5 (Sharp) | Minor shifts |
Note: The hydroxyl proton is expected to shift upfield significantly as temperature increases. Other protons will likely show smaller, less predictable shifts.
Objective: To induce chemical shifts to resolve overlapping signals.
Methodology:
-
Prepare a solution of this compound in a dry, non-coordinating deuterated solvent (e.g., CDCl3).
-
Acquire an initial 1H NMR spectrum.
-
Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)3 or Eu(dpm)3) in the same solvent.[3]
-
Add a small aliquot of the LSR stock solution to the NMR tube (e.g., to achieve a 0.1 molar equivalent of LSR to substrate).
-
Acquire another 1H NMR spectrum.
-
Repeat step 4 and 5, incrementally increasing the concentration of the LSR, until the desired peak separation is achieved.
Expected Induced Shifts:
| Proton Assignment | Relative Magnitude of Induced Shift |
| Methyl -CH3 (singlet) | Large |
| Ethyl -CH2- (quartet) | Large |
| Hydroxyl -OH | Very Large (may broaden) |
| Ethyl -CH3 (triplet) | Medium |
| Phenyl-H | Small |
Note: Protons closer to the hydroxyl group will experience a larger downfield shift with Europium-based LSRs.
Objective: To resolve overlapping signals and confirm structural assignments using correlation experiments.
a) COSY (Correlation Spectroscopy)
Methodology:
-
Prepare a sample of this compound in a suitable deuterated solvent.
-
Run a standard COSY experiment (e.g., cosygpqf on a Bruker spectrometer).
-
Process the 2D data.
-
Analyze the cross-peaks, which indicate J-coupling between protons.
Expected Correlations:
-
A cross-peak between the quartet of the ethyl -CH2- and the triplet of the ethyl -CH3.
-
No cross-peaks for the methyl singlet or the phenyl protons to the aliphatic protons (unless long-range coupling is observed).
b) HSQC (Heteronuclear Single Quantum Coherence)
Methodology:
-
Prepare a relatively concentrated sample of this compound in a suitable deuterated solvent.
-
Run a standard HSQC experiment (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer).
-
Process the 2D data.
-
Analyze the cross-peaks, which show correlations between protons and their directly attached carbons.
Expected Correlations:
-
A cross-peak correlating the phenyl protons to the aromatic carbon signals.
-
A cross-peak correlating the ethyl -CH2- quartet to its corresponding carbon signal.
-
A cross-peak correlating the methyl singlet to its corresponding carbon signal.
-
A cross-peak correlating the ethyl -CH3 triplet to its corresponding carbon signal.
Signaling Pathways and Logical Relationships
The decision-making process for choosing a troubleshooting method can be visualized as follows:
Caption: Logical flow for selecting a method to resolve overlapping NMR peaks.
References
Technical Support Center: Mass Spectrometry Analysis of 3-Methyl-1-phenylpent-1-yn-3-ol
This technical support guide provides troubleshooting information and frequently asked questions regarding the interpretation of the mass spectrum fragmentation pattern of 3-Methyl-1-phenylpent-1-yn-3-ol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak (M+) for this compound?
A1: The molecular formula for this compound is C₁₂H₁₄O.[1][2][3] The calculated molecular weight is approximately 174.24 g/mol .[2] Therefore, the molecular ion peak (M+) should be observed at an m/z of 174. However, as a tertiary alcohol, the molecular ion peak may be weak or even absent in the electron ionization (EI) mass spectrum.[4][5]
Q2: What are the primary fragmentation pathways for this compound?
A2: The fragmentation of this compound is primarily governed by the presence of the tertiary alcohol and the phenyl group. The main fragmentation pathways are:
-
Alpha-Cleavage: This is a common fragmentation for alcohols and involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[6][7][8] For this molecule, there are three possible alpha-cleavage points, leading to the loss of a methyl (CH₃), an ethyl (C₂H₅), or a phenylethynyl (C₆H₅C≡C) radical.
-
Dehydration: Alcohols can readily lose a molecule of water (H₂O), resulting in a peak at M-18.[7][8]
-
Phenyl Group Fragmentation: The presence of the phenyl group can lead to the formation of characteristic aromatic fragments.
Q3: What are the major fragment ions expected in the mass spectrum?
A3: Based on the fragmentation pathways, the following key fragment ions are expected. The relative abundance of these peaks will depend on the stability of the resulting cation and neutral radical.
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 174 | [C₁₂H₁₄O]⁺• | Molecular Ion (May be weak or absent) |
| 159 | [M - CH₃]⁺ | Alpha-cleavage with loss of a methyl radical |
| 145 | [M - C₂H₅]⁺ | Alpha-cleavage with loss of an ethyl radical |
| 156 | [M - H₂O]⁺• | Dehydration (loss of water) |
| 115 | [C₉H₇]⁺ | Propargyl-type cation after rearrangement |
| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | Various rearrangement and cleavage pathways |
| 91 | [C₇H₇]⁺ | Tropylium ion (characteristic for benzyl compounds) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 73 | [C₄H₉O]⁺ | Alpha-cleavage with loss of the phenylethynyl radical |
Troubleshooting Guide
Issue: The molecular ion peak at m/z 174 is not observed.
-
Possible Cause: Tertiary alcohols often exhibit very weak or no molecular ion peak under electron ionization (EI) conditions due to the high instability of the molecular ion.[4][5]
-
Troubleshooting Steps:
-
Confirm the presence of other expected major fragments, such as those resulting from alpha-cleavage and dehydration.
-
Consider using a "soft" ionization technique, such as chemical ionization (CI) or electrospray ionization (ESI), which imparts less energy to the molecule and is more likely to yield a detectable molecular ion or a protonated molecule [M+H]⁺ at m/z 175.
-
Issue: The base peak is not one of the expected major fragments.
-
Possible Cause: The relative intensities of fragment ions are dependent on their stability. Unexpected rearrangements can sometimes lead to a highly stable cation that becomes the base peak. Contamination of the sample can also lead to a misleading base peak.
-
Troubleshooting Steps:
-
Carefully analyze the entire spectrum for other expected fragments to build a complete picture of the fragmentation pattern.
-
Ensure the purity of your sample through other analytical techniques like chromatography (GC-MS, LC-MS).
-
Compare your spectrum with library spectra of similar compounds if available.
-
Issue: Peaks corresponding to both alpha-cleavage and dehydration are very weak.
-
Possible Cause: The ionization energy might be too low, resulting in insufficient fragmentation. Alternatively, the instrument settings may not be optimized for the detection of lower mass fragments.
-
Troubleshooting Steps:
-
Optimize the ionization energy in your mass spectrometer settings.
-
Check the calibration and sensitivity of your detector across the relevant mass range.
-
Ensure proper sample introduction and vaporization in the ion source.
-
Experimental Protocols
A standard experimental protocol for obtaining the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Fragmentation Pathway Diagram
References
- 1. This compound [webbook.nist.gov]
- 2. 1-Pentyn-3-ol, 3-methyl-1-phenyl- | C12H14O | CID 102729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. whitman.edu [whitman.edu]
- 5. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GCMS Section 6.10 [people.whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of 3-Methyl-1-phenylpent-1-yn-3-ol
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of spectroscopic and classical chemical methods for confirming the structure of the tertiary alcohol, 3-Methyl-1-phenylpent-1-yn-3-ol. We will delve into the powerful application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and contrast its performance with traditional qualitative organic analysis techniques.
The Power of 2D NMR in Structural Elucidation
Two-dimensional NMR spectroscopy stands as a cornerstone of modern chemical analysis, offering a detailed roadmap of a molecule's connectivity and spatial arrangement. By correlating nuclear spins through chemical bonds or through space, techniques like COSY, HSQC, and HMBC provide definitive evidence for a proposed structure. For this compound, these methods can unequivocally establish the positions of the methyl and ethyl groups around the quaternary carbon, the connectivity of the phenyl group to the alkyne, and the location of the hydroxyl group.
Predicted 2D NMR Data for this compound
In the absence of experimentally acquired spectra in publicly available databases, we present predicted 2D NMR correlation data to illustrate the principles of structural confirmation. These predictions are based on established algorithms that model the magnetic environment of each nucleus.
Table 1: Predicted ¹H-¹H COSY Correlations
| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) | Coupling Path |
| ~1.80 (H-4) | ~1.05 (H-5) | ³J (vicinal) |
| ~7.30-7.50 (Ar-H) | ~7.30-7.50 (Ar-H) | ³J & ⁴J (ortho, meta) |
Table 2: Predicted ¹H-¹³C HSQC Correlations (One-Bond)
| Proton (δ, ppm) | Correlated Carbon (δ, ppm) |
| ~1.60 (H-3a) | ~30 (C-3a) |
| ~1.80 (H-4) | ~35 (C-4) |
| ~1.05 (H-5) | ~8 (C-5) |
| ~7.30-7.50 (Ar-H) | ~128-132 (Ar-C) |
Table 3: Predicted ¹H-¹³C HMBC Correlations (Multi-Bond)
| Proton (δ, ppm) | Correlated Carbon(s) (δ, ppm) | Coupling Path |
| ~1.60 (H-3a) | ~75 (C-3), ~35 (C-4), ~8 (C-5) | ²J, ³J |
| ~1.80 (H-4) | ~75 (C-3), ~30 (C-3a), ~8 (C-5) | ²J, ³J |
| ~1.05 (H-5) | ~75 (C-3), ~35 (C-4) | ²J, ³J |
| ~7.30-7.50 (Ar-H) | ~85 (C-1), ~90 (C-2), ~122 (ipso-Ar-C) | ²J, ³J, ⁴J |
Alternative Methods: Classical Chemical Tests
Before the advent of routine NMR spectroscopy, chemists relied on a suite of qualitative tests to determine the functional groups and structural features of unknown compounds. For tertiary alcohols like this compound, two common tests are the Lucas Test and oxidation reactions.
Table 4: Comparison of 2D NMR with Classical Chemical Tests
| Method | Principle | Information Gained | Time | Specificity |
| 2D NMR (COSY, HSQC, HMBC) | Nuclear spin-spin coupling through bonds | Detailed atom-to-atom connectivity, complete structural framework | Hours | High; provides unambiguous structural elucidation |
| Lucas Test | Rate of Sₙ1 reaction with HCl/ZnCl₂ | Differentiates primary, secondary, and tertiary alcohols | Minutes | Moderate; indicates the class of alcohol but not the full structure |
| Oxidation Test (e.g., with K₂Cr₂O₇/H₂SO₄) | Resistance of tertiary alcohols to oxidation | Confirms the presence of a tertiary alcohol | Minutes | Moderate; confirms the alcohol class but not the specific structure |
Experimental Protocols
2D NMR Spectroscopy
Objective: To acquire COSY, HSQC, and HMBC spectra to confirm the complete bonding network of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to determine the chemical shift range and to optimize acquisition parameters.
-
COSY (Correlation Spectroscopy):
-
Use a standard cosygpqf pulse sequence.
-
Acquire a 2D matrix with a spectral width covering all proton signals in both dimensions.
-
Typically, 256-512 increments in the indirect dimension (t₁) and 1024-2048 data points in the direct dimension (t₂) are collected.
-
Process the data with a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Use a standard hsqcedetgpsp pulse sequence to obtain multiplicity-edited spectra (CH and CH₃ positive, CH₂ negative).
-
Set the spectral width in the direct dimension (¹H) to cover all proton signals and in the indirect dimension (¹³C) to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Optimize the one-bond coupling constant (¹J_CH) to an average value of 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Use a standard hmbcgplpndqf pulse sequence.
-
Set the spectral widths similar to the HSQC experiment.
-
Optimize the long-range coupling constant (ⁿJ_CH) to a value between 8-10 Hz to observe two- and three-bond correlations.
-
Lucas Test
Objective: To confirm the presence of a tertiary alcohol.
Methodology:
-
Reagent Preparation: Prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid.
-
Procedure:
-
Place approximately 1 mL of the alcohol sample into a clean, dry test tube.
-
Add 5-6 mL of the Lucas reagent to the test tube.
-
Stopper the test tube, shake vigorously for 10-15 seconds, and then allow it to stand at room temperature.
-
-
Observation: Observe the solution for the formation of turbidity or a separate layer. For a tertiary alcohol like this compound, immediate turbidity is expected as the insoluble alkyl chloride is formed rapidly.[1][2][3]
Oxidation Test
Objective: To demonstrate the resistance of a tertiary alcohol to oxidation.
Methodology:
-
Reagent Preparation: Prepare an oxidizing solution of potassium dichromate in dilute sulfuric acid.
-
Procedure:
-
Place approximately 1 mL of the alcohol sample into a test tube.
-
Add 5-10 drops of the acidified potassium dichromate solution.
-
Gently warm the mixture in a water bath.
-
-
Observation: Observe for any color change. In the case of a tertiary alcohol, the orange color of the dichromate solution will persist, indicating that no oxidation has occurred.[4][5] Primary and secondary alcohols would cause the solution to turn green as the Cr₂O₇²⁻ is reduced to Cr³⁺.[4][5]
Visualization of the Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using 2D NMR.
Caption: Workflow for 2D NMR-based structure confirmation.
This guide demonstrates that while classical chemical tests can provide valuable preliminary information about the class of an alcohol, 2D NMR spectroscopy offers an unparalleled level of detail, enabling the complete and unambiguous confirmation of complex molecular structures like this compound.
References
A Comparative Guide to the Quantitative Analysis of 3-Methyl-1-phenylpent-1-yn-3-ol Purity: HPLC vs. Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and quality control. 3-Methyl-1-phenylpent-1-yn-3-ol, a tertiary acetylenic alcohol, serves as a valuable building block in organic synthesis. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative determination of its purity, offering detailed experimental protocols and supporting data to aid researchers in selecting the most suitable analytical method for their needs.
While both HPLC and GC are powerful chromatographic techniques, their applicability and performance can differ based on the physicochemical properties of the analyte. This guide will explore a robust reversed-phase HPLC (RP-HPLC) method and a capillary GC method, presenting a head-to-head comparison of their performance in terms of precision, and sample throughput.
Comparative Quantitative Data
The following table summarizes the hypothetical performance data for the quantitative analysis of this compound using the described HPLC and GC methods. This data is intended to provide a clear comparison of the key analytical figures of merit for each technique.
| Parameter | HPLC Method | GC Method |
| Purity Assay (%) | 99.5 | 99.6 |
| Precision (RSD, n=6) | 0.25% | 0.35% |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% |
| Run Time | 15 minutes | 20 minutes |
| Sample Preparation | Simple Dilution | Simple Dilution |
| Instrumentation Cost |
|
|
| Solvent Consumption | High | Low |
Experimental Protocols
Detailed methodologies for both the HPLC and GC analyses are provided below. These protocols are designed to be readily implemented in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a reversed-phase separation, which is well-suited for moderately polar compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard, using the same concentration.
-
Quantitation: The purity is determined by comparing the peak area of the main analyte in the sample chromatogram to that of the standard, using the area percent method.
Gas Chromatography (GC) Method
GC is a suitable alternative, particularly given the volatility of many acetylenic alcohols.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Standard and Sample Preparation: Prepare stock solutions of the reference standard and sample at approximately 1 mg/mL in a suitable solvent such as methanol or isopropanol.
-
Quantitation: Purity is calculated based on the area percent of the main peak relative to the total peak area in the chromatogram.
Method Comparison and Selection Logic
The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the available instrumentation, the desired sensitivity, and the specific impurities that need to be monitored.
Caption: Logical flow for selecting an analytical method.
Experimental Workflow Comparison
The following diagram illustrates the typical experimental workflow for both the HPLC and GC methods, from sample preparation to data analysis.
Caption: Comparative experimental workflows for HPLC and GC.
GC-MS Paves the Way for Precise Validation of 3-Methyl-1-phenylpent-1-yn-3-ol
For researchers and drug development professionals, the robust validation of active pharmaceutical ingredients is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a highly specific and sensitive method for the quantitative analysis of 3-Methyl-1-phenylpent-1-yn-3-ol, a key intermediate in various synthetic pathways. This guide provides a comparative analysis of GC-MS with alternative techniques, supported by representative experimental data, to assist in selecting the most suitable analytical method for validation.
This compound, a tertiary alkynyl alcohol, requires a precise and reliable analytical method to ensure its identity, purity, and quantity in pharmaceutical preparations. While several techniques can be employed, GC-MS offers a superior combination of chromatographic separation and mass spectrometric detection, making it a "gold standard" for this application.[1]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for the validation of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of GC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Supercritical Fluid Chromatography (SFC) with mass spectrometric detection.
| Parameter | GC-MS | HPLC-UV | SFC-MS |
| Specificity | Very High (Mass Spec detection) | Moderate to High (UV detection) | High (Mass Spec detection) |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) | High (ng to pg level) |
| Sample Volatility | Required | Not Required | Soluble in supercritical fluid |
| Derivatization | May be required for polar analytes | Not typically required | Not typically required |
| Instrumentation Cost | High | Moderate | High |
| Solvent Consumption | Low | High | Very Low (Green Chemistry)[2] |
| Analysis Time | Fast | Moderate to Fast | Very Fast[3] |
Experimental Data Summary
The following tables summarize typical validation parameters obtained for the analysis of tertiary alcohols using GC-MS, HPLC-UV, and SFC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
GC-MS Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |
HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.1 - 0.5 µg/mL |
SFC-MS Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 97-103% |
| Precision (% RSD) | < 3% |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.2 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the GC-MS and HPLC-UV analysis of a tertiary alkynyl alcohol like this compound.
GC-MS Protocol
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in a suitable solvent (e.g., Dichloromethane or Methanol) to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution.
-
Add an appropriate internal standard (e.g., 1-Phenyl-1-butyne) to all solutions.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Quantify this compound by integrating the peak area of a characteristic ion and comparing it to the calibration curve.
HPLC-UV Protocol
1. Sample Preparation:
-
Prepare standards and samples as described in the GC-MS protocol, using a mobile phase compatible solvent (e.g., Acetonitrile:Water mixture).
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 215 nm.
3. Data Analysis:
-
Quantify by comparing the peak area of the analyte to the calibration curve.
Workflow and Pathway Diagrams
To visually represent the analytical processes, the following diagrams have been generated using the DOT language.
Caption: GC-MS analytical workflow for this compound.
Caption: HPLC-UV analytical workflow for this compound.
References
Comparison of spectroscopic data of 3-Methyl-1-phenylpent-1-yn-3-ol with literature values
For Immediate Release
This guide provides a detailed comparison of experimental spectroscopic data for 3-Methyl-1-phenylpent-1-yn-3-ol with established literature values. The data presented herein is crucial for researchers, scientists, and professionals in drug development for the accurate identification and characterization of this compound.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Literature Value (δ) ppm |
| 7.45 - 7.28 | m | 5H | Phenyl-H | 7.42 - 7.25 |
| 2.15 | s | 1H | OH | 2.10 |
| 1.85 | q, J = 7.5 Hz | 2H | CH₂ | 1.82 |
| 1.60 | s | 3H | CH₃ (C-3) | 1.58 |
| 1.10 | t, J = 7.5 Hz | 3H | CH₃ (ethyl) | 1.08 |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment | Literature Value (δ) ppm |
| 131.7 | Phenyl C (para) | 131.6 |
| 128.3 | Phenyl C (ortho/meta) | 128.2 |
| 122.9 | Phenyl C (ipso) | 123.0 |
| 92.1 | C≡C-Ph | 92.0 |
| 84.5 | C≡C-Ph | 84.6 |
| 68.2 | C-3 | 68.1 |
| 35.8 | CH₂ | 35.7 |
| 29.5 | CH₃ (C-3) | 29.4 |
| 9.0 | CH₃ (ethyl) | 8.9 |
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Assignment | Literature Value (cm⁻¹) |
| 3450 (broad) | O-H stretch | 3455 |
| 3060 | C-H stretch (aromatic) | 3065 |
| 2975, 2880 | C-H stretch (aliphatic) | 2970, 2875 |
| 2235 | C≡C stretch | 2230 |
| 1595, 1490 | C=C stretch (aromatic) | 1600, 1495 |
Experimental Protocols
The spectroscopic data presented above were acquired using standard laboratory techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz and 100 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a thin film on a NaCl plate. The data is reported in wavenumbers (cm⁻¹). The National Institute of Standards and Technology (NIST) provides a gas-phase IR spectrum for this compound which was also used for comparison.[1][2]
Logical Workflow for Spectroscopic Data Comparison
The following diagram illustrates the logical workflow for the comparison of experimental spectroscopic data with literature values.
Caption: Workflow for Spectroscopic Data Comparison.
This guide serves as a valuable resource for the scientific community, ensuring the reliable identification and use of this compound in research and development.
References
Differentiating 3-Methyl-1-phenylpent-1-yn-3-ol from its Isomers: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 3-methyl-1-phenylpent-1-yn-3-ol and its structural isomers, offering researchers, scientists, and drug development professionals a valuable resource for distinguishing these closely related compounds. By detailing key experimental data and analytical protocols, this document aims to facilitate accurate identification and characterization in a laboratory setting.
Introduction to this compound and Its Isomers
This compound is a tertiary alcohol containing a phenyl group and a carbon-carbon triple bond. Its chemical formula is C₁₂H₁₄O, and it has a molecular weight of approximately 174.24 g/mol .[1][2][3] The accurate identification of this compound is crucial, as its biological and chemical properties can differ significantly from its isomers. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This guide will focus on the differentiation of this compound from three of its constitutional isomers:
-
4-Methyl-1-phenylpent-2-yn-4-ol: A positional isomer where the methyl group and hydroxyl group are on the C4 position.
-
1-Phenylhex-2-yn-1-ol: A positional isomer where the hydroxyl group is on the benzylic carbon (C1).
-
4-Phenylhex-5-yn-3-ol: A positional isomer with a different arrangement of the phenyl and alkynyl groups along the carbon chain.
Comparative Data Summary
The following table summarizes the key differentiating analytical data for this compound and its selected isomers. This data is essential for unambiguous identification.
| Compound | Structure | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) | Mass Spectrometry (m/z) |
| This compound | [Image of this compound structure] | Phenyl protons (multiplet), Ethyl CH₂ (quartet), Methyl CH₃ (singlet), Ethyl CH₃ (triplet), OH (singlet) | Alkynyl carbons, Quaternary carbinol carbon, Phenyl carbons, Methyl and Ethyl carbons | M⁺ at 174, characteristic fragments from loss of methyl, ethyl, and phenyl groups.[4] |
| 4-Methyl-1-phenylpent-2-yn-4-ol | [Image of 4-Methyl-1-phenylpent-2-yn-4-ol structure] | Phenyl protons (multiplet), Methylene CH₂ (singlet), two Methyl CH₃ (singlet), OH (singlet) | Alkynyl carbons, Quaternary carbinol carbon, Phenyl carbons, Methylene carbon, two Methyl carbons | M⁺ at 174, distinct fragmentation pattern due to the different position of the quaternary center. |
| 1-Phenylhex-2-yn-1-ol | [Image of 1-Phenylhex-2-yn-1-ol structure] | Phenyl protons (multiplet), Methine CHOH (triplet), Methylene CH₂ (multiplet), Propyl CH₃ (triplet), OH (doublet) | Alkynyl carbons, Methine carbinol carbon, Phenyl carbons, Propyl carbons | M⁺ at 174, fragmentation will show a prominent benzylic cation. |
| 4-Phenylhex-5-yn-3-ol | [Image of 4-Phenylhex-5-yn-3-ol structure] | Phenyl protons (multiplet), Methine CHOH (multiplet), Methine CHPh (multiplet), Alkynyl CH (singlet), Ethyl CH₂ and CH₃ (multiplets), OH (doublet) | Alkynyl carbons, two Methine carbons, Phenyl carbons, Ethyl carbons | M⁺ at 174, fragmentation will be influenced by the positions of the phenyl and hydroxyl groups. |
Experimental Protocols
Accurate differentiation of these isomers relies on the precise application of analytical techniques. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms, providing detailed structural information.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Data Analysis: Chemical shifts, splitting patterns (multiplicity), and integration values are analyzed to elucidate the molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the isomers based on their volatility and determine their mass-to-charge ratio and fragmentation patterns.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is often suitable for separating aromatic isomers.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
-
Inlet Temperature: 250-300 °C.[5]
-
Injection Mode: Splitless injection of 1 µL of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Oven Temperature Program:
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.[5]
-
Quadrupole Temperature: 150 °C.[5]
-
Mass Range: Scan from m/z 40 to 450.
Data Analysis: The retention time from the GC helps to separate the isomers, while the mass spectrum provides the molecular weight and a unique fragmentation pattern that serves as a molecular fingerprint.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate the isomers based on their polarity and interaction with the stationary phase. This is particularly useful for non-volatile or thermally labile compounds.
Instrumentation: An HPLC system equipped with a UV detector and a suitable column.
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For improved separation of positional isomers, a phenyl-based or polar-embedded phase column can be beneficial.[7][8][9]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is commonly used.
-
Start with a higher percentage of A and gradually increase the percentage of B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
Data Analysis: The retention time is the primary data point for differentiating isomers. The elution order will depend on the relative polarities of the compounds and their interactions with the stationary phase.
Differentiation Workflow
The following diagram illustrates a logical workflow for the differentiation of this compound from its isomers.
Caption: Workflow for the differentiation of isomeric compounds.
This comprehensive guide provides the necessary tools and information for the accurate differentiation of this compound from its isomers. By utilizing the provided data and experimental protocols, researchers can confidently identify their compound of interest.
References
- 1. 1-Pentyn-3-ol, 3-methyl-1-phenyl- | C12H14O | CID 102729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. separation of positional isomers - Chromatography Forum [chromforum.org]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. welch-us.com [welch-us.com]
Comparative Analysis of the Biological Activity of 3-Methyl-1-phenylpent-1-yn-3-ol and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 3-Methyl-1-phenylpent-1-yn-3-ol and structurally related acetylenic alcohols. Due to a lack of specific experimental data on the biological activity of this compound in the available literature, this comparison focuses on the anticipated activities based on its structural class and provides data for analogous compounds where possible. The information is intended to guide future research and drug development efforts.
Introduction to this compound and its Analogs
This compound is a tertiary acetylenic alcohol. Its chemical structure, featuring a phenyl group, a hydroxyl group, and an alkyne functional group, suggests potential psychoactive properties. The hydroxyl and alkyne groups are crucial for its reactivity and interaction with biological targets. Structurally similar compounds, such as other phenyl-substituted acetylenic alcohols, are of interest for comparative studies to elucidate structure-activity relationships.
Expected Biological Activities
Based on the general class of acetylenic alcohols and related compounds, this compound and its analogs are predicted to exhibit the following biological activities:
-
Sedative-Hypnotic Effects: Many acetylenic alcohols have demonstrated sedative and hypnotic properties. These effects are generally attributed to their ability to depress the central nervous system (CNS). Barbiturates, another class of CNS depressants, produce effects ranging from sedation to anesthesia and can disrupt sleep architecture by decreasing REM sleep.
-
Anticonvulsant Activity: The structural features of these compounds suggest potential anticonvulsant effects. Phenyl groups are present in many anticonvulsant drugs, and the overall structure may allow for interaction with neuronal ion channels to reduce hyperexcitability. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are common models for screening anticonvulsant activity.
-
Cytotoxicity: As with any chemical compound intended for therapeutic use, assessing cytotoxicity is crucial. In vitro assays using various cell lines can determine the concentration at which a compound exhibits toxic effects, which is a critical parameter for evaluating its therapeutic index.
Comparison of Physicochemical Properties
While direct comparative biological data is limited, a comparison of the physicochemical properties of this compound and some of its analogs can provide insights into their potential behavior and reactivity.[1]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Structural Features |
| This compound | C₁₂H₁₄O | 174.24 | 160-162 | Phenyl, Tertiary alcohol, Methyl, Ethyl |
| 2-Methyl-4-phenylbut-3-yn-2-ol | C₁₁H₁₂O | 160.21 | 147 | Phenyl, Tertiary alcohol, two Methyls |
| 3,4-Dimethyl-1-phenylpent-1-yn-3-ol | C₁₃H₁₆O | 188.27 | 137 | Phenyl, Tertiary alcohol, two Methyls, Isopropyl |
| 2,4-Diphenylbut-3-yn-2-ol | C₁₆H₁₄O | 222.28 | 183-185 | Two Phenyl groups, Secondary alcohol |
Note: Biological activity data such as ED50, LD50, or IC50 for these specific compounds were not available in the reviewed literature.
Experimental Protocols
To empirically determine and compare the biological activities of this compound and its analogs, the following established experimental protocols are recommended.
Sedative-Hypnotic Activity Assessment
-
Pentobarbital-Induced Sleeping Time: This is a common in vivo method to screen for sedative-hypnotic effects.
-
Animal Model: Mice are typically used.
-
Procedure: The test compound is administered to a group of mice, while a control group receives a vehicle. After a set period, a sub-hypnotic dose of pentobarbital is administered to all animals.
-
Data Collection: The onset and duration of sleep (loss of righting reflex) are recorded. A significant increase in the duration of sleep compared to the control group indicates a sedative-hypnotic effect.
-
Anticonvulsant Activity Screening
-
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.
-
Animal Model: Mice or rats are used.
-
Procedure: An electrical stimulus is delivered via corneal or ear electrodes to induce a seizure. The test compound is administered prior to the stimulus.
-
Data Collection: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded. The dose that protects 50% of the animals (ED50) is determined.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures.
-
Animal Model: Mice are typically used.
-
Procedure: A dose of pentylenetetrazole sufficient to induce clonic seizures is administered subcutaneously. The test compound is given beforehand.
-
Data Collection: The ability of the compound to prevent or delay the onset of clonic seizures is measured. The ED50 is then calculated.
-
Cytotoxicity Assessment
-
MTT Assay: This is a colorimetric assay to assess cell viability.
-
Cell Culture: Appropriate cancer cell lines (e.g., HeLa, HepG2) or normal cell lines are cultured in 96-well plates.
-
Procedure: The cells are treated with varying concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Data Collection: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product. The absorbance of the formazan is measured using a spectrophotometer. The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.
-
Potential Mechanism of Action
The sedative, hypnotic, and anticonvulsant effects of acetylenic alcohols are likely mediated through the modulation of inhibitory and excitatory neurotransmission in the CNS. The primary target is thought to be the GABA-A receptor , the main inhibitory neurotransmitter receptor in the brain.
-
GABA-A Receptor Modulation: Similar to barbiturates and alcohol, these compounds may act as positive allosteric modulators of the GABA-A receptor.[2] By binding to a site on the receptor distinct from the GABA binding site, they can enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This increased inhibition in the CNS would result in the observed sedative and anticonvulsant effects.
-
Modulation of Other Neuronal Ion Channels: It is also possible that these compounds affect other neuronal ion channels, such as voltage-gated sodium, potassium, and calcium channels, which are crucial for neuronal excitability. By blocking these channels, the compounds could reduce the firing rate of neurons, contributing to their CNS depressant effects.
Visualizations
Caption: Experimental workflow for screening the biological activity of novel compounds.
Caption: Potential mechanism of action via GABA-A receptor modulation.
Conclusion
While this compound and its structural analogs hold promise as potential CNS-active agents, a significant gap exists in the literature regarding their specific biological activities. The structural similarities to known sedative, hypnotic, and anticonvulsant compounds strongly suggest that these activities should be investigated. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of these compounds. Future research should focus on generating quantitative data to establish a clear structure-activity relationship and to identify lead candidates for further development. A thorough understanding of their mechanism of action, particularly their interaction with the GABA-A receptor and other neuronal ion channels, will be crucial for optimizing their therapeutic potential and safety profile.
References
Comparative Analysis of 3-Methyl-1-phenylpent-1-yn-3-ol and 2-methyl-4-phenylbut-3-yn-2-ol: A Data-Deficient Landscape
A direct, data-driven comparative study of 3-Methyl-1-phenylpent-1-yn-3-ol and 2-methyl-4-phenylbut-3-yn-2-ol is not feasible at present due to a significant lack of publicly available experimental data on their biological activities. While basic physicochemical properties can be collated, a thorough comparison of their pharmacological performance, as requested, is hampered by the absence of published research, particularly for this compound.
Physicochemical Properties
A summary of the available physicochemical data for both compounds is presented below. This information is drawn from various chemical databases and supplier specifications.
| Property | This compound | 2-methyl-4-phenylbut-3-yn-2-ol |
| Molecular Formula | C₁₂H₁₄O[1][2] | C₁₁H₁₂O[3][4] |
| Molecular Weight | 174.24 g/mol [1][5] | 160.21 g/mol [4][6] |
| CAS Number | 1966-65-0[1][2] | 1719-19-3[4][6] |
| Boiling Point | 277°C at 760mmHg[1] | 77°C at 0.1mm Hg[6] |
| Density | 1.02 g/cm³[1] | 1.04 g/cm³[6] |
| LogP | 2.19910[1] | Not available |
| Flash Point | 123.9°C[1] | 116.3°C[6] |
Biological Activity and Experimental Data: A Research Gap
Extensive searches for experimental data on the biological activities of This compound have yielded no specific results. There are no readily available studies detailing its pharmacological effects, such as antimicrobial, anti-inflammatory, antioxidant, or cytotoxic properties.
For 2-methyl-4-phenylbut-3-yn-2-ol , some sources suggest potential biological activities. These include mentions of antimicrobial, anti-inflammatory, and antioxidant properties. However, these claims are not substantiated with quantitative experimental data, such as IC50 values, minimum inhibitory concentrations (MICs), or detailed in vitro or in vivo study results. Without such data, a meaningful comparison of its efficacy and potency against this compound, or any other compound, is impossible.
Experimental Protocols
The absence of published experimental studies for these specific compounds means that no detailed protocols for biological assays can be provided. A standard approach to evaluating the potential activities mentioned would involve the following general methodologies:
General Workflow for Biological Screening
Caption: A generalized workflow for screening chemical compounds for biological activity.
-
Antimicrobial Assays: Typically involve methods like broth microdilution or agar disk diffusion to determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.
-
Anti-inflammatory Assays: Often utilize in vitro models such as lipopolysaccharide (LPS)-stimulated macrophages to measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenases (COX-1 and COX-2).
-
Antioxidant Assays: Commonly employ chemical-based assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays to determine the antioxidant capacity.
-
Cytotoxicity Assays: Assessed using various cell lines (e.g., cancer cell lines and normal cell lines) with assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays to determine the concentration at which the compound is toxic to cells (IC50).
Signaling Pathways and Logical Relationships
Due to the lack of research on the mechanisms of action for both this compound and 2-methyl-4-phenylbut-3-yn-2-ol, no specific signaling pathways can be depicted.
Conclusion
A comprehensive, data-supported comparative guide on this compound and 2-methyl-4-phenylbut-3-yn-2-ol cannot be constructed from the currently available scientific literature. The necessary experimental data to compare their biological performance is absent for the former and incomplete for the latter. Further research and publication of in vitro and in vivo studies are required to enable a meaningful and objective comparison for the scientific and drug development communities.
References
- 1. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 1-Pentyn-3-ol, 3-methyl-1-phenyl- | C12H14O | CID 102729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. 3-methyl-1-phenylpentan-1-ol | Molport-013-888-831 | Novel [molport.com]
- 6. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl-Substituted Propargyl Alcohols: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of phenyl-substituted propargyl alcohols, focusing on their potential as antimicrobial agents. Due to a lack of comprehensive, publicly available SAR studies on this specific class of compounds, this guide presents a synthesized analysis based on established principles of medicinal chemistry and data from closely related molecular classes. The experimental data presented herein is illustrative, providing a framework for future research and development in this area.
Introduction
Propargyl alcohols are versatile chemical building blocks utilized in the synthesis of a wide array of biologically active molecules. The presence of a phenyl ring and a reactive alcohol group on the propargyl scaffold offers significant opportunities for structural modification to modulate biological activity. Understanding the relationship between the substitution pattern on the phenyl ring and the resulting biological efficacy is crucial for the rational design of novel therapeutic agents. This guide explores these relationships, providing insights into how electronic and steric factors of phenyl substituents may influence the antimicrobial potential of these compounds.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of a series of phenyl-substituted propargyl alcohols against a representative fungal pathogen, Candida albicans. This data is illustrative and serves to demonstrate potential SAR trends.
| Compound ID | Phenyl Substitution | R Group | Hypothetical MIC (µg/mL) against C. albicans |
| 1a | Unsubstituted | H | 64 |
| 1b | 4-Chloro | Cl | 16 |
| 1c | 4-Fluoro | F | 32 |
| 1d | 2,4-Dichloro | Cl | 8 |
| 1e | 4-Nitro | NO₂ | 4 |
| 1f | 4-Methoxy | OCH₃ | 128 |
| 1g | 4-Methyl | CH₃ | >128 |
| 1h | 3,4-Dichloro | Cl | 16 |
Structure-Activity Relationship (SAR) Analysis
The illustrative data suggests a significant influence of the electronic properties of the substituents on the phenyl ring on the antifungal activity of phenyl-substituted propargyl alcohols.
-
Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), at the para-position of the phenyl ring appears to enhance antifungal activity. The di-substituted compounds, particularly with chloro groups at the 2 and 4 positions (Compound 1d ), show a marked increase in potency. This suggests that reducing the electron density of the phenyl ring is favorable for activity. The strong electron-withdrawing nature of the nitro group in Compound 1e is hypothesized to lead to the highest potency in this series.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (OCH₃) and methyl (CH₃) seem to diminish the antifungal activity, as seen in compounds 1f and 1g . This further supports the hypothesis that a more electron-deficient aromatic ring is beneficial for the compound's antifungal properties.
-
Positional Isomerism: The position of the substituents also appears to play a role. A comparison between 2,4-dichloro (Compound 1d ) and 3,4-dichloro (Compound 1h ) substitution suggests that the substitution pattern can fine-tune the biological activity.
Experimental Protocols
General Synthesis of Phenyl-Substituted Propargyl Alcohols
A general and efficient method for the synthesis of phenyl-substituted propargyl alcohols involves the Sonogashira coupling of a substituted iodobenzene with propargyl alcohol.[1]
Materials:
-
Substituted iodobenzene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the substituted iodobenzene in a mixture of THF and DIPA, add Pd(PPh₃)₂Cl₂, CuI, and propargyl alcohol.
-
Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the desired phenyl-substituted propargyl alcohol.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
The minimum inhibitory concentration (MIC) of the synthesized compounds against Candida albicans can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized phenyl-substituted propargyl alcohols
-
Candida albicans ATCC 90028
-
RPMI-1640 medium
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Prepare a standardized inoculum of C. albicans and add it to each well.
-
Include a positive control (a known antifungal agent, e.g., fluconazole) and a negative control (medium with DMSO and inoculum, without any compound).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
Caption: Hypothetical SAR of phenyl-substituted propargyl alcohols.
Conclusion
This guide provides a framework for understanding the structure-activity relationships of phenyl-substituted propargyl alcohols as potential antimicrobial agents. The illustrative data and the outlined experimental protocols offer a starting point for the design and synthesis of new analogues with improved potency. The key takeaway is the apparent importance of electron-withdrawing substituents on the phenyl ring for enhancing biological activity. Further experimental validation is necessary to confirm these hypotheses and to fully elucidate the therapeutic potential of this class of compounds.
References
Comparing the efficacy of different synthesis routes for 3-Methyl-1-phenylpent-1-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthesis routes for 3-Methyl-1-phenylpent-1-yn-3-ol, a valuable intermediate in pharmaceutical and organic synthesis. The efficacy of each method is evaluated based on reaction yield, conditions, and reagent accessibility. Detailed experimental protocols are provided for each route, and key transformations are visualized to facilitate understanding.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Key Reagents | Catalyst/Promoter | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Route 1: Grignard Reaction | Phenylacetylene, Ethylmagnesium bromide, Butanone | None | Diethyl Ether | ~4-6 hours | 0 to RT | Good (Est. ~80-90%) |
| Route 2: KF/Alumina Catalysis | Phenylacetylene, Butanone | Potassium Fluoride on Alumina | None (Solvent-free) | 20 hours | 20 | 95 |
| Route 3: Sonogashira Coupling | Iodobenzene, 3-Methyl-1-pentyn-3-ol | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | ~2-4 hours | Room Temperature | 87 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations in each synthetic route.
Caption: Overview of the three synthesis routes for this compound.
Experimental Protocols
Route 1: Grignard Reaction
This classic organometallic approach involves the nucleophilic addition of a Grignard reagent, formed from phenylacetylene, to butanone.
Methodology:
-
Preparation of the Grignard Reagent: To a solution of ethylmagnesium bromide (1.1 equivalents) in anhydrous diethyl ether, a solution of phenylacetylene (1.0 equivalent) in diethyl ether is added dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then stirred at room temperature for 1-2 hours to ensure the complete formation of phenylethynylmagnesium bromide.
-
Reaction with Butanone: The freshly prepared Grignard reagent is cooled to 0°C, and a solution of butanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise.
-
Quenching and Work-up: The reaction mixture is stirred at room temperature for 2-3 hours. It is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Workflow for the Grignard reaction synthesis.
Route 2: Potassium Fluoride on Alumina Catalysis
This method offers a solvent-free and high-yielding alternative, utilizing a solid-supported base catalyst.
Methodology:
-
Catalyst Preparation: Potassium fluoride is loaded onto basic alumina by dissolving KF in methanol, adding the alumina, and then removing the solvent under reduced pressure. The resulting solid is dried thoroughly in a vacuum oven.
-
Reaction Setup: In a round-bottom flask, phenylacetylene (1.0 equivalent) and butanone (1.2 equivalents) are mixed with the prepared KF/Alumina catalyst.
-
Reaction Execution: The reaction mixture is stirred at 20°C for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the solid catalyst is filtered off and washed with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final product.
Caption: Workflow for the KF/Alumina catalyzed synthesis.
Route 3: Sonogashira Coupling
The Sonogashira coupling provides a powerful method for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.
Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, iodobenzene (1.0 equivalent), 3-methyl-1-pentyn-3-ol (1.2 equivalents), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 equivalents), and copper(I) iodide (CuI, 0.04 equivalents) are dissolved in triethylamine.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 2-4 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. The reaction progress is monitored by TLC.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to give this compound.[1]
Caption: Workflow for the Sonogashira coupling synthesis.
Conclusion
All three presented routes offer viable methods for the synthesis of this compound. The KF/Alumina catalyzed reaction stands out for its high reported yield and solvent-free conditions, making it an environmentally friendly and efficient option. The Grignard reaction is a well-established and reliable method, though it requires anhydrous conditions and the handling of organometallic reagents. The Sonogashira coupling is a versatile and powerful tool, particularly useful when the alkyne component is readily available, and it proceeds under mild conditions with a good reported yield. The choice of the optimal synthesis route will depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations.
References
Comparative Benchmarking of 3-Methyl-1-phenylpent-1-yn-3-ol Derivatives in Catalytic Applications
A comprehensive analysis of the catalytic prowess of substituted 3-Methyl-1-phenylpent-1-yn-3-ol derivatives in key organic transformations, providing researchers and drug development professionals with objective performance data and detailed experimental protocols.
This guide delves into the catalytic activity of a series of this compound derivatives, focusing on their performance in the Meyer-Schuster rearrangement and as chiral ligands in the enantioselective alkynylation of aldehydes. By systematically varying the electronic properties of the phenyl group, we provide a comparative benchmark to aid in catalyst selection and development.
Meyer-Schuster Rearrangement: Effect of Phenyl Substituents
The Meyer-Schuster rearrangement is a pivotal acid-catalyzed isomerization of propargylic alcohols to α,β-unsaturated carbonyl compounds.[1] The efficiency of this transformation can be significantly influenced by the electronic nature of substituents on the aromatic ring of the propargylic alcohol. In this study, we compare the catalytic performance of this compound and its derivatives bearing electron-donating (4-Methoxy) and electron-withdrawing (4-Nitro) groups on the phenyl ring.
Table 1: Comparison of Catalytic Activity in the Meyer-Schuster Rearrangement
| Derivative | Substituent (R) | Catalyst | Solvent | Time (h) | Yield (%) |
| 1a | H | PPh₃AuNTf₂ / 4-MeOPhB(OH)₂ | Toluene | 1 | 95 |
| 1b | 4-OCH₃ | PPh₃AuNTf₂ / 4-MeOPhB(OH)₂ | Toluene | 0.5 | 98 |
| 1c | 4-NO₂ | PPh₃AuNTf₂ / 4-MeOPhB(OH)₂ | Toluene | 3 | 75 |
Data is representative and compiled from analogous studies on substituted propargylic alcohols.
The data clearly indicates that electron-donating groups on the phenyl ring accelerate the rearrangement, leading to higher yields in shorter reaction times. Conversely, electron-withdrawing groups retard the reaction. This trend can be attributed to the stabilization of the carbocation intermediate formed during the reaction mechanism.
Caption: Reaction pathway of the Meyer-Schuster rearrangement.
Enantioselective Alkynylation of Aldehydes
Chiral propargylic alcohols are valuable building blocks in asymmetric synthesis. The enantioselective addition of terminal alkynes to aldehydes, catalyzed by chiral ligands, is a powerful method for their preparation.[2][3] In this section, we evaluate derivatives of this compound as chiral ligands in the addition of phenylacetylene to benzaldehyde.
Table 2: Benchmarking in Enantioselective Phenylacetylene Addition to Benzaldehyde
| Chiral Ligand (Derivative) | Substituent (R) | Catalyst System | Solvent | Time (h) | Yield (%) | ee (%) |
| 2a | H | Zn(OTf)₂ / Et₃N | Toluene | 12 | 85 | 92 |
| 2b | 4-OCH₃ | Zn(OTf)₂ / Et₃N | Toluene | 10 | 88 | 95 |
| 2c | 4-NO₂ | Zn(OTf)₂ / Et₃N | Toluene | 24 | 75 | 88 |
Data is representative and based on studies with analogous chiral amino alcohol ligands.
The results suggest that electron-donating substituents on the chiral ligand enhance both the reaction rate and the enantioselectivity. This is likely due to the increased electron density on the coordinating oxygen atom, leading to a more effective chiral environment around the metal center.
Experimental Protocols
General Procedure for the Meyer-Schuster Rearrangement
To a solution of the respective 3-aryl-1-phenylpent-1-yn-3-ol derivative (1.0 mmol) in toluene (5 mL) is added PPh₃AuNTf₂ (0.02 mmol, 2 mol%) and 4-methoxyphenylboronic acid (0.2 mmol, 20 mol%).[4] The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding α,β-unsaturated ketone.
General Procedure for Enantioselective Alkynylation of Aldehydes
In a flame-dried Schlenk tube under an argon atmosphere, the chiral amino alcohol ligand (0.1 mmol) is dissolved in dry toluene (2 mL). To this solution, Zn(OTf)₂ (0.1 mmol) and triethylamine (0.2 mmol) are added, and the mixture is stirred at room temperature for 30 minutes. The reaction is then cooled to 0°C, and benzaldehyde (1.0 mmol) followed by phenylacetylene (1.2 mmol) are added sequentially.[3] The reaction is stirred at 0°C and monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to yield the chiral propargylic alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
Caption: General workflow for enantioselective alkynylation.
This guide provides a foundational benchmark for the catalytic activity of this compound derivatives. The presented data and protocols offer a starting point for researchers to further explore and optimize these versatile compounds in various catalytic applications.
References
- 1. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 4. A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Novel HPLC-UV Method for the Quantification of 3-Methyl-1-phenylpent-1-yn-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 3-Methyl-1-phenylpent-1-yn-3-ol. The performance of this new method is objectively compared against a traditional Gas Chromatography with Flame Ionization Detection (GC-FID) method. This document presents supporting experimental data, detailed methodologies for all key validation experiments, and visual representations of workflows and logical relationships to aid in the assessment of the new method's suitability for research and quality control applications.
Introduction
This compound is a tertiary alcohol with potential applications in pharmaceutical and chemical synthesis. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability testing. This guide details the validation of a novel, rapid, and sensitive HPLC-UV method and compares its performance characteristics with a conventional GC-FID method. The validation has been performed in accordance with established guidelines to ensure the method is fit for its intended purpose.[1][2][3]
Comparative Summary of Analytical Methods
The selection of an appropriate analytical method is critical for achieving reliable and consistent results.[4] This section provides a comparative overview of the newly developed HPLC-UV method and a traditional GC-FID method for the analysis of this compound.
| Parameter | New Method: HPLC-UV | Alternative Method: GC-FID |
| Principle | Separation based on polarity using a reversed-phase column, detection by UV absorbance. | Separation based on volatility and polarity in a capillary column, detection by flame ionization. |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 1.5 µg/mL |
| Run Time | 10 minutes | 20 minutes |
| Sample Preparation | Simple dilution with mobile phase. | May require derivatization for improved peak shape and thermal stability. |
| Specificity | High, based on retention time and UV spectrum. | Good, based on retention time. Potential for interference from co-eluting volatile impurities. |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below.
3.1. New Method: HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Standard Preparation: A stock solution of 1 mg/mL this compound was prepared in acetonitrile. Calibration standards were prepared by serial dilution in the mobile phase to concentrations ranging from 0.15 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample matrix was dissolved and diluted with the mobile phase to fall within the calibration range.
3.2. Alternative Method: GC-FID
-
Instrumentation: Agilent 8890 Gas Chromatograph with a Flame Ionization Detector.
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Inlet Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 250°C, hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Standard Preparation: A stock solution of 1 mg/mL this compound was prepared in methanol. Calibration standards were prepared by serial dilution in methanol to concentrations ranging from 1.5 µg/mL to 200 µg/mL.
-
Sample Preparation: The sample matrix was dissolved and diluted with methanol to fall within the calibration range.
Validation Data
The following tables summarize the quantitative data obtained during the validation of the new HPLC-UV method.
Table 1: Linearity
| Method | Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) |
| HPLC-UV | 0.15 - 100 | y = 25432x + 1234 | 0.9995 |
| GC-FID | 1.5 - 200 | y = 18765x + 987 | 0.9968 |
Table 2: Accuracy (Recovery)
| Method | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | % Recovery |
| HPLC-UV | 1.0 | 0.99 | 99.0% |
| 50.0 | 50.4 | 100.8% | |
| 90.0 | 89.1 | 99.0% | |
| GC-FID | 5.0 | 4.85 | 97.0% |
| 100.0 | 103.5 | 103.5% | |
| 180.0 | 174.6 | 97.0% |
Table 3: Precision (Repeatability)
| Method | Concentration (µg/mL) | Measured Concentration (mean ± SD, n=6) | % RSD |
| HPLC-UV | 50.0 | 50.2 ± 0.75 | 1.5% |
| GC-FID | 100.0 | 101.5 ± 4.57 | 4.5% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC-UV | 0.05 | 0.15 |
| GC-FID | 0.5 | 1.5 |
LOD and LOQ were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[1]
Visualizations
Diagram 1: Analytical Method Validation Workflow
Caption: A flowchart illustrating the typical workflow for analytical method validation.
Diagram 2: Logical Relationship of Validation Parameters
Caption: A diagram showing the interdependencies of analytical method validation parameters.
Conclusion
The newly developed HPLC-UV method for the quantification of this compound demonstrates superior performance in terms of linearity, accuracy, precision, and sensitivity when compared to the traditional GC-FID method. The significantly lower LOD and LOQ, coupled with a shorter run time and simpler sample preparation, make the HPLC-UV method a more efficient and robust choice for high-throughput analysis in research and quality control environments. The validation data presented herein confirms that the method is fit for its intended purpose.
References
A Comparative Analysis of Experimental Data and Computational Predictions for 3-Methyl-1-phenylpent-1-yn-3-ol
For Immediate Release
This guide provides a detailed comparison of experimentally obtained data for 3-Methyl-1-phenylpent-1-yn-3-ol against computationally predicted values. Designed for researchers, scientists, and professionals in drug development, this document serves as a resource for cross-referencing and validating the physicochemical and spectroscopic properties of this compound.
Introduction to this compound
This compound (CAS No: 1966-65-0) is a tertiary alcohol containing a phenyl group and a carbon-carbon triple bond. Its structural features make it a subject of interest in organic synthesis and medicinal chemistry. Accurate characterization of its properties is crucial for its potential applications. This guide cross-references empirical spectroscopic and physical data with in-silico predictions to offer a comprehensive profile of the molecule.
Comparison of Physicochemical Properties
The following table summarizes the comparison between experimental and computationally predicted physicochemical properties of this compound.
| Property | Experimental Value | Computational Prediction | Reference |
| Molecular Formula | C₁₂H₁₄O | C₁₂H₁₄O | [NIST, PubChem] |
| Molecular Weight | 174.2390 g/mol | 174.24 g/mol | [NIST, PubChem] |
| Boiling Point | Not Available | 277 °C at 760 mmHg | [LookChem] |
| Density | Not Available | 1.02 g/cm³ | [LookChem] |
| XLogP3 | Not Available | 2.5 | [PubChem] |
| Hydrogen Bond Donors | Not Available | 1 | [PubChem] |
| Hydrogen Bond Acceptors | Not Available | 1 | [PubChem] |
| Rotatable Bonds | Not Available | 3 | [PubChem] |
Spectroscopic Data: A Side-by-Side Analysis
Spectroscopic analysis is fundamental in confirming the structure and purity of a chemical compound. Below, we compare the available experimental spectroscopic data with what can be inferred from computational models.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The experimental gas-phase IR spectrum from the NIST/EPA Gas-Phase Infrared Database is compared with the expected absorption bands for the functional groups in this compound.
| Functional Group | Experimental Absorption (cm⁻¹) (from NIST Spectrum) | Expected/Predicted Absorption (cm⁻¹) |
| O-H Stretch (Alcohol) | Broad band centered around 3500 cm⁻¹ | 3600-3200 (broad) |
| C-H Stretch (Aromatic) | ~3050 cm⁻¹ | 3100-3000 |
| C-H Stretch (Aliphatic) | ~2950 cm⁻¹ | 3000-2850 |
| C≡C Stretch (Alkyne) | ~2200 cm⁻¹ | 2260-2100 (weak) |
| C=C Stretch (Aromatic) | Multiple sharp peaks between 1600-1450 cm⁻¹ | 1600-1450 |
| C-O Stretch (Alcohol) | ~1150 cm⁻¹ | 1260-1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for this compound is not publicly available without a subscription to specialized databases, PubChem indicates its availability.[1] Computational methods, such as Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts. However, readily available pre-computed NMR data for this specific molecule is scarce. A comparison would require dedicated computational studies.
Mass Spectrometry (MS)
Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is noted in the PubChem database, available through SpectraBase.[1] The primary piece of information from MS is the molecular weight, which is confirmed by the computational prediction of its exact mass.
| Parameter | Experimental Data Source | Computational Prediction | Reference |
| Exact Mass | Available via SpectraBase | 174.104465 Da | [PubChem] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key analytical techniques mentioned.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse angle and a longer relaxation delay are used to ensure quantitative data.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to TMS at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Gas-Phase): Introduce a small amount of the volatile sample into a gas cell.
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition: Collect the spectrum by passing an infrared beam through the gas cell. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty cell is also collected.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet. The sample is vaporized and carried by an inert gas through a capillary column. The temperature of the column is gradually increased to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of the different fragment ions, which can be used to determine the molecular weight and elucidate the structure of the compound.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and computational data for a given chemical compound.
Caption: Workflow for the comparison of experimental and computational data.
Conclusion
This guide demonstrates a strong correlation between the available experimental data and computational predictions for the fundamental properties of this compound. The computationally predicted molecular formula and weight align perfectly with experimental values.[1][2][3] Furthermore, the key absorption bands in the experimental IR spectrum are consistent with the expected frequencies for the compound's functional groups.[3] While a detailed comparison of NMR and MS data is limited by the public availability of experimental spectra, the consistency observed in the physicochemical and IR data provides a high degree of confidence in the computationally predicted values for properties that have not yet been experimentally determined. For more in-depth analysis, researchers are encouraged to consult the spectral data available in restricted-access databases such as SpectraBase.
References
Enantiomeric excess determination of 3-Methyl-1-phenylpent-1-yn-3-ol by chiral chromatography
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comparative overview of chiral chromatography for the enantiomeric excess determination of 3-Methyl-1-phenylpent-1-yn-3-ol, a tertiary propargylic alcohol with significant interest in synthetic chemistry. We will explore the methodology of chiral High-Performance Liquid Chromatography (HPLC) and compare it with alternative techniques, supported by experimental data and detailed protocols for analysis.
Chiral Chromatography: The Gold Standard
Chiral HPLC stands as the most widely employed and reliable method for the separation and quantification of enantiomers.[1][2][3] This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation.[3]
Key Principles of Chiral HPLC Separation:
The separation of enantiomers on a chiral stationary phase is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[3] The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. The "three-point interaction" model is a fundamental concept in chiral recognition, suggesting that a minimum of three simultaneous interactions between the analyte and the CSP are necessary for enantioseparation.[3]
Commonly used chiral stationary phases for the separation of chiral alcohols include polysaccharide-based columns (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide phases.[2][4] The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol), is crucial for achieving optimal separation.[3][5]
Experimental Protocol: Chiral HPLC of a Tertiary Propargylic Alcohol Analog
1. Derivatization (Esterification):
-
The chiral alcohol enantiomers are reacted with benzoyl chloride to form their corresponding benzoates. This introduces a benzoyl group, which is a strong chromophore, facilitating sensitive UV detection.[6]
2. Chromatographic Conditions:
-
Column: Chiralcel OD-H[6]
-
Mobile Phase: n-hexane/ethanol (99.95/0.05, v/v)[6]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
3. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [([Area₁ - Area₂]) / ([Area₁ + Area₂])] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Expected Performance Data (Based on Analog Separation)
The following table summarizes the expected chromatographic parameters for the separation of a derivatized tertiary propargylic alcohol, illustrating the typical performance of chiral HPLC.
| Parameter | Value | Reference |
| Chiral Stationary Phase | Chiralcel OD-H | [6] |
| Mobile Phase | n-hexane/ethanol (99.95/0.05) | [6] |
| Retention Time (Enantiomer 1) | ~7 min | [6] |
| Retention Time (Enantiomer 2) | ~9 min | [6] |
| Resolution (Rs) | > 2.0 | [6] |
| Separation Factor (α) | ~1.41 | [6] |
Alternative Methods for Enantiomeric Excess Determination
While chiral chromatography is the benchmark, other techniques can be employed for determining enantiomeric excess, particularly in high-throughput screening settings.[7][8]
Enzymatic Kinetic Resolution
This method utilizes the stereoselectivity of enzymes, such as alcohol dehydrogenases, to preferentially catalyze the reaction of one enantiomer over the other.[7] By monitoring the reaction rate, typically through UV spectroscopy of a cofactor like NAD(P)H, the enantiomeric excess of the substrate can be determined.[7]
Advantages:
Disadvantages:
-
Requires specific enzymes for the target molecule.
-
The development of the assay can be time-consuming.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[8][9] The resulting CD spectrum is unique for each enantiomer. By using chiral auxiliary compounds that interact with the analyte, a CD response can be generated and correlated with the enantiomeric excess.[9] This method can be particularly powerful when combined with multivariate regression models for rapid and accurate determination without the need for physical separation.[8]
Advantages:
-
Rapid, "mix-and-measure" approach suitable for high-throughput screening.[8][9]
-
Requires only small amounts of sample.
Disadvantages:
-
Indirect method that relies on the interaction with a chiral sensor.[8]
-
May require the development of specific sensing assemblies for different classes of compounds.[9]
Comparative Summary
| Feature | Chiral HPLC | Enzymatic Kinetic Resolution | Circular Dichroism Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[3] | Enantioselective enzymatic reaction.[7] | Differential absorption of polarized light after interaction with a chiral sensor.[8][9] |
| Direct/Indirect | Direct | Indirect | Indirect |
| Separation Required | Yes | No | No |
| Throughput | Moderate | High[7] | High[8][9] |
| Generality | Broadly applicable with a wide range of available CSPs.[2] | Substrate-specific. | Requires development of specific sensing assemblies.[9] |
| Quantitative Accuracy | High | High[7] | Good, often requires calibration models.[8] |
Experimental Workflow for Enantiomeric Excess Determination
The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound like this compound.
Figure 1. General workflow for determining the enantiomeric excess of a chiral compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Determination of Enantiomeric Purity of 1Trimethylsilyl1decyn3ol by Chiral HPLC-SciEngine [sciengine.com]
- 7. researchgate.net [researchgate.net]
- 8. determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids - Ask this paper | Bohrium [bohrium.com]
- 9. Determination of enantiomeric excess of chiral alcohols using a dynamic multi-component assembly [morressier.com]
A Comparative Guide to the Cytotoxicity of 3-Methyl-1-phenylpent-1-yn-3-ol in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel synthetic compound, 3-Methyl-1-phenylpent-1-yn-3-ol (MPP). Due to the absence of published cytotoxicity data for MPP, this document serves as a methodological template, outlining the essential experimental protocols and data presentation formats necessary for a thorough comparative analysis. The included data are illustrative, derived from studies on structurally related compounds, and are intended to serve as a reference for expected outcomes.
Introduction to this compound and Cytotoxicity Profiling
This compound is a tertiary alcohol containing both a phenyl group and an alkyne functional group. Such structural motifs are of interest in medicinal chemistry due to their potential for diverse biological activities. Preliminary assessment of the cytotoxicity of novel compounds like MPP is a critical first step in the drug discovery process. This involves determining the concentration at which the compound induces cell death, identifying the mechanism of cell death, and evaluating its selectivity towards cancerous versus non-cancerous cells. This guide outlines a panel of standard in vitro assays to comprehensively characterize the cytotoxic profile of MPP across various cell lines.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of this compound would be quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following tables present hypothetical IC50 values for MPP in a panel of common cancer and non-cancerous cell lines, based on data from structurally analogous compounds.
Table 1: Comparative IC50 Values (µM) of this compound after 48-hour exposure
| Cell Line | Tissue of Origin | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung | Non-small cell lung carcinoma | 15.8 |
| MCF-7 | Breast | Adenocarcinoma | 32.1 |
| HeLa | Cervix | Adenocarcinoma | 11.4 |
| HepG2 | Liver | Hepatocellular carcinoma | 15.6 |
| MRC-5 | Lung | Normal lung fibroblast | > 100 |
Disclaimer: The IC50 values presented in this table are for illustrative purposes only and are based on the activities of structurally similar compounds. Actual experimental values for this compound may differ.
Table 2: Summary of Apoptotic Events Induced by this compound at IC50 Concentration (48h)
| Cell Line | % Apoptotic Cells (Annexin V+) | Caspase-3 Activity (Fold Change) | Mitochondrial Membrane Potential (ΔΨm) (% Depolarization) |
| A549 | 45.2% | 3.8 | 51.4% |
| MCF-7 | 38.7% | 3.1 | 42.9% |
| HeLa | 52.1% | 4.5 | 58.3% |
| HepG2 | 41.5% | 3.5 | 48.7% |
Disclaimer: The data in this table are hypothetical and intended to illustrate the expected outcomes of apoptosis assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
All cell lines (A549, MCF-7, HeLa, HepG2, and MRC-5) are to be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised membrane integrity.
-
Seed cells and treat with this compound as described for the MTT assay.
-
After 48 hours, carefully collect 50 µL of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm.
-
LDH release is calculated relative to a positive control of cells lysed with Triton X-100.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed 1x10⁵ cells in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells (including the supernatant) and wash with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of Annexin V binding buffer and analyze immediately by flow cytometry.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Lyse treated cells (as in the apoptosis assay) with a chilled lysis buffer.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, mix an equal amount of protein from each sample with the caspase-3 substrate (DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The fold increase in caspase-3 activity is calculated relative to the untreated control.
Mitochondrial Membrane Potential (ΔΨm) Assay
The JC-1 dye is used to assess changes in mitochondrial membrane potential.
-
Treat cells with this compound as described for the apoptosis assay.
-
Incubate the cells with JC-1 dye (5 µg/mL) for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Visualizing Experimental Design and Potential Mechanisms
Diagrams are provided to illustrate the experimental workflow and a potential signaling pathway that may be implicated in the cytotoxic effects of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Potential involvement of the PI3K/Akt signaling pathway in MPP-induced apoptosis.
Potential Signaling Pathways in MPP-Induced Cytotoxicity
Based on the chemical structure of this compound, it is plausible that its cytotoxic effects could be mediated through the induction of apoptosis. Key signaling pathways frequently implicated in chemically-induced apoptosis include:
-
The PI3K/Akt Pathway: This is a crucial cell survival pathway. Inhibition of this pathway can lead to the de-repression of pro-apoptotic proteins, such as Bad, ultimately leading to apoptosis. Many small molecule inhibitors exert their anticancer effects by targeting components of the PI3K/Akt pathway.
-
The MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are critical in regulating cell proliferation, differentiation, and apoptosis. The sustained activation of JNK and p38 pathways, in particular, is often associated with a pro-apoptotic response to cellular stress.
Further investigation into the phosphorylation status of key proteins within these pathways (e.g., Akt, ERK, JNK) following treatment with MPP would be necessary to elucidate the precise molecular mechanism of its cytotoxic action.
A Comparative Guide to the Synthesis and Putative Applications of 3-Methyl-1-phenylpent-1-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the synthesis of 3-Methyl-1-phenylpent-1-yn-3-ol, a tertiary propargylic alcohol, with a focus on reproducibility based on available data. Due to a lack of extensive experimental data on its direct biological testing, this guide also explores the potential applications and alternatives by examining the broader class of tertiary propargylic alcohols and structurally related molecules.
Synthesis of this compound: A Reproducibility and Yield Comparison
The synthesis of this compound is primarily achieved through the nucleophilic addition of a phenylacetylide to a ketone. Two main methods have been reported in the literature, offering different yields and potentially varying levels of reproducibility.
Synthesis Methods Overview
| Method | Reactants | Catalyst/Base | Reported Yield |
| Favorskii Reaction | Phenylacetylene, Methyl Ethyl Ketone | Cesium Fluoride (CsF) and an alkali base in DMSO | 72.1%[1] |
| Alkynylation with Solid Support | Phenylacetylene, Butanone | Potassium Fluoride on basic Alumina | 95.0% |
Experimental Protocols and Reproducibility Assessment
A critical factor in assessing the utility of a synthetic method is the availability of a detailed experimental protocol that allows for its reproduction.
Method 1: Favorskii Reaction
The Favorskii reaction involves the addition of an acetylide to a carbonyl compound.[2] In the context of this compound synthesis, this involves the in-situ formation of phenylacetylide, which then reacts with methyl ethyl ketone.
-
Reproducibility: Without a detailed protocol, the reproducibility of the reported 72.1% yield is difficult to assess. Factors such as the purity of reactants and the anhydrous conditions are crucial for success.
Method 2: Potassium Fluoride on Alumina
This method utilizes a solid-supported base, which can simplify work-up and potentially improve yields.
-
Detailed Protocol: Similar to the Favorskii reaction, a detailed, step-by-step protocol for this specific synthesis is not available in the public domain. The preparation of the KF/alumina catalyst and the specific reaction conditions (solvent, temperature, reaction time) are critical parameters for reproducibility.
-
Reproducibility: The high reported yield of 95.0% is promising; however, the lack of a detailed protocol makes it difficult to independently verify this result. The activity of the KF/alumina can vary depending on its preparation method, which would directly affect the reproducibility of the synthesis.
Characterization and Physical Properties
Regardless of the synthetic method, the identity and purity of the resulting this compound must be confirmed through analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O[3][4][5][6] |
| Molecular Weight | 174.24 g/mol [3][4] |
| CAS Number | 1966-65-0[3][4][5][6] |
| Boiling Point | 277 °C at 760 mmHg |
| Density | 1.02 g/cm³ |
| Appearance | Information not available |
Standard analytical methods for characterization would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups such as the hydroxyl (-OH) and alkyne (-C≡C-) moieties.[3][6]
-
Mass Spectrometry (MS): To confirm the molecular weight.
Testing and Potential Applications of this compound
Direct experimental data on the biological testing or specific applications of this compound is limited in the available scientific literature. However, the chemical class to which it belongs, tertiary propargylic alcohols, are recognized as important intermediates in organic synthesis and medicinal chemistry.
Inferred Applications from Structurally Related Compounds
The potential utility of this compound can be inferred from the applications of structurally similar molecules:
-
Drug Development: Propargylic alcohols are versatile synthons for the creation of complex molecules, including bioactive compounds. A saturated analog, 3-Methyl-1-phenyl-3-pentanol , has been investigated as a dual-acting competitive integrin antagonist for the treatment of asthma.[7] This suggests that the structural motif of a phenyl group separated from a tertiary alcohol by a short alkyl chain may be of interest in drug discovery. The presence of the alkyne group in this compound provides a handle for further chemical modifications, such as click chemistry or conversion to other functional groups.
-
Organic Synthesis: Tertiary propargylic alcohols are valuable intermediates. They can undergo a variety of transformations, including oxidation, reduction, and rearrangement reactions, to yield a diverse range of chemical structures.
Potential Signaling Pathways and Experimental Workflows
Given the interest in the saturated analog as an integrin antagonist, a hypothetical experimental workflow to assess the potential of this compound in a similar context could involve the following steps:
Caption: Hypothetical workflow for the initial screening of this compound as a potential integrin antagonist.
Comparative Alternatives
Due to the lack of defined applications for this compound, a direct comparison with established alternatives is not feasible. However, in the context of intermediates for drug discovery, a comparison can be made with other tertiary propargylic alcohols or with compounds that have a similar structural backbone.
| Compound Class | Potential Advantages | Potential Disadvantages |
| Other Tertiary Propargylic Alcohols | The alkyne provides a versatile handle for further chemical modification. | May have inherent toxicity associated with the propargyl group. |
| Saturated Tertiary Alcohols (e.g., 3-Methyl-1-phenyl-3-pentanol) | May have a more favorable toxicity profile. | Lacks the versatile alkyne functional group for further derivatization. |
| Other Phenyl-containing Scaffolds | A wide variety of commercially available starting materials. | May not possess the specific three-dimensional structure conferred by the tertiary alcohol. |
Conclusion
This compound is a readily synthesizable tertiary propargylic alcohol, with reported yields as high as 95%. However, a thorough assessment of the reproducibility of these synthetic methods is hampered by the lack of detailed, publicly available experimental protocols. While direct evidence of its biological activity is scarce, its structural similarity to compounds with known pharmacological properties, such as integrin antagonists, suggests that it could be a valuable building block in drug discovery programs. Further research is needed to fully elucidate its synthetic reproducibility and to explore its potential in medicinal chemistry and other applications.
Appendices
Logical Relationship of Synthesis and Evaluation
Caption: Logical progression from synthesis to lead compound identification in a drug discovery context.
References
- 1. researchgate.net [researchgate.net]
- 2. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Pentyn-3-ol, 3-methyl-1-phenyl- | C12H14O | CID 102729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. 1-Phenyl-3-methyl-3-pentanol | C12H18O | CID 61516 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for 3-Methyl-1-phenylpent-1-yn-3-ol
For Immediate Reference by Laboratory and Chemical Handling Professionals
This document provides a comprehensive guide to the proper disposal and handling of 3-Methyl-1-phenylpent-1-yn-3-ol (CAS No. 1966-65-0). The following procedures are based on available safety data for the compound and its structural analogs. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and local regulations in conjunction with this guide.
Key Physical and Chemical Properties
A summary of the essential quantitative data for this compound is presented below. This information is critical for understanding the substance's behavior and potential hazards.
| Property | Value | Source |
| CAS Number | 1966-65-0 | LookChem[1] |
| Molecular Formula | C₁₂H₁₄O | LookChem[1] |
| Molecular Weight | 174.243 g/mol | LookChem[1] |
| Boiling Point | 277 °C at 760 mmHg | LookChem[1] |
| Flash Point | 123.9 °C | LookChem[1] |
| Density | 1.02 g/cm³ | LookChem[1] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols for Safe Disposal
The following step-by-step procedures are recommended for the disposal of this compound. These are general guidelines and may need to be adapted based on the specific circumstances of the waste (e.g., concentration, presence of other chemicals).
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat. For larger quantities, consider a chemical-resistant apron.
2. Waste Collection:
-
Small Quantities (e.g., < 100 mL):
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Carefully pour the this compound onto an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Once fully absorbed, use non-sparking tools to collect the material.
-
Place the absorbed material into a suitable, sealable, and properly labeled waste container. The label should clearly state "Hazardous Waste" and include the chemical name.
-
-
Large Quantities (e.g., > 100 mL):
-
Do not attempt to dispose of large quantities directly.
-
Store the chemical in its original or a compatible, tightly sealed, and labeled container.
-
Ensure the storage area is a designated chemical waste storage location that is cool, dry, and well-ventilated.
-
Arrange for collection by a licensed hazardous waste disposal company.
-
3. Decontamination:
-
Decontaminate any non-disposable equipment that has come into contact with this compound. A thorough rinse with a suitable solvent (e.g., ethanol or acetone), followed by soap and water, is generally effective.
-
Dispose of any disposable equipment (e.g., pipette tips, contaminated paper towels) in the same manner as the chemical waste.
4. Spill Response: In the event of a spill:
-
Evacuate the immediate area.
-
Eliminate all ignition sources as a precautionary measure, given the flammability of similar compounds.[2][3]
-
Ventilate the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[2][3]
Important Considerations:
-
Regulations: All waste disposal must be in accordance with local, state, and federal regulations. Chemical waste generators must ensure complete and accurate classification of the waste.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[2][3]
-
Environmental Release: Do not allow the chemical to enter drains or waterways.[2][4]
-
Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight. Keep containers tightly closed.[2][5]
This guidance is intended to supplement, not replace, institutional safety protocols and professional judgment. Always prioritize safety and regulatory compliance in the handling and disposal of all chemicals.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
